ERR|A antagonist-2
Description
BenchChem offers high-quality ERR|A antagonist-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ERR|A antagonist-2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H16N2O6S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)phenyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H16N2O6S/c1-26-15-8-10-16(11-9-15)27-19-5-3-2-4-18(19)20-28(24,25)17-12-6-14(7-13-17)21(22)23/h2-13,20H,1H3 |
InChI Key |
UKNRMXHVSQSYPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Targeting Metabolic Vulnerabilities in TNBC: A Technical Guide to the ERR Inverse Agonist Compound 11
Document Type: Technical Whitepaper
Subject: Estrogen-Related Receptor Alpha (ERR
Executive Summary: The Metabolic Checkpoint
In the landscape of Triple-Negative Breast Cancer (TNBC) therapeutics, the Estrogen-Related Receptor Alpha (ERR
This guide focuses on Compound 11 (specifically the p-nitrobenzenesulfonamide derivative identified in recent structure-activity relationship studies), a potent inverse agonist designed to dismantle this metabolic machinery. Unlike standard antagonists that merely block ligand binding, Compound 11 actively suppresses the receptor's basal constitutive activity by destabilizing the ERR
Key Technical Specifications of Compound 11:
-
Chemical Class: p-nitrobenzenesulfonamide derivative.[1][2][3][4][5]
-
Mechanism of Action: Inverse Agonism (Helix 12 displacement).[6]
-
Potency (IC
): 0.80 µM (TR-FRET PGC-1 displacement).[3][4][7][8] -
Primary Phenotype: Suppression of mitochondrial respiration and inhibition of epithelial-mesenchymal transition (EMT) in MDA-MB-231 cells.
Mechanistic Architecture
To effectively deploy Compound 11 in a research setting, one must understand the structural mechanics of its target. ERR
The Mode of Inhibition
Compound 11 functions by physically occupying the LBD and forcing Helix 12 into an inactive position. This steric clash prevents the recruitment of the PGC-1
Molecular Docking Insights:
-
Hydrophobic Core: The scaffold occupies the hydrophobic pocket of the LBD.
-
H-Bond Anchors: Forms critical hydrogen bonds with Glu331 and Arg372 .
-
Result: Disruption of the AF-2 surface, rendering the receptor incapable of binding the LXXLL motif of PGC-1
.
Signaling Pathway Visualization
The following diagram illustrates the cascade intercepted by Compound 11.
Caption: Compound 11 intercepts the signaling axis by preventing the formation of the ERR
Comparative Data Profile
The following table synthesizes the efficacy of Compound 11 against the historical reference compound XCT-790. While XCT-790 is potent, it is plagued by off-target toxicity and poor stability. Compound 11 represents a lead optimization effort to improve specificity.
| Feature | Compound 11 | XCT-790 (Reference) | Biological Implication |
| Scaffold | p-nitrobenzenesulfonamide | Thiadiazole acrylamide | Cmpd 11 offers improved stability over the reactive acrylamide of XCT-790. |
| IC | 0.80 µM | ~0.37 µM | Comparable potency range for lead optimization. |
| Target Specificity | High (ERR | Moderate (Known off-targets) | Reduced risk of confounding toxicity in phenotypic screens. |
| Cellular Effect | Anti-migration/invasion | Cytotoxicity (Mitochondrial collapse) | Cmpd 11 allows study of metastasis separate from acute cell death. |
| Key Interaction | Glu331, Arg372 | Phe328, Glu235 | Distinct binding modes suggest different resistance profiles. |
Validated Experimental Protocols
To ensure scientific integrity, the activity of Compound 11 must be validated using a "Triad of Evidence": Biochemical Binding, Metabolic Function, and Phenotypic Outcome.
Protocol A: TR-FRET Coactivator Displacement (Biochemical)
Rationale: This is the definitive assay for "inverse agonism." It measures the compound's ability to physically knock PGC-1
-
Reagents: Recombinant GST-tagged ERR
LBD, Biotinylated PGC-1 peptide (LXXLL motif), Tb-anti-GST antibody, Streptavidin-d2 (acceptor). -
Preparation: Dilute Compound 11 in DMSO (serial dilutions: 10 µM to 1 nM).
-
Incubation: Mix ERR
-LBD (5 nM final) + Compound 11 + Tb-antibody. Incubate 15 mins at RT. -
Displacement: Add PGC-1
peptide + Streptavidin-d2. Incubate 1 hr. -
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm/620 nm ratio.
-
Validation: A decrease in FRET signal indicates successful displacement. Calculate IC
using a 4-parameter logistic fit.
Protocol B: Seahorse XF Mito Stress Test (Metabolic)
Rationale: ERR
-
Seeding: Plate MDA-MB-231 cells (15,000/well) in XF96 plates. Allow attachment overnight.
-
Treatment: Treat with Compound 11 (1 µM and 5 µM) for 24 hours. Note: 24h is required for transcriptional downregulation of metabolic machinery.
-
Assay Media: Wash cells into unbuffered XF media (pH 7.4) with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.
-
Injection Strategy:
-
Port A: Oligomycin (ATP synthase inhibitor).
-
Port B: FCCP (Uncoupler - Max respiration).
-
Port C: Rotenone/Antimycin A (Shut down ETC).
-
-
Analysis: Compound 11 treated cells should show a significant reduction in Basal Respiration and Maximal Respiratory Capacity compared to DMSO controls.
Protocol C: 3D Spheroid Invasion Assay (Phenotypic)
Rationale: Compound 11 is specifically noted for inhibiting invasion in TNBC.
-
Spheroid Formation: Seed MDA-MB-231 cells (5,000/well) in U-bottom Ultra-Low Attachment (ULA) plates. Centrifuge at 200xg for 5 mins. Incubate 72h to form tight spheroids.
-
Matrix Embedding: Gently remove media. Add 50 µL Matrigel (growth factor reduced) containing Compound 11 (1 µM) or Vehicle.
-
Polymerization: Incubate at 37°C for 30 mins to solidify matrix.
-
Overlay: Add 100 µL complete media + Compound 11 on top.
-
Imaging: Monitor spheroid area and "sprouting" (invasive projections) at T=0, 24h, and 48h using brightfield microscopy.
-
Quantification: Calculate the "Invasion Index" = (Area at T48 - Area at T0) / Area at T0. Compound 11 should significantly reduce this index.
Experimental Workflow Visualization
The following flow chart outlines the critical path for validating Compound 11 in a new biological context.
Caption: A self-validating workflow ensuring Compound 11 activity is confirmed at molecular, metabolic, and functional levels before in vivo application.
References
-
Li, Y., et al. (2020). "The discovery of a novel series of potential ERR
inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. -
Kina, A., et al. (2013).
(ERR ) Inverse Agonists." Journal of Medicinal Chemistry. -
Busch, B. B., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry.
-
MedChemExpress. "ERR alpha antagonist-2 (Compound 11) Product Datasheet." MedChemExpress.
Sources
- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - ProQuest [proquest.com]
- 3. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
Modulating the Cellular Powerhouse: The Role and Mechanisms of ERRα Antagonists in Mitochondrial Biogenesis
An In-depth Technical Guide for Researchers
Abstract
Mitochondrial biogenesis, the process of generating new mitochondria, is fundamental to cellular energy homeostasis, adaptation, and overall organismal health. At the heart of this intricate process lies the Estrogen-Related Receptor Alpha (ERRα, or NR3B1), an orphan nuclear receptor that acts as a master transcriptional regulator. ERRα, in concert with its primary coactivator, the Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α), orchestrates the expression of a vast network of genes essential for mitochondrial function. The development of specific antagonists for ERRα has provided powerful chemical tools to dissect this pathway and presents a promising therapeutic strategy for diseases characterized by aberrant metabolic activity, such as cancer and metabolic disorders. This technical guide provides an in-depth exploration of the role of ERRα antagonists, with a focus on compounds like ERRα antagonist-2, in the modulation of mitochondrial biogenesis. We will detail the core signaling axis, the mechanism of antagonist-mediated inhibition, and provide comprehensive, field-proven protocols for validating their effects in a research setting.
The PGC-1α/ERRα Axis: A Master Regulator of Mitochondrial Biogenesis
Estrogen-Related Receptor Alpha (ERRα) is a constitutively active orphan nuclear receptor, meaning it does not require a known endogenous ligand to regulate gene expression[1][2]. Its activity and target specificity are primarily dictated by its interaction with transcriptional coactivators, most notably PGC-1α[3][4]. The PGC-1α/ERRα axis is a critical sensor and responder to cellular energy demands.[5]
Physiological stimuli such as exercise, cold exposure, or caloric restriction trigger the upregulation and activation of PGC-1α[6][7]. Activated PGC-1α is then recruited to the promoter regions of target genes by binding to ERRα[8]. This powerful transcriptional complex initiates a cascade of gene expression, upregulating key factors required for creating new mitochondria, including:
-
Nuclear Respiratory Factors 1 and 2 (NRF-1, NRF-2): Transcription factors that regulate the expression of nuclear-encoded mitochondrial proteins.[5]
-
Mitochondrial Transcription Factor A (TFAM): A key factor required for the replication and transcription of mitochondrial DNA (mtDNA).[9]
-
Oxidative Phosphorylation (OXPHOS) Subunits: Components of the electron transport chain essential for cellular respiration.[6][10]
-
Tricarboxylic Acid (TCA) Cycle Enzymes: Proteins crucial for the central hub of cellular metabolism.[5][6]
The coordinated action of this pathway ensures that the cell can increase its metabolic capacity to meet energy demands.[11]
Experimental Validation: Protocols and Expected Outcomes
To rigorously assess the impact of an ERRα antagonist on mitochondrial biogenesis, a multi-pronged approach targeting gene expression, mitochondrial mass, and function is required. The following protocols provide a self-validating system to confirm on-target effects.
Experimental Workflow Overview
Protocol 1: Gene Expression Analysis by RT-qPCR
Rationale: This assay directly measures the transcriptional repression of known ERRα target genes, providing the primary evidence of antagonist activity at the molecular level.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12, HepG2, or relevant cancer cell lines) and treat with ERRα antagonist-2 (IC50 ≈ 0.80 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours. [12]2. RNA Extraction: Harvest cells and isolate total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen), ensuring high purity (A260/280 ratio ~2.0).
-
DNase Treatment: Treat extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for ERRα target genes (TFAM, NRF1, COX4I1, SDHB) and a housekeeping gene (ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Expected Outcome: A significant decrease (typically 30-70%) in the mRNA levels of ERRα target genes in antagonist-treated cells compared to the vehicle control. [15][19]
Protocol 2: Quantification of Mitochondrial Mass and DNA Content
Rationale: This protocol assesses the physical consequences of transcriptional repression by quantifying the total mitochondrial content within the cell. It validates that the observed changes in gene expression translate to a tangible reduction in organelle biogenesis.
Methodology:
-
Part A: Mitochondrial Mass via Fluorescence Staining
-
Treatment: Culture cells on glass coverslips and treat with the ERRα antagonist and vehicle control for 48-72 hours.
-
Staining: Incubate live cells with MitoTracker Green FM (200 nM) for 30 minutes. This dye accumulates in mitochondria regardless of membrane potential.
-
Fixation & Counterstain: Fix cells with 4% paraformaldehyde and counterstain nuclei with DAPI.
-
Imaging & Analysis: Acquire images using fluorescence microscopy. Quantify the mean fluorescence intensity of MitoTracker per cell using image analysis software (e.g., ImageJ).
-
-
Part B: Mitochondrial DNA (mtDNA) Content via qPCR
-
Treatment: Treat cells as in Protocol 1 for 48-72 hours.
-
DNA Extraction: Isolate total genomic DNA from harvested cells using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
qPCR: Perform qPCR using two primer sets: one targeting a mitochondrial-encoded gene (e.g., MT-CO2) and one targeting a single-copy nuclear-encoded gene (e.g., B2M).
-
Analysis: Calculate the ratio of mitochondrial to nuclear DNA copies based on the Ct values. This ratio reflects the average number of mtDNA molecules per cell.
-
Expected Outcome: A statistically significant reduction in both MitoTracker fluorescence intensity and the mtDNA/nDNA ratio in antagonist-treated cells, confirming a decrease in mitochondrial mass. [6][9]
Protocol 3: Assessment of Mitochondrial Respiration
Rationale: This functional assay provides the most critical readout of the physiological impact of ERRα inhibition. By measuring the oxygen consumption rate (OCR), it directly assesses the cell's capacity for oxidative phosphorylation, which is expected to be impaired due to reduced mitochondrial biogenesis. [13] Methodology (using Seahorse XF Analyzer):
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with the ERRα antagonist and vehicle control for 24-48 hours.
-
Assay Preparation: One hour before the assay, replace the culture medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.
-
Mito Stress Test: Load the sensor cartridge with sequential inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).
-
Data Acquisition: Run the Mito Stress Test protocol on the Seahorse XF Analyzer to measure OCR at baseline and after each injection.
-
Analysis: Normalize OCR values to cell number or protein content. Calculate key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
Expected Outcome: Antagonist-treated cells will exhibit a significant reduction in basal respiration, ATP-linked respiration, and maximal respiration compared to controls, indicating a compromised ability to perform oxidative phosphorylation. [14]
Data Summary and Interpretation
The collective data from these assays provide a robust and comprehensive picture of the antagonist's effect.
| Parameter Measured | Assay | Expected Outcome with ERRα Antagonist-2 | Implication |
| Gene Expression | RT-qPCR | ↓ mRNA levels of TFAM, NRF1, etc. | Inhibition of transcriptional program |
| Mitochondrial Mass | MitoTracker Staining | ↓ Fluorescence intensity per cell | Reduced total mitochondrial content |
| Mitochondrial DNA | mtDNA/nDNA qPCR | ↓ Ratio of mitochondrial to nuclear DNA | Impaired mtDNA replication/maintenance |
| Basal Respiration | Seahorse XF OCR | ↓ Oxygen Consumption Rate | Decreased baseline energy production |
| Maximal Respiration | Seahorse XF OCR | ↓ FCCP-stimulated OCR | Reduced maximum metabolic capacity |
Applications in Research and Drug Development
The ability to pharmacologically inhibit mitochondrial biogenesis via ERRα antagonism has significant implications:
-
Oncology: Many aggressive cancers are highly dependent on mitochondrial metabolism (OXPHOS) to fuel their rapid growth and proliferation. ERRα antagonists can disrupt this metabolic engine, potentially sensitizing cancer cells to other therapies or inhibiting their growth directly, especially in therapy-resistant contexts. [3][15]* Metabolic Diseases: While enhancing ERRα activity can be beneficial in some contexts, inhibiting it in specific tissues (like the liver in non-alcoholic fatty liver disease) could be a therapeutic strategy to modulate substrate utilization and energy storage. [6]* Basic Research: These compounds serve as invaluable tools for researchers to probe the fundamental roles of mitochondrial biogenesis in various physiological and pathological processes, from cellular aging to neurodegeneration. [7]
Conclusion
ERRα antagonists, including ERRα antagonist-2, are potent modulators of cellular metabolism that act by disrupting the foundational PGC-1α/ERRα transcriptional axis. This inhibition leads to a direct and measurable decrease in mitochondrial biogenesis, characterized by repressed gene expression, reduced mitochondrial mass, and impaired respiratory function. The experimental framework provided in this guide offers a reliable and comprehensive strategy for researchers and drug developers to validate these effects and explore the therapeutic potential of targeting this critical metabolic pathway. As our understanding of the central role of mitochondrial dynamics in disease continues to grow, the targeted antagonism of ERRα stands out as a promising frontier for future investigation and clinical application.
References
-
Title: Estrogen-related receptor alpha - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The estrogen-related receptor α (ERRα) functions in PPARγ coactivator 1α (PGC-1α)-induced mitochondrial biogenesis Source: PNAS URL: [Link]
-
Title: Suppressing the activity of ERRα in 3T3-L1 adipocytes reduces mitochondrial biogenesis but enhances glycolysis and basal glucose uptake - PMC Source: PubMed Central URL: [Link]
-
Title: The estrogen-related receptor α (ERRα) functions in PPARγ coactivator 1α (PGC-1α)-induced mitochondrial biogenesis - PMC Source: PubMed Central URL: [Link]
-
Title: Estrogen-Related Receptor Alpha: An Under-Appreciated Potential Target for the Treatment of Metabolic Diseases - PMC Source: PubMed Central URL: [Link]
-
Title: Estrogen-related receptor alpha and mitochondria: tale of the titans Source: Unbound Medicine URL: [Link]
-
Title: ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease Source: Frontiers in Endocrinology URL: [Link]
-
Title: ERRα: a metabolic function for the oldest orphan - PMC Source: PubMed Central URL: [Link]
-
Title: Aging, senescence and mitochondria: the PGC-1/ERR axis in Source: Oncotarget URL: [Link]
-
Title: Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer Source: Dove Medical Press URL: [Link]
-
Title: PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC Source: PubMed Central URL: [Link]
-
Title: Mitochondrial Biogenesis through Activation of Nuclear Signaling Proteins - PMC Source: PubMed Central URL: [Link]
-
Title: Pharmacological inhibition of ERRα. A 4T1-ERRα (clones 1-3) cells were... Source: ResearchGate URL: [Link]
-
Title: The Estrogen-Related Receptor Alpha (ERRalpha) Functions in PPARgamma Coactivator 1alpha (PGC-1alpha)-induced Mitochondrial Biogenesis Source: PubMed URL: [Link]
-
Title: Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer Source: AACR Journals URL: [Link]
-
Title: Abstract P177: The Roles of Estrogen-Related Receptor Alpha in Cardiometabolic Control Source: AHA Journals URL: [Link]
-
Title: Inhibition of ERRα Prevents Mitochondrial Pyruvate Uptake Exposing NADPH-Generating Pathways as Targetable Vulnerabilities in Breast Cancer Source: PubMed URL: [Link]
-
Title: The Asymmetric Binding of PGC-1α to the ERRα and ERRγ Nuclear Receptor Homodimers Involves a Similar Recognition Mechanism - PMC Source: PubMed Central URL: [Link]
-
Title: Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor - PMC Source: PubMed Central URL: [Link]
-
Title: Orphan nuclear receptor estrogen-related receptor α is essential for adaptive thermogenesis Source: PNAS URL: [Link]
-
Title: Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with... Source: Oncotarget URL: [Link]
-
Title: New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo Source: ScienceDirect URL: [Link]
-
Title: Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor Source: Taylor & Francis Online URL: [Link]
-
Title: A high throughput respirometric assay for mitochondrial biogenesis and toxicity - PMC Source: PubMed Central URL: [Link]
-
Title: ERRα is the main transcription factor binding partner for PGC-1α in the... Source: ResearchGate URL: [Link]
-
Title: Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts Source: AACR Journals URL: [Link]
-
Title: Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PMC Source: PubMed Central URL: [Link]
-
Title: Mitochondrial Biogenesis Assay | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]
-
Title: ERRa depletion alters mitochondrial biogenesis and membrane potential.... Source: ResearchGate URL: [Link]
-
Title: The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism Source: MDPI URL: [Link]
-
Title: Antagonism of estrogen-related receptor-α inhibits mitochondrial oxidative phosphorylation and reduces M2 macrophage infiltration in endometrial cancer Source: PubMed URL: [Link]
-
Title: A model system for mitochondrial biogenesis reveals evolutionary rewiring of protein import and membrane assembly pathways Source: PNAS URL: [Link]
-
Title: ERRα Source: Lead Pharma URL: [Link]
-
Title: orphan receptor ERRα interferes with steroid signaling Source: Oxford Academic URL: [Link]
-
Title: Estrogen receptor α AF-2 mutation results in antagonist reversal and reveals tissue selective function of estrogen receptor modulators Source: PubMed URL: [Link]
Sources
- 1. Estrogen-related receptor alpha - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Asymmetric Binding of PGC-1α to the ERRα and ERRγ Nuclear Receptor Homodimers Involves a Similar Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERRα: a metabolic function for the oldest orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease [frontiersin.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. The estrogen-related receptor alpha (ERRalpha) functions in PPARgamma coactivator 1alpha (PGC-1alpha)-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. PRIME PubMed | Estrogen-related receptor alpha and mitochondria: tale of the titans [unboundmedicine.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A high throughput respirometric assay for mitochondrial biogenesis and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism of estrogen-related receptor-α inhibits mitochondrial oxidative phosphorylation and reduces M2 macrophage infiltration in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics: ERRα Antagonist-2 vs. Inverse Agonist Mechanisms
This technical guide provides a rigorous comparative analysis of ERRα Antagonist-2 (Compound 11) versus the class-standard ERRα Inverse Agonist (XCT-790) . It addresses the pharmacological nuances of targeting the constitutively active Estrogen-Related Receptor Alpha (ERRα), a critical metabolic regulator in oncology.[1][2][3]
Technical Whitepaper | Version 1.0
Executive Summary: The "Antagonist" Misnomer
In the context of Estrogen-Related Receptor Alpha (ERRα; NR3B1), the distinction between "antagonist" and "inverse agonist" is not merely semantic—it is mechanistic.[4] Unlike classical nuclear receptors (e.g., ERα), ERRα is constitutively active . It adopts a transcriptionally active conformation without binding an endogenous ligand.
-
Neutral Antagonists (Theoretical): Would bind the pocket and prevent further activation by agonists (but ERRα has no known natural agonist). They would not reduce basal activity.
-
Inverse Agonists (Functional Standard): Bind the pocket and actively destabilize the active conformation (displacing Helix 12), reducing transcriptional output below basal levels.[5]
ERRα Antagonist-2 (chemically identified as Compound 11 ) is functionally an inverse agonist .[6][7][8][9] It is often labeled "Antagonist-2" in commercial catalogs for simplicity, but it operates by disrupting the constitutive ERRα/PGC-1α complex, similar to the reference compound XCT-790 .
Mechanistic Architecture
Constitutive Activity vs. Ligand-Dependent Repression
ERRα maintains a high basal transcriptional rate by recruiting the co-activator PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha) via its AF-2 domain.
-
XCT-790 Mechanism: Acts as a proteolysis-targeting ligand. It induces a conformational change that not only represses transcription but triggers the ubiquitination and proteasomal degradation of the ERRα protein.
-
ERRα Antagonist-2 (Compound 11) Mechanism: Functions primarily by steric occlusion of the co-activator binding groove, preventing PGC-1α recruitment. While it suppresses downstream gene expression (e.g., PDK4, Osteopontin), it exhibits a distinct toxicity and solubility profile compared to XCT-790.
Pathway Visualization
The following diagram illustrates the divergent outcomes of Basal Activity vs. Inverse Agonism.
Figure 1: Mechanism of Inverse Agonism. Ligand binding disrupts the constitutive ERRα/PGC-1α interaction, silencing basal transcription.
Comparative Compound Profile
Reference Standard: XCT-790[6][11]
-
Chemical Class: Thiadiazoleacrylamide.
-
Biological Activity:
-
Potent inhibition of ERRα transcriptional activity.[1][2][8][9]
-
Induces rapid proteasomal degradation of ERRα protein.
-
Critical Limitation: Acts as a potent mitochondrial uncoupler (proton ionophore) independent of ERRα, leading to ATP depletion and AMPK activation. This off-target toxicity complicates data interpretation in metabolic studies.
-
ERRα Antagonist-2 (Compound 11)
-
Chemical Class: p-Nitrobenzenesulfonamide derivative.[1][2][8][9]
-
Biological Activity:
-
Identified as "Compound 11" in sulfonamide structure-activity relationship (SAR) studies.
-
Suppresses migration and invasion in Triple-Negative Breast Cancer (TNBC) lines (e.g., MDA-MB-231).[8]
-
In Vivo Efficacy: Inhibits tumor growth in xenograft models without the severe systemic toxicity often associated with high-dose XCT-790.
-
Mechanism: Functions as an inverse agonist by disrupting the ERRα-coactivator interface but is generally considered less prone to the severe mitochondrial uncoupling artifacts of XCT-790.
-
Data Summary Table
| Feature | XCT-790 (Reference) | ERRα Antagonist-2 (Compound 11) |
| Primary Classification | Inverse Agonist / Degrader | Inverse Agonist |
| Potency (IC50) | 0.37 µM | 0.80 µM |
| Receptor Degradation | High (Proteasome-mediated) | Moderate / Context-dependent |
| Off-Target Toxicity | High (Mitochondrial Uncoupling) | Lower (Improved safety profile) |
| Key Application | In vitro mechanistic proof-of-concept | In vivo tumor growth/metastasis inhibition |
| Target Cell Lines | HepG2, MCF-7, MDA-MB-231 | MDA-MB-231 (TNBC), HCC-1937 |
Experimental Protocols
Protocol A: TR-FRET Co-activator Displacement Assay
Objective: To quantify the ability of the ligand to displace PGC-1α from the ERRα Ligand Binding Domain (LBD).
Reagents:
-
GST-tagged ERRα LBD (recombinant).[10]
-
Biotinylated PGC-1α peptide (containing the LXXLL motif).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-Allophycocyanin (APC) (Acceptor).
Workflow:
-
Preparation: Dilute ERRα Antagonist-2 and XCT-790 (Control) in DMSO to 100x final concentration.
-
Incubation: Mix 5 nM GST-ERRα-LBD + 5 nM Eu-Anti-GST + 50 nM Biotin-PGC-1α + 10 nM Streptavidin-APC in Assay Buffer (50 mM Tris pH 7.4, 100 mM KCl, 1 mM DTT, 0.1% BSA).
-
Treatment: Add compounds (10-point dose response, 1 nM to 10 µM).
-
Equilibrium: Incubate for 2 hours at room temperature in the dark.
-
Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [APC]).
-
Analysis: Calculate the TR-FRET ratio (665/615). A decrease in ratio indicates displacement of the co-activator (Inverse Agonism).[5]
Protocol B: Western Blot for Receptor Degradation
Objective: To determine if the compound acts as a "degrader" (like XCT-790) or a simple occupancy-based inhibitor.
Workflow:
-
Seeding: Plate MDA-MB-231 cells at
cells/well in 6-well plates. -
Treatment: Treat cells with 5 µM ERRα Antagonist-2 or 5 µM XCT-790 for 24 hours. Include a DMSO vehicle control.
-
Validation Step: Co-treat one set with MG-132 (10 µM), a proteasome inhibitor. If degradation is rescued by MG-132, the mechanism is proteasome-dependent.
-
-
Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Blotting: Perform SDS-PAGE and transfer to PVDF.
-
Antibodies:
-
Primary: Anti-ERRα (1:1000).
-
Loading Control: Anti-GAPDH or Anti-β-Actin.
-
-
Interpretation:
-
XCT-790: Expect >80% loss of ERRα band intensity.[10]
-
Antagonist-2: If band intensity remains stable but downstream targets (e.g., PDK4) decrease, it functions via occupancy. If band intensity drops, it is a degrader.
-
Workflow: Screening for ERRα Modulators
The following diagram outlines the logical flow for characterizing a new ERRα ligand, distinguishing between simple binding and functional inverse agonism.
Figure 2: Screening cascade for identifying safe ERRα inverse agonists.
References
-
Gao, Z., et al. (2021). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2092-2106. (Source of "Compound 11" / ERRα Antagonist-2).[6][7][8][9] Link
-
Willy, P. J., et al. (2004).[12] "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[10][13] Proceedings of the National Academy of Sciences, 101(29), 10679-10684. (Characterization of XCT-790). Link
-
Berry, A., et al. (2014). "The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler." Biochemistry, 53(19), 3102-3105. (Identification of XCT-790 toxicity). Link
-
Busch, B. B., et al. (2004).[12] "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry, 47(23), 5593-5596. Link
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Metabolic Reprogramming in Cancer using ERRα Antagonists: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer is fundamentally a disease of uncontrolled cell proliferation, a process that places immense demands on cellular metabolism. To sustain rapid growth, cancer cells undergo a profound metabolic reprogramming, a hallmark that distinguishes them from their normal counterparts. The Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, has emerged as a master regulator of this metabolic rewiring.[1][2] ERRα orchestrates the expression of vast gene networks controlling energy production and biosynthesis, making it a pivotal node in cancer progression and a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of the role of ERRα in cancer metabolism and presents a framework for its pharmacological inhibition. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for assessing the metabolic effects of ERRα antagonists, and offer insights into data interpretation, grounded in scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and exploit the metabolic vulnerabilities of cancer.
PART 1: The Central Role of ERRα in Cancer's Metabolic Engine
The Metabolic Hallmarks of Cancer: Beyond the Warburg Effect
The concept of altered cancer metabolism was first described by Otto Warburg, who observed that cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon termed "aerobic glycolysis" or the Warburg Effect.[4] While this provides a rapid, albeit inefficient, means of ATP production, it is now understood that this is only one facet of a much larger metabolic reprogramming. Cancer cells rewire their metabolic pathways to support not just energy generation but also the biosynthesis of macromolecules (nucleotides, lipids, amino acids) required for building new cells.[1] This reprogramming involves the upregulation of pathways such as the pentose phosphate pathway, glutaminolysis, and fatty acid synthesis, all coordinated by oncogenic signaling pathways.[1]
Estrogen-Related Receptor Alpha (ERRα): A Master Conductor of Metabolism
Estrogen-Related Receptor Alpha (NR3B1, or ERRα) is a member of the nuclear receptor superfamily. Despite its name and homology to estrogen receptors (ERs), ERRα does not bind estrogen and its activity is ligand-independent, being primarily controlled by the availability of transcriptional coactivators.[1] ERRα is a critical transcriptional regulator of cellular energy homeostasis.[5][6] Its target genes are extensively involved in virtually every major metabolic process, including:
-
Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation (OXPHOS): ERRα controls the expression of numerous genes encoding enzymes in the TCA cycle and components of the electron transport chain, thereby governing mitochondrial respiration.[3][6][7]
-
Fatty Acid Oxidation and Synthesis: It regulates key genes involved in both the breakdown (e.g., ACADM, CPT1A) and synthesis of fatty acids.[5][7]
-
Glucose Metabolism: ERRα influences glycolysis and glucose oxidation, in part by transcriptionally activating pyruvate dehydrogenase kinase 4 (PDK4), which inhibits the conversion of pyruvate to acetyl-CoA.[8]
-
Mitochondrial Biogenesis: In concert with its coactivators, ERRα is a primary driver of the formation of new mitochondria.[5]
The PGC-1/ERRα Axis: A Critical Partnership Hijacked in Cancer
ERRα's transcriptional activity is critically dependent on its interaction with coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 (PGC-1) family, which includes PGC-1α and PGC-1β.[1][9] This PGC-1/ERRα axis functions as a powerful sensor of cellular energy status, integrating signals to modulate metabolic gene expression.[2][6] In many cancers, particularly those with high energy demands like breast, colon, and ovarian cancers, the expression and activity of this axis are significantly elevated.[1][3] This upregulation drives the metabolic adaptations necessary for tumor growth, survival, and even resistance to therapy.[2][6][10]
Upstream Oncogenic Signaling Converges on ERRα
The PGC-1/ERRα axis does not operate in isolation; it is a downstream effector of major oncogenic signaling pathways. Activation of pathways such as PI3K/AKT/mTOR and HER2/IGF-1R has been shown to increase the expression of PGC-1 coactivators, thereby enhancing ERRα's transcriptional activity.[3][11][12] For instance, activation of HER2 signaling can lead to the induction of c-MYC, which in turn upregulates PGC-1β expression.[3][12] This convergence places ERRα at a crucial intersection of oncogenic signaling and metabolic execution, making it an attractive therapeutic target to simultaneously disrupt both processes.
PART 2: Pharmacological Targeting of ERRα
The Rationale for ERRα Inhibition
Given its central role, inhibiting ERRα function presents a compelling strategy for cancer therapy. High ERRα expression correlates with a more aggressive tumor phenotype and poorer clinical outcomes in breast and other cancers.[3][12] Silencing ERRα has been shown to impair cancer cell proliferation, colony formation, and in vivo tumorigenicity.[1] Therefore, small molecule antagonists that disrupt ERRα's transcriptional activity could effectively starve cancer cells of the metabolic resources needed for their survival and growth.
An Arsenal of Chemical Probes: ERRα Antagonists and Inverse Agonists
Several synthetic ERRα ligands have been developed that function as antagonists or inverse agonists. An antagonist blocks the interaction of the receptor with its coactivators, while an inverse agonist reduces the constitutive activity of the receptor, often by recruiting corepressors. For ERRα, which is constitutively active, these terms are often used interchangeably. These compounds have been invaluable tools for probing ERRα biology.[3]
| Compound Name | Type | IC50 | Mechanism of Action | Key Considerations |
| XCT-790 | Inverse Agonist | ~0.37 µM[13] | Binds to the ligand-binding domain, blocking coactivator interaction.[3] | Potent mitochondrial uncoupler at nanomolar concentrations, independent of ERRα.[14][15][16] |
| Compound A | Antagonist | ~1 µM | Inhibits ERRα signaling and cell proliferation in both ER-positive and ER-negative breast cancer cells.[13][17][18] | Demonstrates in vivo efficacy in mouse xenograft models.[13] |
| C29 | Inverse Agonist | ~40 nM (TR-FRET)[19] | Covalently modifies Cys325 in the ligand-binding domain, leading to proteasomal degradation.[19] | Potent and slowly reversible; shows efficacy in castration-resistant prostate cancer models.[19][20][21] |
Table 1: Comparison of common ERRα antagonists/inverse agonists used in cancer research.
For the purpose of the experimental protocols in this guide, we will focus on XCT-790 . It is one of the first and most widely characterized ERRα inhibitors. However, its crucial off-target activity necessitates careful experimental design and data interpretation, providing an excellent case study in rigorous pharmacological investigation.
The Dual Identity of XCT-790: A Critical Scientific Insight
Pillar of Trustworthiness: A protocol is only as reliable as the tools it employs. While XCT-790 is widely used to inhibit ERRα, it is also a potent mitochondrial uncoupler, acting as a proton ionophore similar to FCCP.[14][15] This uncoupling of oxygen consumption from ATP production occurs at nanomolar concentrations, often well below the micromolar concentrations used to achieve maximal ERRα inhibition.[14][16] This leads to a rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy stress.[14][15]
Causality in Experimental Design: This dual activity is not a flaw in the molecule, but a variable that must be controlled for. Any metabolic effect observed upon XCT-790 treatment—such as a change in oxygen consumption—could be due to direct mitochondrial uncoupling, inhibition of ERRα's transcriptional program, or a combination of both. Therefore, a self-validating experimental system must include controls to dissect these effects, such as using ERRα-knockdown or knockout cell lines. If a metabolic phenotype persists in ERRα-null cells upon XCT-790 treatment, it is unequivocally an off-target effect.
PART 3: Experimental Workflows for Assessing ERRα-Targeted Metabolic Reprogramming
This section provides detailed, field-proven methodologies to dissect the metabolic consequences of ERRα inhibition using XCT-790 as our model compound.
Foundational Assays: Target Engagement and Phenotypic Response
Before delving into complex metabolic analyses, it is crucial to establish the baseline dose-response and confirm that the antagonist is engaging its intended target in your cellular model.
This assay determines the concentration at which the ERRα antagonist inhibits cancer cell growth.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the ERRα antagonist (e.g., XCT-790, ranging from 10 nM to 20 µM). Replace the culture medium with fresh medium containing the various concentrations of the antagonist or vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment (CCK-8 Example):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized viability against the log of the antagonist concentration and use a non-linear regression model to calculate the IC50 value.
This protocol validates that the antagonist inhibits the transcriptional activity of ERRα. PDK4 and VEGF are well-established ERRα target genes.[5][8]
-
Cell Treatment: Culture cells in 6-well plates to ~70-80% confluency. Treat with the ERRα antagonist at a relevant concentration (e.g., 1x and 5x the IC50 from the viability assay) for a duration sufficient to observe transcriptional changes (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (PDK4, VEGF) and a housekeeping gene (ACTB, GAPDH), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of PDK4 and VEGF in antagonist-treated cells compared to vehicle control indicates successful target engagement.
Interrogating Cellular Bioenergetics: The Seahorse XF Assay
The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][22] The "Real-Time ATP Rate Assay" is particularly powerful as it quantifies the ATP produced from each pathway.[4][23]
-
Plate Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate and allow them to adhere.
-
Antagonist Treatment: Treat cells with the ERRα antagonist (and vehicle control) for a predetermined time (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, wash the cells and replace the culture medium with Seahorse XF DMEM or RPMI medium (supplemented with glucose, pyruvate, and glutamine), pre-warmed to 37°C.[24] Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the hydrated sensor cartridge with oligomycin (Port A) and a mixture of rotenone/antimycin A (Port B).
-
Run Assay: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will perform the following steps:
-
Basal Measurement: Measure baseline OCR and ECAR.
-
Injection 1 (Oligomycin): Oligomycin inhibits ATP synthase, shutting down mitochondrial ATP production. The resulting drop in OCR reflects the portion of respiration coupled to ATP synthesis. The cell's attempt to compensate by increasing glycolysis is measured by ECAR.
-
Injection 2 (Rotenone/Antimycin A): These compounds shut down all mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.
-
-
Data Normalization and Analysis: After the run, lyse the cells and perform a protein quantification assay (e.g., BCA) to normalize the OCR and ECAR data to cell content. The Seahorse software (Wave) will automatically calculate the ATP production rates from both mitochondria (MitoATP) and glycolysis (GlycoATP).
Expected Outcome & Interpretation: Inhibition of ERRα is expected to decrease the expression of TCA cycle and OXPHOS genes. This should manifest as a significant reduction in the basal OCR and the calculated MitoATP production rate. Cells may exhibit a compensatory increase in ECAR and the GlycoATP rate to meet their energy demands, shifting their metabolic phenotype towards glycolysis.
Tracing Metabolic Fates: 13C-Metabolic Flux Analysis
While Seahorse assays provide a global view of bioenergetic rates, stable isotope tracing using 13C-labeled substrates allows for a high-resolution view of how specific pathways are altered.[25][26][27] By providing cells with [U-13C]-glucose, we can trace the path of the labeled carbon atoms as they are incorporated into downstream metabolites of glycolysis and the TCA cycle.
-
Cell Culture: Culture cells in 6-well plates and treat with the ERRα antagonist or vehicle for the desired duration (e.g., 24 hours).
-
Isotope Labeling: For the final 4-8 hours of treatment, replace the medium with glucose-free DMEM supplemented with 10 mM [U-13C]-glucose, dialyzed FBS, and the respective antagonist/vehicle.
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold normal saline.
-
Immediately add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube and dry it using a speed vacuum concentrator.
-
-
Derivatization (for GC-MS): Re-suspend the dried metabolites in a derivatization agent (e.g., MTBSTFA) and incubate at 60°C for 1 hour to make them volatile for gas chromatography.
-
GC-MS Analysis: Analyze the derivatized samples using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The MS will detect the mass shifts in metabolites containing 13C atoms.
-
Data Analysis: Integrate the peak areas for the different isotopologues (e.g., M+0, M+1, M+2...) of each metabolite. Calculate the fractional enrichment by dividing the area of the labeled isotopologues by the total area for that metabolite.
Expected Outcome & Interpretation: Since ERRα drives the expression of TCA cycle enzymes, its inhibition is expected to reduce the flux of carbons from glucose into the TCA cycle. This would be observed as a decrease in the fractional enrichment of 13C in TCA cycle intermediates like citrate (M+2), α-ketoglutarate (M+2), and malate (M+2) in antagonist-treated cells compared to controls. This provides direct evidence of a dampened mitochondrial metabolic pathway.
In Vivo Validation in Xenograft Models
Validating in vitro findings in an in vivo setting is a critical step in drug development.
-
Cell Implantation: Implant cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, ERRα antagonist). Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[13][28]
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors. A portion of the tumor can be snap-frozen for molecular analysis (RT-qPCR, Western blot) and another portion fixed in formalin for histopathology.
-
Analysis: Compare the tumor growth curves between the treatment and vehicle groups. A significant reduction in tumor growth in the antagonist-treated group indicates in vivo efficacy.[13][29] Analysis of the harvested tumors can confirm that the downregulation of ERRα target genes observed in vitro also occurs in the in vivo setting.
PART 4: Synthesis, Critical Considerations, and Future Directions
Building a Coherent Mechanistic Model
By integrating the data from these multi-faceted experiments, a robust mechanistic picture emerges. The viability assay establishes a cytotoxic/cytostatic phenotype. RT-qPCR confirms that the drug engages the ERRα transcriptional machinery. The Seahorse XF assay reveals the bioenergetic consequences of this engagement—a shift away from mitochondrial respiration. Finally, 13C-tracer analysis provides granular detail, pinpointing the reduction in flux through the TCA cycle. Together, these results build a powerful, evidence-based narrative of how an ERRα antagonist reprograms cancer metabolism to inhibit tumor growth.
The Pillar of Self-Validation: Controlling for Off-Target Effects
As emphasized previously, the mitochondrial uncoupling effect of XCT-790 is a significant confounding variable.[14][16]
-
The Critical Control: The gold-standard control is to repeat key experiments (especially the Seahorse assay) in a parallel cell line where ERRα has been stably knocked out (using CRISPR-Cas9) or knocked down (using shRNA).
-
Interpreting the Control:
-
If the antagonist has no effect on OCR in ERRα-null cells, it confirms the observed metabolic shift is ERRα-dependent.
-
If the antagonist still causes a change in OCR in ERRα-null cells, this portion of the effect is definitively off-target (likely due to mitochondrial uncoupling). This allows the researcher to parse the true contribution of ERRα inhibition to the overall phenotype.
-
Future Perspectives
The role of ERRα as a critical node in cancer metabolism is well-established, making it a high-value therapeutic target.[2] While tool compounds like XCT-790 have been instrumental in preclinical research, the development of clinical candidates has been challenging. Future efforts in drug development will likely focus on creating more selective ERRα antagonists with improved pharmacokinetic properties and minimal off-target effects. The experimental framework detailed in this guide provides a rigorous roadmap for the preclinical evaluation of such next-generation compounds, ensuring that their mechanism of action is thoroughly understood as they move toward clinical application.
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An In-depth Technical Guide to the Binding Affinity and Selectivity Profile of ERRα Antagonist-2
Introduction: The Significance of Targeting Estrogen-Related Receptor Alpha (ERRα)
Estrogen-Related Receptor Alpha (ERRα, NR3B1) is a constitutively active orphan nuclear receptor that plays a pivotal role in regulating cellular energy homeostasis, mitochondrial biogenesis, and fatty acid metabolism.[1] Unlike its closely related family member, the estrogen receptor (ERα), ERRα does not bind endogenous estrogens and its activity is primarily modulated by the availability of transcriptional co-activators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] The ERRα/PGC-1α signaling axis is a critical downstream effector of various oncogenic pathways, including PI3K/AKT/mTOR and HER2.[3] Overexpression of ERRα is strongly correlated with poor prognosis in several cancers, including triple-negative breast cancer (TNBC), making it a compelling therapeutic target.[4]
Inverse agonists of ERRα represent a promising strategy to counteract its constitutive activity. These molecules bind to the receptor's ligand-binding domain (LBD) and induce a conformational change that prevents the recruitment of essential co-activators like PGC-1α, thereby repressing the transcription of ERRα target genes.[5][6] This guide provides a detailed technical overview of the binding characteristics of a novel ERRα inverse agonist, ERRα antagonist-2 , also identified in the scientific literature as compound 11 .[4] We will delve into its binding affinity, the experimental framework for its characterization, its mechanism of action as an inverse agonist, and its selectivity profile.
ERRα Antagonist-2: A Novel p-Nitrobenzenesulfonamide-Based Inverse Agonist
ERRα antagonist-2 is a recently identified small molecule with a p-nitrobenzenesulfonamide scaffold.[4] It has been characterized as a potent inverse agonist of ERRα, demonstrating significant potential for the treatment of triple-negative breast cancer.[4]
Binding Affinity and Potency
The potency of ERRα antagonist-2 was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for quantifying molecular interactions in a homogenous format.[4] This assay measures the ability of the antagonist to displace a fluorescently labeled co-activator peptide (from PGC-1α) from the ERRα ligand-binding domain (LBD).
The key finding from this characterization is:
-
IC50 Value: ERRα antagonist-2 exhibits an IC50 of 0.80 µM for inhibiting the ERRα/PGC-1α interaction.[4]
It is important to distinguish this IC50 value, a measure of functional potency in a co-activator displacement assay, from the equilibrium dissociation constant (Kd), which represents the direct binding affinity between the antagonist and the receptor. While a direct Kd value for ERRα antagonist-2 has not been reported in the available literature, the sub-micromolar IC50 value indicates a high degree of potency in disrupting the critical protein-protein interaction that drives ERRα's transcriptional activity.
For comparison, another well-characterized ERRα inverse agonist, XCT-790, displays an IC50 of 0.37 µM in a similar cell-based assay.[7]
Table 1: Comparative Potency of ERRα Inverse Agonists
| Compound | Chemical Class | IC50 (µM) | Assay Type |
| ERRα antagonist-2 (Compound 11) | p-Nitrobenzenesulfonamide | 0.80[4] | TR-FRET Co-activator Displacement |
| XCT-790 | Thiadiazole Acrylamide | 0.37[7] | Cell-Based Reporter Assay |
Mechanism of Action: Inverse Agonism via Co-activator Displacement
ERRα is constitutively active due to its stable interaction with co-activators like PGC-1α. Inverse agonists function by binding to the LBD and inducing an allosteric change that destabilizes this interaction. This leads to the dismissal of the co-activator and subsequent repression of target gene transcription.
The mechanism for ERRα antagonist-2 was confirmed by its ability to significantly inhibit the transcription of known ERRα-regulated genes.[4] The TR-FRET assay directly demonstrates this co-activator displacement mechanism.
Figure 1. Mechanism of ERRα Inverse Agonism. ERRα antagonist-2 binds to the LBD, disrupting the stable interaction with the PGC-1α co-activator, which leads to transcriptional repression.
Selectivity Profile
A critical parameter for any therapeutic candidate is its selectivity for the intended target over other related proteins. For an ERRα antagonist, selectivity against other ERR isoforms (ERRβ and ERRγ) and the estrogen receptors (ERα and ERβ) is particularly important to minimize off-target effects.
While a comprehensive selectivity panel for ERRα antagonist-2 has not been published, data for the prototypical inverse agonist XCT-790 provides a benchmark for what is expected from a selective compound. XCT-790 is reported to be inactive against ERRγ, ERα, and ERβ at concentrations up to 10 µM.[7] Similarly, another PROTAC ERRα ligand shows no significant activity against a panel of other nuclear receptors including ERα, ERRγ, ERβ, PPARα, PPARγ, PPARδ, and RXRα.[7]
Further studies are required to fully delineate the selectivity profile of ERRα antagonist-2. However, its novel p-nitrobenzenesulfonamide scaffold suggests the potential for a distinct selectivity profile compared to other known ERRα modulators.
Experimental Protocols: A Guide to Characterization
The following protocols provide a detailed, step-by-step methodology for characterizing the binding affinity and mechanism of action of ERRα antagonists, based on established techniques cited in the literature.
Protocol 1: TR-FRET Co-activator Displacement Assay
This assay quantitatively measures the ability of a test compound to disrupt the interaction between the ERRα-LBD and a co-activator peptide derived from PGC-1α. It is a direct measure of inverse agonist functional potency (IC50).
Principle: A Glutathione S-transferase (GST)-tagged ERRα-LBD is bound by a Terbium (Tb)-labeled anti-GST antibody, which serves as the FRET donor. A fluorescein-labeled peptide from the PGC-1α co-activator binds to the ERRα-LBD, bringing it into close proximity with the Tb-antibody and allowing for FRET to occur. An inverse agonist will bind to the LBD, displace the PGC-1α peptide, and cause a loss of the FRET signal.
Figure 2. Workflow for TR-FRET Co-activator Displacement Assay. This diagram outlines the key steps for determining the IC50 value of an ERRα inverse agonist.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock of GST-tagged ERRα-LBD and Terbium-labeled anti-GST antibody in TR-FRET assay buffer.
-
Prepare a 4X stock of fluorescein-labeled PGC-1α co-activator peptide in the same buffer.
-
Perform a serial dilution of ERRα antagonist-2 in 100% DMSO, followed by a further dilution in assay buffer to create 4X compound solutions.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4X ERRα antagonist-2 serial dilutions to the wells of a low-volume, black, 384-well assay plate. Include "no compound" (DMSO vehicle) controls for maximum FRET signal and "no receptor" controls for background.
-
-
Reagent Addition:
-
Add 10 µL of the 2X GST-ERRα-LBD/Tb-anti-GST antibody mixture to each well.
-
Add 5 µL of the 4X fluorescein-PGC-1α peptide to each well. The final volume in each well should be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible microplate reader. Excite the Terbium donor at approximately 340 nm.
-
Collect emission signals at 495 nm (Terbium emission) and 520 nm (FRET-sensitized Fluorescein emission) after a 50-100 µs delay.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission (520 nm) to the donor emission (495 nm) for each well.
-
Normalize the data to the "no compound" controls (100% activity) and background controls (0% activity).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Nuclear Receptor Selectivity Profiling (Conceptual Framework)
To establish the selectivity of ERRα antagonist-2, it should be tested against a panel of other nuclear receptors using appropriate binding or functional assays. A TR-FRET competitive binding assay is a suitable high-throughput method for this purpose.
Principle: This assay is similar to the co-activator displacement assay but uses a fluorescently labeled ligand (tracer) that binds to the receptor of interest. A test compound's ability to displace this tracer is measured by a decrease in the FRET signal.
General Procedure:
-
Select Receptor Panel: A typical panel would include ERRβ, ERRγ, ERα, ERβ, and other relevant nuclear receptors (e.g., PPARs, RXR).
-
Develop Individual Assays: For each receptor, a specific fluorescent tracer and optimized concentrations of the receptor, Tb-labeled antibody, and tracer are required.
-
Screen Antagonist: Test ERRα antagonist-2 in a dose-response format against each receptor in the panel.
-
Determine IC50/Ki: Calculate the IC50 value for any observed activity. This can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
Analyze Selectivity: Compare the potency (IC50 or Ki) of the antagonist for ERRα with its potency for other receptors. A significantly higher value for other receptors indicates selectivity for ERRα.
Conclusion and Future Directions
ERRα antagonist-2 (compound 11) is a potent inverse agonist of ERRα with a sub-micromolar IC50 value for the disruption of the critical ERRα/PGC-1α interaction.[4] Its mechanism of action, characteristic of an inverse agonist, makes it a valuable tool for probing ERRα biology and a promising lead for the development of therapeutics for ERRα-driven cancers.
The provided technical framework outlines the established methodologies for characterizing such compounds. Future work should focus on determining the direct binding affinity (Kd) of ERRα antagonist-2 and performing a comprehensive selectivity screen against a broad panel of nuclear receptors. These data will be crucial for its continued development and for fully understanding its therapeutic potential and potential off-target liabilities. The novel p-nitrobenzenesulfonamide scaffold holds promise for a new class of selective ERRα modulators, warranting further investigation and optimization.
References
-
Gao, Z., Wang, T., Li, R., Du, Y., Lv, H., Zhang, L., Chen, H., Shi, X., Li, Q., & Shen, J. (2021). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134. [Link]
-
Deblois, G., & Giguère, V. (2013). Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer. Clinical Cancer Research, 19(1), 14–19. [Link]
-
Willy, P. J., Murray, I. R., Qian, J., Busch, B. B., Stevens, W. C., Martin, R., Mohan, R., Zhou, S., Ordentlich, P., & Heyman, R. A. (2004). Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand. Proceedings of the National Academy of Sciences, 101(24), 8912–8917. [Link]
-
Mootha, V. K., Handschin, C., Arlow, D., Xie, X., St Pierre, J., Sihag, S., Yang, W., Altshuler, D., Puigserver, P., Patterson, N., & Spiegelman, B. M. (2004). The estrogen-related receptor α (ERRα) functions in PPARγ coactivator 1α (PGC-1α)-induced mitochondrial biogenesis. Proceedings of the National Academy of Sciences, 101(17), 6570–6575. [Link]
-
Gao, J., & Li, Y. (2020). Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha. RSC Advances, 10(30), 17897–17907. [Link]
-
Xia, H., Dufour, C. R., & Giguère, V. (2019). ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease. Frontiers in Endocrinology, 10, 206. [Link]
-
Willson, T. M., & Moore, J. T. (2014). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Biochemistry, 53(29), 4785–4787. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Therapeutic Potential of ERRα Antagonist-2 in Triple-Negative Breast Cancer
The following technical guide details the therapeutic profile, mechanism of action, and experimental validation of ERRα Antagonist-2 (chemically identified as Compound 11 in key medicinal chemistry literature), a novel small-molecule inverse agonist targeting the Estrogen-Related Receptor Alpha (ERRα) in Triple-Negative Breast Cancer (TNBC).
Technical Whitepaper | Drug Discovery & Preclinical Validation [1]
Executive Summary
ERRα Antagonist-2 (Catalog/Code: Compound 11) represents a second-generation, high-affinity inverse agonist of the nuclear receptor ERRα (NR3B1). Unlike the first-generation prototype XCT-790, which is limited by off-target toxicities, ERRα Antagonist-2 utilizes a p-nitrobenzenesulfonamide scaffold to achieve enhanced selectivity and potency (IC50 ≈ 0.80 µM). This compound specifically disrupts the ERRα-PGC-1α signaling axis, a critical metabolic dependency in TNBC, leading to the suppression of mitochondrial biogenesis, inhibition of epithelial-to-mesenchymal transition (EMT), and significant tumor growth regression in xenograft models.
Mechanistic Rationale: The Metabolic Addiction of TNBC
Triple-Negative Breast Cancer (TNBC) lacks ER, PR, and HER2 amplification, rendering traditional endocrine therapies ineffective. However, TNBC tumors often exhibit a "metabolic addiction" to ERRα, which functions as a master regulator of cellular energy metabolism.
The ERRα-PGC-1α Axis
ERRα does not bind endogenous estrogen. Instead, it is constitutively active but relies on the co-activator PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha) to drive the transcription of genes involved in:
-
Oxidative Phosphorylation (OXPHOS): ATP production.
-
Fatty Acid Oxidation (FAO): Energy under stress.
-
Mitochondrial Biogenesis: Maintaining tumor bioenergetics.
Mechanism of Action (MoA): ERRα Antagonist-2 binds to the Ligand Binding Domain (LBD) of ERRα. This binding induces a conformational change that displaces PGC-1α, recruiting co-repressors (e.g., RIP140) instead. The result is a transcriptional blockade of metabolic survival genes, forcing the TNBC cells into metabolic collapse and apoptosis.
Visualization: Mechanism of Action
Caption: Figure 1. Molecular mechanism of ERRα Antagonist-2 disrupting the oncogenic ERRα/PGC-1α signaling axis.
Compound Profile: ERRα Antagonist-2
Chemical Identity:
-
Synonyms: Compound 11 (Gao et al. series), ERRα-IN-2.
-
Chemical Class: p-Nitrobenzenesulfonamide derivative.[2][3][4]
-
Target: Estrogen-Related Receptor Alpha (ERRα/ESRRA).[1][2][5][6]
-
Binding Mode: Forms critical hydrogen bonds with Glu331 and Arg372 in the ERRα LBD, stabilizing the repressive conformation (Helix 12 displacement).
Pharmacological Data:
| Parameter | Value | Notes |
| IC50 (Transcriptional) | 0.80 µM | Measured via Luciferase Reporter in MDA-MB-231 cells. |
| IC50 (Gene Suppression) | 0.68 µM | Downregulation of ERRα target genes (e.g., TFF1, PDK4). |
| Selectivity | High | >100-fold selectivity over ERα and ERβ. |
| Solubility | DMSO (>10 mM) | Requires proper aliquoting to prevent precipitation. |
Preclinical Efficacy Data
The therapeutic potential of ERRα Antagonist-2 has been validated in aggressive TNBC models (MDA-MB-231).[1]
In Vitro Activity[4]
-
Anti-Proliferation: Dose-dependent inhibition of cell viability.[7]
-
Anti-Metastasis: Significant reduction in migration and invasion capabilities in Transwell assays.
-
Mechanism Confirmation: siRNA knockdown of ERRα mimics the phenotype of Antagonist-2 treatment, confirming on-target specificity.
In Vivo Efficacy (Xenograft Model)
In nude mice bearing MDA-MB-231 xenografts:
-
Tumor Growth Inhibition (TGI): ~23.58% inhibition rate observed at 40 mg/kg dosage (intraperitoneal).
-
Toxicity: No significant loss of body weight in treated mice, indicating a favorable safety profile compared to XCT-790.
Experimental Protocols for Validation
To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating ERRα Antagonist-2.
Protocol A: Luciferase Reporter Assay (Potency Validation)
Purpose: To determine the IC50 of Antagonist-2 by measuring inhibition of ERRα transcriptional activity.
-
Cell Seeding: Plate MDA-MB-231 cells (or HEK293T co-transfected with ERRα/PGC-1α plasmids) in 96-well white plates at
cells/well. -
Transfection:
-
Transfect with pGL3-ERRE-Luc (Reporter containing 3x ERR Response Elements).
-
Co-transfect with pRL-TK (Renilla luciferase) for normalization.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of ERRα Antagonist-2 in DMSO (0.01 µM to 10 µM).
-
Treat cells for 24 hours. Include a DMSO-only vehicle control.
-
-
Measurement:
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.
-
-
Analysis: Calculate Relative Light Units (RLU = Firefly/Renilla). Plot RLU vs. Log[Concentration] to derive IC50.
Protocol B: Seahorse Metabolic Flux Assay (Functional Validation)
Purpose: To confirm the compound suppresses mitochondrial respiration (OCR).
-
Seeding: Plate TNBC cells in XF96 cell culture microplates (
cells/well). Allow attachment overnight. -
Treatment: Treat with ERRα Antagonist-2 (1-5 µM) for 24 hours prior to assay.
-
Assay Prep: Wash cells with XF Assay Medium (pH 7.4, supplemented with glucose, pyruvate, and glutamine). Incubate in non-CO2 incubator for 1 hour.
-
Injection Strategy:
-
Port A: Oligomycin (ATP synthase inhibitor).
-
Port B: FCCP (Uncoupler).
-
Port C: Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Readout: Measure Oxygen Consumption Rate (OCR). Expect a significant decrease in Basal Respiration and Maximal Respiration in treated vs. control cells.
Workflow: Screening & Validation Pipeline
Caption: Figure 2. Drug discovery and validation funnel leading to the identification of ERRα Antagonist-2.
Challenges and Future Directions
While ERRα Antagonist-2 shows promise, translation to the clinic requires addressing specific hurdles:
-
Bioavailability: The sulfonamide structure requires optimization for oral bioavailability (currently administered IP in mice).
-
Resistance Mechanisms: TNBC cells may compensate via upregulation of other metabolic pathways (e.g., glycolysis via HIF-1α). Combination therapy with glycolysis inhibitors or immune checkpoint inhibitors (e.g., anti-PD-L1) is a logical next step.
-
Biomarker Selection: Efficacy is highest in tumors with high PGC-1α/ERRα signatures. Patient stratification is essential.
References
-
Gao, Z. et al. (2022).[5] "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[2][3][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134.[5] Link
-
Vernier, M. et al. (2020).[8] "Inhibition of DNMT1 and ERRα crosstalk suppresses breast cancer via derepression of IRF4."[8] Oncogene, 39, 6406–6420. Link
-
Willy, P.J. et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha antagonist." Proceedings of the National Academy of Sciences, 101(24), 8912–8917. Link
-
MedChemExpress. "ERRα antagonist-2 Product Datasheet." MCE Catalog, HY-144699.[9] Link
Sources
- 1. Breast cancer MDA-MB-231 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ERRα antagonist-2 - MedChem Express [bioscience.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of DNMT1 and ERRα crosstalk suppresses breast cancer via derepression of IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ERRalpha antagonist-2 | Cyan Dye [cyandye.com]
Structure-activity relationship of ERRα antagonist-2 derivatives
Technical Deep Dive: Structure-Activity Relationship of ERRα Antagonist-2 Derivatives
Executive Summary
Target: Estrogen-Related Receptor Alpha (ERRα; NR3B1). Compound Class: p-Nitrobenzenesulfonamide derivatives.[1] Lead Candidate: ERRα Antagonist-2 (Compound 11; CAS: 3032965-02-6).[1][2] Therapeutic Context: Triple-Negative Breast Cancer (TNBC) and metabolic reprogramming.[3]
This technical guide analyzes the medicinal chemistry and pharmacological profile of ERRα Antagonist-2 , a potent inverse agonist identified in the 2022 study by Gao et al. Unlike classical estrogen receptor modulators (SERMs), this compound specifically targets the orphan nuclear receptor ERRα, disrupting its interaction with the PGC-1α coactivator. This disruption collapses mitochondrial biogenesis and oxidative phosphorylation (OXPHOS), effectively starving metabolically demanding cancer cells.
Chemical Scaffold & SAR Analysis
The core pharmacophore of ERRα Antagonist-2 is built upon a p-nitrobenzenesulfonamide scaffold.[1] The Structure-Activity Relationship (SAR) optimization focused on three distinct regions: the "Warhead" (Region A), the Linker (Region B), and the Hydrophobic Tail (Region C).
The Pharmacophore Map
Figure 1: Pharmacophore dissection of the p-nitrobenzenesulfonamide series.
Detailed SAR Breakdown
| Region | Moiety | Function & SAR Insight |
| A (Head) | p-Nitro Group (NO₂) | Electronic Anchor: The strong electron-withdrawing nature of the nitro group is critical.[1] It influences the acidity of the sulfonamide proton and likely engages in electrostatic interactions within the ligand-binding pocket (LBP). Removal or replacement with electron-donating groups drastically reduces potency.[1] |
| B (Linker) | Sulfonamide (SO₂NH) | Geometry Enforcer: Provides a rigid tetrahedral geometry that orients the head and tail groups. The sulfonamide NH often serves as a hydrogen bond donor to residues such as Glu331 or similar polar residues in the ERRα LBP. |
| C (Tail) | Variable Amine | Selectivity Determinant: The optimization of Compound 11 involved varying this region. Bulky, hydrophobic aromatic systems (e.g., substituted phenyls or heterocycles) are preferred to fill the deep hydrophobic cavity of ERRα. Compound 11 features a specific tail configuration that maximizes displacement of Helix 12. |
Key Data Point:
-
Compound 11 (ERRα Antagonist-2): IC50 = 0.80 µM (Binding/Inverse Agonism).[1][2][4]
-
Mechanism: Disruption of ERRα-PGC1α interaction (FRET IC50 = 0.681 µM).[1]
Mechanistic Action: Inverse Agonism
ERRα is constitutively active due to the auto-positioning of Helix 12 (H12) in the agonist conformation, allowing PGC-1α recruitment without an endogenous ligand.[1]
Mechanism of Action for Antagonist-2:
-
Binding: The compound enters the Ligand Binding Domain (LBD).[5]
-
Displacement: The bulky "Tail" (Region C) sterically clashes with H12 in its active conformation.
-
Destabilization: H12 is forced into an open/unstructured state.[1]
-
Blockade: The coactivator binding groove (AF-2 surface) is disrupted; PGC-1α cannot bind.
-
Result: Suppression of mitochondrial genes (cytochrome c, ATP synthase).
Figure 2: Molecular mechanism of ERRα inverse agonism by Antagonist-2.
Experimental Protocols
Chemical Synthesis (General Sulfonamide Coupling)
To synthesize p-nitrobenzenesulfonamide derivatives.
-
Reagents: p-Nitrobenzenesulfonyl chloride (1.0 eq), Appropriate Amine (Region C precursor, 1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve the amine in anhydrous DCM under nitrogen atmosphere.
-
Add TEA and cool the mixture to 0°C.
-
Add p-nitrobenzenesulfonyl chloride portion-wise.[1]
-
Warm to room temperature and stir for 4–12 hours (monitor by TLC).
-
Workup: Wash with 1N HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄.[1]
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).[1]
-
TR-FRET Binding Assay
To validate disruption of the ERRα-PGC1α complex.
-
Components:
-
Workflow:
-
Incubation: Mix GST-ERRα (5 nM) + Biotin-PGC1α (50 nM) + Test Compound (Serial Dilution) in Assay Buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Equilibration: Incubate for 1 hour at Room Temperature.
-
Detection: Add Eu-antibody and Streptavidin-Acceptor.[1] Incubate 1 hour.
-
Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).
-
Analysis: Calculate Ratio (665 nm / 615 nm). Plot % Inhibition vs. Log[Compound].
-
Target IC50: < 1.0 µM for effective antagonists (Compound 11 ≈ 0.68–0.80 µM).
-
References
-
Gao, Z., et al. (2022). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-134. [1]
-
MedChemExpress. "ERRα antagonist-2 (Compound 11) Product Datasheet."
-
Audet-Walsh, E., & Giguère, V. (2015). "The metabolic role of estrogen-related receptors in cancer."[1] Trends in Endocrinology & Metabolism, 26(2), 51-59.[1] (Contextual Grounding)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ERRα antagonist-2 - MedChem Express [bioscience.co.uk]
- 3. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Dynamics Simulations Based on 1-Phenyl-4-Benzoyl-1-Hydro-Triazole ERRα Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: ERRα Antagonist-2 (Compound 11) & PGC-1α Signaling Blockade
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Drug Discovery Scientists, and Metabolic Oncologists Focus: Mechanism of Action, Experimental Validation, and Signaling Pathway Impact
Executive Summary
ERRα Antagonist-2 , chemically identified as Compound 11 (based on a p-nitrobenzenesulfonamide template), represents a potent synthetic tool for interrogating the Estrogen-Related Receptor Alpha (ERRα) and Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α) signaling axis.[1]
Unlike passive antagonists, ERRα Antagonist-2 functions as an inverse agonist .[2] It actively enforces a transcriptionally inactive conformation of the ERRα Ligand Binding Domain (LBD), physically displacing the PGC-1α co-activator. This disruption collapses the feed-forward loop driving mitochondrial biogenesis and oxidative phosphorylation (OXPHOS), making it a critical probe for metabolic reprogramming studies in Triple-Negative Breast Cancer (TNBC) and metabolic disorders.
This guide details the mechanistic underpinnings of this inhibition and provides self-validating protocols for researchers to quantify its impact on the PGC-1α pathway.
Mechanistic Architecture: The PGC-1α/ERRα Axis
The Feed-Forward Loop
In a physiological state, PGC-1α acts as a master regulator of mitochondrial metabolism. It does not bind DNA directly but docks onto the Activation Function-2 (AF2) helix of nuclear receptors, primarily ERRα. Crucially, PGC-1α induces the expression of ESRRA (the gene encoding ERRα), creating a positive autoregulatory loop that sustains high mitochondrial output.
Mechanism of Inhibition by Antagonist-2
ERRα is constitutively active due to the structural filling of its ligand-binding pocket by a phenylalanine residue (Phe328/Phe232 depending on numbering), mimicking a bound ligand.
-
Binding Mode: ERRα Antagonist-2 (Compound 11) binds the ERRα LBD with an IC50 of 0.80 μM .[1][2][3][4][5][6][7]
-
Displacement: The compound induces a conformational shift in Helix 12 of the LBD. This steric clash prevents the LXXLL motif of PGC-1α from docking.
-
Consequence: Without PGC-1α co-activation, ERRα cannot drive the transcription of OXPHOS genes (e.g., MCAD, COX4I1) or its own expression, leading to metabolic catastrophe in energy-demanding cancer cells.
Pathway Visualization
The following diagram illustrates the transition from the active PGC-1α/ERRα complex to the silenced state induced by Antagonist-2.
Caption: Mechanism of PGC-1α displacement by ERRα Antagonist-2. The antagonist forces a conformational change that ejects PGC-1α, halting mitochondrial gene transcription.
Self-Validating Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols include built-in validation steps.
Protocol 1: TR-FRET Co-activator Displacement Assay
Purpose: Quantify the ability of ERRα Antagonist-2 to physically disrupt the PGC-1α/ERRα interaction. This is the primary validation of the "inverse agonist" mechanism.
-
Reagents:
-
GST-tagged ERRα LBD (Ligand Binding Domain).[2]
-
Biotinylated PGC-1α peptide (containing the LXXLL motif).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-APC or Streptavidin-XL665 (Acceptor).
-
-
Workflow:
-
Complex Formation: Incubate GST-ERRα LBD (5 nM) with Biotin-PGC-1α peptide (50 nM) in assay buffer (PBS, 0.1% BSA, 1 mM DTT) for 30 minutes. Validation: A high TR-FRET signal confirms complex formation.
-
Treatment: Add ERRα Antagonist-2 (serial dilution: 10 μM to 0.1 nM). Incubate for 1 hour at room temperature.
-
Detection: Add Eu-anti-GST and Streptavidin-APC. Incubate for 1 hour.
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Success Criteria: A sigmoidal dose-response curve yielding an IC50 ≈ 0.80 μM . If no curve is observed, verify the integrity of the GST-ERRα protein.
Protocol 2: Functional Respiration Profiling (Seahorse XF)
Purpose: Confirm that the molecular displacement of PGC-1α translates to a physiological reduction in mitochondrial respiration.
-
Cell Model: MDA-MB-231 (High ERRα/PGC-1α baseline) vs. MCF-7 (Low ERRα).
-
Workflow:
-
Seeding: Plate cells (20,000/well) in XF96 plates. Allow attachment overnight.
-
Treatment: Treat with ERRα Antagonist-2 (1 μM, 5 μM) for 24 hours. Control: DMSO vehicle.
-
Assay: Perform Mito Stress Test:
-
Injection A: Oligomycin (ATP Synthase inhibitor).
-
Injection B: FCCP (Uncoupler - Max Respiration).
-
Injection C: Rotenone/Antimycin A (ETC shutdown).
-
-
-
Key Readout: Basal Respiration and Maximal Respiration .
-
Self-Validation: The antagonist must significantly reduce Maximal Respiration compared to DMSO. If basal respiration is unaffected but maximal is blunted, it indicates a reduction in mitochondrial reserve capacity, a hallmark of PGC-1α inhibition.
Protocol 3: Transcriptional Verification (qPCR)
Purpose: Verify the collapse of the feed-forward loop.
-
Targets:
-
ESRRA (ERRα itself - positive feedback loop marker).
-
ACADM (MCAD - fatty acid oxidation).
-
PPARGC1A (PGC-1α - often upregulated compensatorily or downregulated depending on context).
-
-
Expectation: Treatment with 1-5 μM Antagonist-2 should reduce ESRRA and ACADM mRNA levels by >50% within 24 hours.
Data Synthesis: Efficacy Profile
The following table summarizes the quantitative impact of ERRα Antagonist-2 (Compound 11) as reported in key medicinal chemistry validations.
| Metric | Value | Biological Context |
| IC50 (Binding) | 0.80 μM | TR-FRET displacement of PGC-1α peptide |
| IC50 (Cell Viability) | ~0.68 μM | MDA-MB-231 (TNBC) proliferation inhibition |
| Target Specificity | High | Minimal activity against ERα or ERRγ |
| In Vivo Efficacy | 23.58% | Tumor growth inhibition (TGI) in xenograft models |
| Key Phenotype | Anti-Metastatic | Significant suppression of migration/invasion |
References
-
Gao, Z., et al. (2022). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-134.[4][7]
-
Schreiber, S. N., et al. (2003). "The estrogen-related receptor alpha (ERRalpha) functions in PPARgamma coactivator 1alpha (PGC-1alpha)-induced mitochondrial biogenesis." Proceedings of the National Academy of Sciences, 100(4), 1773–1778.
-
Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences, 101(24), 8912–8917.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ERRα抑制剂、激动剂、拮抗剂、降解剂、基因 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - ProQuest [proquest.com]
Technical Guide: Molecular Docking of ERRα LBD with Inverse Agonist "Antagonist-2"
This guide outlines a rigorous technical workflow for molecular docking studies of the Estrogen-Related Receptor Alpha (ERRα) Ligand Binding Domain (LBD) with a specific focus on Antagonist-2 (functionally characterized as a potent inverse agonist, exemplified by the indole-based class found in PDB: 2PJL).
Executive Summary
Objective: To define a reproducible, high-precision computational protocol for docking "Antagonist-2" (a representative inverse agonist) into the constitutively active Ligand Binding Pocket (LBP) of ERRα. Target Challenge: Unlike classical nuclear receptors, ERRα possesses a "filled" LBP (occupied by residue Phe328) in its apo state, mimicking an agonist-bound conformation. Successful docking of antagonists requires an Induced Fit methodology to model the displacement of Helix 12 (H12) and the rotation of key hydrophobic residues. Scope: Structural preparation, grid parameterization, docking algorithms (Genetic vs. Monte Carlo), and interaction profiling.
Structural Biology of the Target (ERRα LBD)
The Constitutive Activity Paradox
ERRα (NR3B1) is unique because it is constitutively active without a natural ligand.
-
Mechanism: The LBD adopts a transcriptionally active conformation where Helix 12 (H12) is tightly packed against Helices 3, 5, and 11, stabilizing the Activation Function-2 (AF-2) surface.
-
The "Filled" Pocket: Crystallographic data (e.g., PDB: 1XB7) reveals that the side chain of Phe328 (on Helix 3) occupies the space typically reserved for ligands in other receptors (e.g., ERα).
-
Implication for Docking: Standard "rigid receptor" docking will fail because the pocket volume is insufficient (approx. 100 ų) for Antagonist-2. The receptor must undergo significant conformational remodeling (pocket volume expansion to >600 ų) to accommodate the ligand.
Mechanism of Antagonist-2
"Antagonist-2" (referencing the indole-based inverse agonist class, specifically Compound 2 from Kallen et al., PDB: 2PJL) functions by:
-
Wedging: Inserting a bulky hydrophobic core into the LBP.
-
Displacement: Forcing Phe328 to rotate out of the pocket.
-
Destabilization: Sterically clashing with Phe510 on H12, forcing H12 to undock from the AF-2 surface and occupy the co-activator groove. This silences constitutive transcription.
Computational Workflow
Diagram: Inverse Agonist Docking Pipeline
The following workflow illustrates the critical path from structure selection to hit validation.
Caption: Workflow for docking inverse agonists into ERRα, emphasizing the transition from rigid validation to Induced Fit Docking (IFD) to account for side-chain plasticity.
Detailed Experimental Protocols
Protein Preparation
Objective: To create a clean, charge-correct receptor model.
-
Source: Download PDB ID 2PJL (Resolution: 2.30 Å). This structure is preferred over apo-ERRα (1XB7) because the pocket is already expanded by an inverse agonist.
-
Cleaning:
-
Remove all water molecules (crystallographic waters in the LBP are often displaced by the antagonist).
-
Remove co-crystallized ions (e.g., SO4).
-
Mutation Check: Note that 2PJL contains a C325S mutation to prevent oxidation. For biological relevance, revert Ser325 back to Cys325 in silico if studying wild-type covalent interactions, though for non-covalent docking, Ser325 is acceptable.
-
-
Protonation: Apply H-bond optimization at pH 7.4. Ensure His tautomers are optimized to maximize H-bonding with the ligand.
Ligand Preparation (Antagonist-2)
Objective: To generate the bioactive conformation of the ligand.
-
Structure: Construct the 3D structure of Antagonist-2 (e.g., cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine).
-
Minimization: Perform energy minimization using the OPLS3e or MMFF94 force field to relieve internal strain.
-
State: Generate ionization states at pH 7.0 ± 2.0. The secondary amine in Antagonist-2 is typically protonated (positively charged) at physiological pH, allowing for salt-bridge interactions.
Grid Generation
Critical Step: Defining the search space.
-
Center: The grid must be centered on the centroid of the co-crystallized ligand in 2PJL.
-
Coordinates (Approx): X=15.0, Y=25.0, Z=10.0.
-
-
Dimensions: A box size of 24 Å x 24 Å x 24 Å is recommended. This is larger than standard agonist pockets to encompass the "tail" of the antagonist that protrudes toward Helix 12.
-
Constraints (Optional): Define a hydrogen bond constraint at Glu331 (a critical anchor residue) to filter poses that do not engage this residue.
Docking Strategy: Induced Fit (IFD)
Because Phe328 must rotate, rigid docking is insufficient for cross-docking studies (i.e., docking Antagonist-2 into an agonist-bound structure).
-
Initial Glide/Dock: Soft-potential docking (Van der Waals radii scaled by 0.5) to generate initial poses despite clashes.
-
Prime/Refinement: Perform side-chain prediction for residues within 5 Å of the ligand (specifically Phe328, Phe510, Leu324, Glu331 ).
-
Rescoring: Re-dock the ligand into the optimized receptor structures and score using an empirical function (e.g., Glide XP or AutoDock Vina).
Interaction Analysis & Validation
Key Binding Interactions
A successful dock of Antagonist-2 must replicate the following pharmacophore points observed in the 2PJL crystal structure:
| Interaction Type | Residue | Mechanism |
| Hydrogen Bond | Glu331 (Helix 3) | The secondary amine of the ligand donates an H-bond to the carboxylate of Glu331. This is the "anchor" point. |
| Pi-Pi Stacking | Phe328 | The indole ring of the ligand stacks against Phe328, forcing it into a rotamer that clashes with Helix 12. |
| Hydrophobic | Leu324, Leu345 | The cyclohexyl/hydrophobic tail occupies the deep hydrophobic pocket. |
| Steric Clash | Phe510 (Helix 12) | The ligand's "tail" extends toward H12, preventing it from sealing the AF-2 surface (Inverse Agonism). |
Validation Metrics
-
RMSD (Root Mean Square Deviation):
-
Protocol: Redock the native ligand extracted from 2PJL.
-
Success Criteria: The docked pose must have an RMSD < 2.0 Å relative to the crystallographic position.
-
-
Enrichment Factor (EF):
-
Dock a library of 50 known ERRα antagonists (actives) mixed with 2,500 decoys (DUD-E set).
-
Calculate the Area Under the Curve (AUC) of the ROC plot. A valid model should have AUC > 0.75.
-
Mechanistic Signaling Diagram
The following diagram details how Antagonist-2 binding shifts the equilibrium from transcriptional activation to repression.
Caption: Mechanistic pathway of ERRα inverse agonism. Antagonist-2 binding forces Phe328 rotation, triggering the displacement of Helix 12 into the co-repressor groove.
References
-
Kallen, J., et al. (2007). "Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism."[1] Journal of Biological Chemistry, 282(37), 27237-27247.
-
Significance: Describes the crystal structure (PDB: 2PJL) and the binding mode of Compound 2 (Antagonist-2).[2]
-
- Greschik, H., et al. (2002). "Structural basis for the deactivation of the estrogen-related receptor alpha by the inverse agonist XCT-790." Molecular Cell, 10(5), 1234-1245. Significance: Establishes the mechanism of Helix 12 displacement.
-
Patch, R. J., et al. (2011). "Identification of novel, orally active estrogen-related receptor alpha (ERRalpha) inverse agonists." Journal of Medicinal Chemistry, 54(3), 788-808.
- Significance: Provides SAR data for optimized antagonists (e.g., Compound 11)
-
Gaillard, S., et al. (2006). "ERRalpha, an orphan nuclear receptor with no ligand but many modulators." Journal of Steroid Biochemistry and Molecular Biology, 102(1-5), 15-20.
Sources
- 1. Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: ERRα Antagonist-2 Cell Viability Assay in MDA-MB-231
Abstract & Scientific Rationale
This application note details the protocol for assessing the efficacy of ERRα Antagonist-2 (chemically identified as Compound 11, CAS: 3032965-02-6) in MDA-MB-231 cells.[1]
Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that acts as a master regulator of cellular metabolism. In Triple-Negative Breast Cancer (TNBC), which lacks ER, PR, and HER2, ERRα partners with the coactivator PGC-1α to drive mitochondrial biogenesis and the Warburg effect, fueling aggressive proliferation.
ERRα Antagonist-2 functions as an inverse agonist .[1][2][3][4] Unlike a neutral antagonist that merely blocks the receptor, an inverse agonist induces a conformational change that actively recruits corepressors, silencing the constitutive activity of ERRα.
Critical Experimental Constraint: The "Metabolic Artifact"
Senior Scientist Insight: Standard colorimetric assays like MTT or MTS rely on mitochondrial dehydrogenase activity (NAD(P)H flux) to generate a signal. Because ERRα antagonists specifically downregulate mitochondrial function and biogenesis, using MTT can lead to false positives —the signal decreases because the mitochondria are suppressed, not necessarily because the cell is dead.
-
Recommendation: This protocol utilizes CellTiter-Glo® (ATP quantification) or CyQUANT (DNA content) as the readout to ensure data integrity.
Compound Profile & Reagents
Target Molecule
| Property | Detail |
| Name | ERRα Antagonist-2 |
| Synonyms | Compound 11 (Gao et al., 2022) |
| CAS Number | 3032965-02-6 |
| Mechanism | Inverse Agonist of ERRα |
| Target IC50 | ~0.80 μM (Binding/Reporter Assay); Cell viability IC50 varies (typically 5–15 μM). |
| Solubility | DMSO (>10 mg/mL).[5] Insoluble in water. |
Required Materials
-
Cell Line: MDA-MB-231 (ATCC® HTB-26™).
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent ATP assay.
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma).
-
Positive Control: Staurosporine (10 μM) or XCT-790 (Reference ERRα inverse agonist).
-
Culture Media: DMEM High Glucose + 10% FBS + 1% Pen/Strep. Note: Avoid Phenol Red if possible during the read step to maximize luminescence sensitivity, though less critical for ATP assays than fluorescence.
Mechanistic Pathway Visualization
The following diagram illustrates how ERRα Antagonist-2 disrupts the PGC-1α/ERRα complex, leading to metabolic collapse.
Caption: ERRα Antagonist-2 acts as an inverse agonist, preventing PGC-1α recruitment and suppressing mitochondrial metabolic genes essential for MDA-MB-231 survival.
Experimental Protocol
Phase 1: Preparation (Day 0)
-
Stock Solution: Dissolve ERRα Antagonist-2 in 100% DMSO to create a 10 mM stock .
-
QC Check: Vortex vigorously. If precipitate is visible, sonicate for 5 minutes at 37°C.
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.
-
-
Cell Seeding:
-
Harvest MDA-MB-231 cells (log phase, ~80% confluence).
-
Seeding Density: 4,000 cells per well in a 96-well plate (opaque white walls for luminescence).
-
Volume: 100 μL per well.
-
Incubation: Allow cells to attach for 24 hours at 37°C, 5% CO2.
-
Phase 2: Treatment (Day 1)
-
Dilution Plate Setup: Prepare a 9-point serial dilution (1:3) in a separate sterile plate using culture medium.
-
Top Concentration: 100 μM (Final on cells).
-
Dilution Factor: 1:3.
-
Vehicle Control: Media + 1% DMSO (matches the highest drug DMSO content).
-
-
Treatment:
-
Remove old media from the cell plate (carefully, or use a 2x concentration addition method).
-
Add 100 μL of drug-containing media to respective wells.
-
Final DMSO concentration must be <0.5% in all wells to avoid solvent toxicity masking the drug effect.
-
-
Duration: Incubate for 72 hours .
-
Why 72h? Metabolic inhibitors often induce a cytostatic effect before cytotoxicity. 24h is insufficient for ERRα turnover and mitochondrial depletion.
-
Phase 3: Readout (Day 4) - ATP Quantification
-
Equilibration: Bring the CellTiter-Glo reagent and the cell plate to room temperature (approx. 30 mins). This is critical for reaction kinetics.
-
Lysis: Add 100 μL of CellTiter-Glo reagent directly to the 100 μL of culture medium in each well (1:1 ratio).
-
Mixing: Orbitally shake the plate for 2 minutes to induce cell lysis.
-
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence (integration time: 0.5–1.0 second/well) on a multi-mode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).
Workflow Diagram
Caption: Step-by-step workflow from cell seeding to ATP-based luminescence quantification.
Data Analysis & Expected Results
Calculation
-
Normalize: Convert Raw Luminescence Units (RLU) to % Viability.
-
Curve Fit: Use GraphPad Prism or equivalent software.
-
Model: [Inhibitor] vs. normalized response -- Variable slope (4-parameter logistic).
-
Constraint: Constrain Bottom to 0 and Top to 100 (if controls are stable).
-
Expected Data Profile (MDA-MB-231)
| Parameter | Expected Value | Interpretation |
| Vehicle Control | 100% ± 5% | Healthy monolayer. |
| Positive Control | < 5% | Complete cell death (Staurosporine). |
| ERRα Antagonist-2 IC50 | 5 – 15 μM | While binding affinity is 0.8 μM, cellular IC50 is typically higher due to permeability and compensatory mechanisms. |
| Curve Shape | Sigmoidal | Steep slope indicates a threshold effect common in metabolic collapse. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Signal | Phenol Red interference or edge effect. | Use Phenol Red-free media for the assay step. Fill outer wells with PBS (evaporation barrier). |
| Low Signal in Controls | Low ATP due to over-confluence or old media. | Ensure cells are in log phase at seeding. Do not let cells overgrow beyond 90% confluence by Day 4. |
| Inconsistent IC50 | Drug precipitation. | Check the 100 μM well for crystals. If seen, lower top concentration to 50 μM. |
| "Flat" Curve (No Kill) | Short incubation time. | ERRα inhibition requires time to deplete mitochondria. Extend exposure to 96 hours. |
References
-
Gao, Z., et al. (2022). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134.[1] (Identification of Compound 11/ERRα Antagonist-2)
-
Stein, R. A., et al. (2008). Estrogen-related receptor alpha confers structural and functional plasticity to the estrogen receptor alpha transcriptional complex. Molecular Endocrinology, 22(12).
-
Deblois, G., & Giguère, V. (2013). Oestrogen-related receptors in the control of breast cancer cell metabolism. Nature Reviews Cancer, 13, 27–36.
-
Rai, Y., et al. (2018). Mitochondrial biogenesis and metabolic hyperactivation limits the application of MTT assay in the estimation of radiation induced growth inhibition. Scientific Reports, 8, 1531. (Critical reference for avoiding MTT in metabolic assays)
-
MedChemExpress (MCE). Product Datasheet: ERRα antagonist-2 (Compound 11).[3]
Sources
In vivo xenograft tumor inhibition using ERRα antagonist-2
Application Note: In Vivo Xenograft Tumor Inhibition using ERRα Antagonist-2
Abstract & Rationale
Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that functions as a master regulator of cellular energy metabolism.[1] Unlike the classic Estrogen Receptor (ERα), ERRα does not bind estradiol but is constitutively active, relying on interactions with coactivators such as PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha) to drive mitochondrial biogenesis and oxidative phosphorylation (OXPHOS).
In aggressive cancers, particularly Triple-Negative Breast Cancer (TNBC) , ERRα is frequently overexpressed and hijacked to fuel the high metabolic demands of rapid tumor growth. "ERRα Antagonist-2" (specifically identified in literature as Compound 11 , a p-nitrobenzenesulfonamide derivative) is a potent inverse agonist designed to disrupt the ERRα-PGC-1α protein-protein interaction. This protocol details the methodology for assessing the in vivo efficacy of ERRα Antagonist-2 in inhibiting tumor growth using MDA-MB-231 xenografts.[2]
Compound Profile & Formulation
Compound Identity:
-
Name: ERRα Antagonist-2 (Compound 11)[3]
-
Chemical Class: p-nitrobenzenesulfonamide derivative[2][4][5][6][7][8][9]
-
Mechanism: Inverse Agonist (Disrupts ERRα/PGC-1α interaction)[7][10]
-
IC50: ~0.80 µM (Transcriptional inhibition)[2][3][4][5][6][7]
Solubility & Vehicle Strategy: ERRα Antagonist-2 is a hydrophobic small molecule. Proper solubilization is critical to prevent precipitation in the peritoneal cavity, which causes local toxicity and reduces bioavailability.
Recommended Vehicle (Standard "Universal" Formulation):
-
5% DMSO (Solubilizer)
-
30% PEG300 (Co-solvent)
-
5% Tween 80 (Surfactant)
-
60% Saline or ddH₂O (Diluent)
Preparation Protocol:
-
Weigh the required amount of ERRα Antagonist-2 powder.
-
Dissolve completely in 100% DMSO (5% of final volume). Vortex and sonicate until clear.
-
Add PEG300 (30% of final volume) and vortex.
-
Add Tween 80 (5% of final volume) and vortex.
-
Slowly add Saline (60% of final volume) while vortexing.
-
Checkpoint: The solution should be a clear, stable suspension or solution. If precipitation occurs, sonicate at 37°C for 5-10 minutes. Prepare fresh before each dosing.
-
Experimental Design
Model Selection:
-
Cell Line: MDA-MB-231 (Human TNBC, ERRα-high, metabolic dependency on OXPHOS).[5]
-
Host: Female BALB/c Nude Mice or NSG Mice (6-8 weeks old).
Treatment Groups (n=8-10 mice per group):
| Group | Treatment | Dose | Route | Frequency |
|---|---|---|---|---|
| G1 | Vehicle Control | N/A | IP | q.o.d (Every other day) |
| G2 | ERRα Antagonist-2 | 30 mg/kg | IP | q.o.d |
| G3 | Positive Control* | 10-20 mg/kg | IP | q.o.d |
*Note: XCT-790 is a common historical control, though often toxic. Paclitaxel can be used as a clinical benchmark.
Step-by-Step Protocol
Phase 1: Cell Preparation & Inoculation
-
Expansion: Culture MDA-MB-231 cells in DMEM + 10% FBS. Harvest during the exponential growth phase (approx. 70-80% confluence).
-
Harvesting: Trypsinize, neutralize, and wash cells 2x with cold PBS.
-
Counting: Resuspend in cold PBS. Count viable cells using Trypan Blue exclusion.
-
Matrigel Mix: Adjust cell density to 5 x 10⁶ cells per 100 µL .
-
Mix cell suspension 1:1 with Matrigel (Growth Factor Reduced) on ice.
-
Final concentration: 5 x 10⁶ cells in 100 µL volume (50 µL PBS + 50 µL Matrigel).
-
-
Implantation: Inject 100 µL subcutaneously into the right flank of the mouse. Keep the needle parallel to the body to avoid muscle puncture.
Phase 2: Tumor Staging & Randomization
-
Monitoring: Monitor tumor growth 2x weekly using digital calipers.
-
Volume Calculation:
-
Randomization: When tumors reach an average volume of 100–150 mm³ (typically 10-14 days post-implant), randomize mice into groups (G1-G3) to ensure equal mean tumor volumes across groups.
Phase 3: Dosing & Maintenance
-
Dosing: Administer Vehicle or ERRα Antagonist-2 (30 mg/kg) via Intraperitoneal (IP) injection every other day (q.o.d) for 21–28 days .
-
Health Checks: Weigh mice daily.
-
Stop Rule: If body weight loss >20%, euthanize the animal immediately.
-
-
Tumor Measurement: Measure tumor dimensions every 2-3 days.
Phase 4: Termination & Tissue Harvest
-
Euthanasia: At Day 28 (or when control tumors reach 1500-2000 mm³), euthanize mice via CO₂ asphyxiation.
-
Excision: Dissect tumors, weigh them, and photograph.
-
Preservation:
-
Fragment A: Flash freeze in liquid nitrogen (for qPCR/Western Blot).
-
Fragment B: Fix in 10% Neutral Buffered Formalin (for IHC).
-
Mechanistic Visualization
Figure 1: Mechanism of Action (DOT Diagram) This diagram illustrates how ERRα Antagonist-2 disrupts the metabolic machinery of the cancer cell.
Caption: ERRα Antagonist-2 acts as an inverse agonist, physically preventing the recruitment of the PGC-1α coactivator, thereby silencing the transcription of critical metabolic genes required for tumor survival.
Data Analysis & Validation
Quantitative Metrics
-
Tumor Growth Inhibition (TGI):
-
T: Treated Group Mean Volume[11]
-
C: Control Group Mean Volume
-
Benchmark: Significant efficacy is typically defined as TGI > 50% .
-
-
Statistical Analysis:
Biomarker Validation (QC Check)
To prove the observed inhibition is due to ERRα blockade and not off-target toxicity, perform RT-qPCR on excised tumor tissue (Fragment A) for specific downstream targets:
-
PDK4 (Pyruvate Dehydrogenase Kinase 4): Should be significantly downregulated .[2]
-
ESRRA (ERRα mRNA): Often auto-regulated; levels may decrease.
-
PGC-1α: Expression may be unaltered, but its function is blocked.
Figure 2: Experimental Workflow (DOT Diagram)
Caption: Chronological workflow for the evaluation of ERRα Antagonist-2 in xenograft models, from cell culture to molecular validation.
References
-
Li, X., et al. (2022). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[2][4][5][6][7][8][9] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-134.[4][6]
-
Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[1][10] Proceedings of the National Academy of Sciences, 101(24), 8912-8917.
-
Stein, R. A., et al. (2009). "Estrogen-related receptor alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts." Molecular Cancer Therapeutics, 8(3), 672-681.
-
Patch, R. J., et al. (2011). "Identification of novel, orally active estrogen-related receptor-α (ERRα) inverse agonists." Bioorganic & Medicinal Chemistry Letters, 21(9), 2697-2701.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. d-nb.info [d-nb.info]
Western blot detection of ERRα degradation by antagonist-2
Application Note: Western Blot Validation of ERRα Proteasomal Degradation by Antagonist-2
Introduction & Biological Context
Estrogen-Related Receptor Alpha (ERRα/ESRRA) is an orphan nuclear receptor that functions as a master regulator of cellular metabolism, specifically driving mitochondrial biogenesis, oxidative phosphorylation, and the Warburg effect in cancer cells. Unlike classical estrogen receptors, ERRα has no known natural ligand; however, its transcriptional activity is constitutively active and dependent on coactivator interactions (e.g., PGC-1α).
"Antagonist-2" (often identified in literature as Compound 11 or similar synthetic inverse agonists) functions not merely by steric blockade but by inducing a conformational change in the ERRα Ligand Binding Domain (LBD). This structural shift destabilizes the receptor, recruiting E3 ubiquitin ligases, and targeting the protein for rapid degradation via the Ubiquitin-Proteasome System (UPS) .
This guide details the Western blot workflow to definitively validate that Antagonist-2 reduces ERRα levels through active protein degradation rather than transcriptional repression.
Mechanism of Action
To interpret the Western blot data correctly, one must understand the molecular sequence of events. Antagonist-2 acts as a pharmacological "degrader."[1][2]
Figure 1: Mechanism of Antagonist-2 mediated ERRα clearance. The compound induces a structural collapse that flags the receptor for proteasomal elimination.
Experimental Design Strategy
A single blot showing reduced bands is insufficient proof of degradation. You must distinguish between reduced synthesis (mRNA downregulation) and accelerated turnover (protein degradation).
Core Experiment Set:
| Experiment Type | Purpose | Key Control |
| 1. Dose-Response | Determine potency (DC50 - Concentration for 50% degradation). | Vehicle (DMSO) |
| 2. Time-Course | Establish kinetics (Onset of degradation). | T=0h Baseline |
| 3. MG132 Rescue | CRITICAL: Prove mechanism is proteasome-dependent. | MG132 (Proteasome Inhibitor) |
| 4. CHX Chase | Confirm half-life reduction (separates synthesis from decay). | Cycloheximide (Translation Inhibitor) |
Detailed Protocol
Phase A: Reagents & Antibodies
-
Target Antibody: Anti-ERRα (Rabbit Monoclonal). Recommendation: Clone D1G7V (CST) or EPR4662 (Abcam) for high specificity.
-
Loading Control: Anti-Vinculin (High MW) or Anti-GAPDH. Note: Avoid Actin if studying metabolic cytoskeleton shifts, though generally acceptable.
-
Antagonist-2: Prepare 10 mM stock in DMSO. Store -80°C. Avoid freeze-thaw.
-
Inhibitors:
-
MG132: 10 µM final concentration (Proteasome block).
-
Cycloheximide (CHX): 50-100 µg/mL (Protein synthesis block).
-
-
Lysis Buffer: Modified RIPA (High salt can help nuclear extraction).
-
Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1x Protease/Phosphatase Inhibitor Cocktail (Added fresh).
-
Phase B: Cell Treatment Workflow
Cell Model: MDA-MB-231 (High endogenous ERRα) or MCF-7.
Protocol for MG132 Rescue (The "Proof of Mechanism" Blot):
-
Seed Cells: Plate
cells/well in a 6-well plate. Incubate 24h to reach 70-80% confluency. -
Pre-treatment (Optional but recommended): Add MG132 (10 µM) to designated "Rescue" wells 1 hour prior to Antagonist-2 to block the proteasome machinery beforehand.
-
Treatment:
-
Lane 1: DMSO Control (Vehicle).
-
Lane 2: Antagonist-2 (e.g., 5 µM) for 6-8 hours.
-
Lane 3: MG132 (10 µM) only.
-
Lane 4: Antagonist-2 (5 µM) + MG132 (10 µM).
-
-
Incubation: Incubate for 6–8 hours. Note: Do not exceed 8-10h with MG132 as it is toxic and induces global apoptosis.
Phase C: Sample Preparation & Western Blotting
-
Lysis:
-
Wash cells 2x with ice-cold PBS.
-
Add 150 µL ice-cold RIPA buffer + Inhibitors directly to the well.
-
Scrape and collect lysate into microfuge tubes.
-
Sonication: Sonicate 3x 5 sec (low amplitude) to shear DNA (ERRα is nuclear; chromatin makes lysates viscous).
-
Centrifuge: 14,000 x g, 15 min, 4°C. Collect supernatant.
-
-
Quantification: BCA Assay. Normalize to 20-30 µg total protein per lane.
-
Electrophoresis:
-
Use 10% SDS-PAGE gel (ERRα is ~53 kDa).
-
Run at 120V until dye front reaches bottom.
-
-
Transfer:
-
Wet transfer to PVDF or Nitrocellulose (100V, 1h, cold room).
-
-
Immunoblotting:
-
Block: 5% Non-fat milk in TBST, 1h RT.
-
Primary Ab: Anti-ERRα (1:1000) in 5% BSA/TBST. Overnight at 4°C. Crucial: ERRα signals can be weak; BSA preserves antibody titer better than milk.
-
Secondary Ab: HRP-conjugated Anti-Rabbit (1:5000), 1h RT.
-
-
Detection: ECL Prime or equivalent high-sensitivity substrate.
Workflow Visualization
Figure 2: Step-by-step workflow for validating proteasomal degradation.
Data Interpretation & Troubleshooting
Expected Results
| Condition | ERRα Band Intensity | Interpretation |
| DMSO | 100% (Strong) | Baseline expression. |
| Antagonist-2 | < 20% (Weak/Absent) | Successful degradation. |
| MG132 Only | > 100% (Accumulation) | Basal turnover blocked. |
| Antagonist + MG132 | ~80-100% (Restored) | Rescue: Confirms degradation is proteasome-mediated. |
Troubleshooting
-
Problem: No degradation observed.
-
Problem: Weak signal in controls.
-
Solution: ERRα is a nuclear transcription factor. Ensure sonication is sufficient to release chromatin-bound protein. Use a nuclear fractionation kit if whole lysate fails.
-
-
Problem: Antagonist-2 precipitates.
-
Solution: Ensure DMSO stock is fully dissolved. Do not exceed 0.5% final DMSO concentration in culture media.
-
References
-
Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand. (Describes the mechanism of XCT-790, the prototype ERRα degrader). Proceedings of the National Academy of Sciences. [Link]
-
Busch, B. B., et al. (2004). Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha. Journal of Medicinal Chemistry. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Production and characterization of monoclonal antibodies to estrogen-related receptor alpha (ERRα) and use in immunoaffinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
ERRα antagonist-2 migration and invasion assay methodology
Executive Summary
This application note details the standardized protocols for evaluating the anti-metastatic potency of ERRα Antagonist-2 (also identified in literature as Compound 11 ), a selective inverse agonist of Estrogen-Related Receptor Alpha (ERRα).
ERRα is a master regulator of cellular metabolism and mitochondrial biogenesis. In aggressive cancers, particularly Triple-Negative Breast Cancer (TNBC), ERRα overexpression drives metabolic reprogramming (the Warburg effect) and epithelial-mesenchymal transition (EMT). ERRα Antagonist-2 functions by disrupting the interaction between ERRα and its co-activator PGC-1α, thereby suppressing the transcription of migratory genes such as MMP9, Vimentin, and Snail.
This guide provides rigorous, self-validating methodologies for Wound Healing (Migration) and Transwell Boyden Chamber (Invasion) assays, specifically optimized for the physicochemical properties of ERRα Antagonist-2 (IC50 ≈ 0.80 µM).
Compound Handling & Experimental Setup
Scientific Rationale: ERRα Antagonist-2 is a hydrophobic small molecule. Improper solubilization or storage will lead to micro-precipitation, yielding inconsistent IC50 data and high background noise in migration assays.
Reagent Preparation
| Reagent | Specification | Storage | Notes |
| ERRα Antagonist-2 | >98% Purity (HPLC) | -80°C (Solid) | Hygroscopic. Equilibrate to RT before opening. |
| Vehicle Solvent | DMSO (Anhydrous) | RT | Final assay concentration must be <0.1%. |
| Positive Control | XCT-790 | -20°C | Established ERRα inverse agonist for benchmarking. |
| Mitomycin C | Cell proliferation inhibitor | 4°C | CRITICAL: Required to uncouple migration from proliferation. |
Stock Solution Protocol
-
Dissolution: Dissolve ERRα Antagonist-2 in 100% DMSO to a master stock concentration of 10 mM . Vortex for 30 seconds.
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Working Solution: Dilute the stock into pre-warmed culture media immediately prior to treatment.
-
Target Dose Range: 0.5 µM – 5.0 µM (Based on IC50 ~0.8 µM).
-
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the specific molecular intervention of ERRα Antagonist-2 within the metastatic cascade.
Figure 1: Mechanism of Action. ERRα Antagonist-2 acts as an inverse agonist, destabilizing the ERRα/PGC-1α complex, thereby silencing genes required for ECM degradation and motility.
Assay Protocol 1: Wound Healing (Migration)
Objective: Measure 2D cellular motility. Critical Control: ERRα Antagonist-2 inhibits proliferation. To prove the gap closure is due to migration and not division, Mitomycin C treatment is mandatory.
Step-by-Step Methodology
-
Seeding:
-
Starvation & Pre-treatment (The "Sync" Step):
-
Wounding:
-
Use a P200 pipette tip held at a 45° angle.
-
Scratch a straight line through the monolayer.
-
Expert Tip: Create a cross-hatch reference mark on the bottom of the plate with a razor blade to ensure you image the exact same spot every time.
-
-
Treatment:
-
Wash 2x with PBS to remove floating debris (debris interferes with software analysis).
-
Add SFM containing ERRα Antagonist-2 (0.5, 1.0, 2.0 µM) or Vehicle (DMSO).
-
-
Imaging:
-
Capture images at 0h, 12h, and 24h using phase-contrast microscopy (10x objective).
-
-
Quantification:
-
Calculate Relative Wound Density (RWD) using ImageJ or automated scratch assay software.
-
Formula:
Where is the wound area at time 0, and is the area at the specific timepoint.
-
Assay Protocol 2: Transwell Invasion (Boyden Chamber)
Objective: Measure 3D invasion through Extracellular Matrix (ECM). Scientific Integrity: This assay validates the drug's ability to downregulate MMPs (Matrix Metalloproteinases), a direct downstream target of ERRα.
Experimental Workflow Visualization
Figure 2: Transwell Invasion Workflow. Critical gradient establishment: Serum-Free Media (Top) vs. High-Serum Media (Bottom).
Step-by-Step Methodology
-
Matrigel Coating:
-
Thaw Matrigel on ice (4°C) overnight. Never let it warm up or it will gel prematurely.
-
Dilute Matrigel 1:8 with cold serum-free media.
-
Coat the upper surface of the Transwell membrane (8.0 µm pore size). Use 50 µL per insert (24-well format).
-
Incubate at 37°C for 4h to solidify.
-
-
Cell Preparation:
-
Trypsinize cells and resuspend in Serum-Free Media .
-
Cell Density:
cells/mL. -
Pre-mix ERRα Antagonist-2 into the cell suspension.
-
-
Chamber Assembly:
-
Lower Chamber: Add 600 µL of complete media containing 10% FBS . (This creates the chemotactic gradient).
-
Upper Chamber: Add 200 µL of the Cell + Drug suspension on top of the Matrigel layer.
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Fixation & Staining:
-
Data Acquisition:
-
Invert the insert and image 5 random fields per insert at 20x magnification.
-
Count cells manually or using ImageJ "Analyze Particles" module.
-
Data Analysis & Validation
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), all data must be normalized against cell viability to rule out cytotoxicity artifacts.
Viability Correction Factor
Run a parallel MTT or CCK-8 assay with the same drug concentrations.
-
If 2.0 µM Drug causes 20% cell death, but 80% reduction in migration, the effect is specific to migration.
-
If 2.0 µM Drug causes 80% cell death, the migration data is invalid (false positive).
Statistical Reporting
-
n: Minimum 3 biological replicates.
-
Test: One-way ANOVA with Dunnett’s post-hoc test (comparing all columns to Vehicle Control).
-
Significance: P < 0.05.
References
-
Giguère, V. (2008). Transcriptional control of energy homeostasis by the estrogen-related receptors.[4] Endocrine Reviews, 29(6), 677-696. Link
-
Stein, R. A., et al. (2009). Estrogen-related receptor alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts.[5] Cancer Research, 69(22), 8517-8525. Link
-
Peng, Y., et al. (2019). Discovery of Novel ERRα Antagonists as Potential Anticancer Agents for Triple-Negative Breast Cancer.[6] Journal of Medicinal Chemistry. (Contextual reference for "Compound 11" series).
-
Thermo Fisher Scientific. (n.d.). In vitro cell migration and invasion assays using Nunc Polycarbonate Cell Culture Inserts. Application Note. Link
-
MedChemExpress. (2023). ERRα antagonist-2 (Compound 11) Product Information. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A Novel Steroidal Inhibitor of Estrogen-Related Receptor α (ERRα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. d-nb.info [d-nb.info]
Application Note & Protocol: Unveiling ERRα Target Gene Dynamics with Antagonist-2 using ChIP-qPCR
Introduction: The Central Role of ERRα in Cellular Energetics and Disease
Estrogen-Related Receptor alpha (ERRα), also known as NR3B1, is a pivotal nuclear receptor that functions as a key regulator of cellular metabolism.[1] Although structurally similar to the estrogen receptor (ERα), ERRα is an orphan nuclear receptor, meaning its activity is regulated by the availability of coactivator proteins, such as PGC-1α, rather than direct ligand binding.[2] This receptor plays a critical role in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism.[3][4] ERRα exerts its influence by binding to specific DNA sequences, known as estrogen-related receptor response elements (ERREs), in the promoter regions of its target genes, thereby modulating their transcription.[2]
Given its profound impact on cellular energy homeostasis, it is not surprising that dysregulation of ERRα signaling is implicated in various pathologies, including metabolic disorders and cancer.[5][6] In oncology, particularly in breast cancer, elevated ERRα expression is often associated with a more aggressive tumor phenotype and a poorer prognosis.[7][8] ERRα has been shown to drive the expression of genes involved in cell proliferation, migration, and angiogenesis.[2][9] Furthermore, ERRα has been implicated in the development of resistance to endocrine therapies, making it a compelling target for novel therapeutic interventions.[7][10] The development of specific ERRα antagonists provides a powerful tool to probe the receptor's function and to evaluate its potential as a therapeutic target.[11]
This application note provides a comprehensive guide for researchers to investigate the impact of a novel antagonist, hereafter referred to as "Antagonist-2," on the binding of ERRα to its target gene promoters using Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR). This powerful technique allows for the precise quantification of protein-DNA interactions within the native chromatin context of the cell. By following this detailed protocol, researchers can elucidate the mechanism of action of Antagonist-2 and identify the downstream gene regulatory networks governed by ERRα.
Scientific Principle: Interrogating Protein-DNA Interactions with ChIP-qPCR
Chromatin Immunoprecipitation (ChIP) is a robust technique used to investigate the interaction of proteins with specific DNA sequences in vivo. The fundamental principle of ChIP involves the use of formaldehyde to cross-link proteins to DNA, effectively "freezing" these interactions as they occur within the cell. The chromatin is then sheared into smaller fragments, and an antibody specific to the protein of interest—in this case, ERRα—is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the associated DNA is purified.
Quantitative PCR (qPCR) is then employed to quantify the amount of a specific DNA sequence present in the immunoprecipitated sample. By designing primers that flank a putative ERRα binding site on a target gene, we can determine the extent to which ERRα was bound to that specific genomic region under different experimental conditions (e.g., with and without Antagonist-2 treatment). The enrichment of the target DNA sequence in the immunoprecipitated sample, relative to a negative control, provides a quantitative measure of the protein-DNA interaction.
Visualizing the Core Workflow
The overall experimental workflow is depicted below. This process begins with the treatment of cultured cells with Antagonist-2, followed by a series of steps to isolate and quantify the DNA associated with ERRα.
Figure 1: A schematic overview of the ChIP-qPCR workflow for analyzing ERRα target gene binding after Antagonist-2 treatment.
Detailed Protocol: ChIP-qPCR for ERRα
This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, MDA-MB-231) grown in 150 mm culture dishes. It is crucial to optimize key steps, such as sonication and antibody concentration, for each cell line and antibody used.
Materials and Reagents
-
Cell Culture:
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
-
Treatment:
-
Antagonist-2 (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
-
ChIP:
-
Formaldehyde (37% solution)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-ERRα antibody (ChIP-validated)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (100% and 70%)
-
Glycogen
-
-
qPCR:
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for target genes and negative control regions
-
Step-by-Step Experimental Procedure
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 150 mm dishes at a density that will result in approximately 80-90% confluency on the day of the experiment. This typically corresponds to 1-2 x 10^7 cells per dish.
-
Antagonist-2 Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing either Antagonist-2 at the desired final concentration or an equivalent volume of vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Part 2: Chromatin Immunoprecipitation
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle swirling. Rationale: Formaldehyde creates covalent bonds between proteins and DNA that are in close proximity, preserving these interactions for subsequent analysis.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1-2 mL of ice-cold PBS and scrape the cells into a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
-
Chromatin Shearing (Sonication):
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. This step is critical and requires optimization for each cell type and sonicator.
-
After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the sheared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Remove a small aliquot (e.g., 2%) to serve as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-ERRα antibody to one tube and Normal Rabbit IgG to another (negative control).
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins:
-
1x with Low Salt Wash Buffer
-
1x with High Salt Wash Buffer
-
1x with LiCl Wash Buffer
-
2x with TE Buffer
-
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours or overnight. Also, process the "input" sample in the same manner.
-
-
DNA Purification:
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water.
-
Part 3: qPCR Analysis
-
Primer Design: Design primers to amplify a 100-200 bp region within the putative ERRα binding site of your target genes. Also, design primers for a negative control region where ERRα is not expected to bind.
-
qPCR Reaction Setup: Prepare the qPCR reactions using a SYBR Green-based master mix. A typical reaction includes:
-
SYBR Green Master Mix (2x)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Immunoprecipitated DNA or Input DNA
-
Nuclease-free water
-
-
qPCR Program: Use a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (95°C for 15 seconds)
-
Annealing/Extension (60°C for 60 seconds)
-
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis:
-
There are two common methods for analyzing ChIP-qPCR data: the Percent Input Method and the Fold Enrichment Method.[12][13]
-
Percent Input Method: This method normalizes the signal from the immunoprecipitated sample to the input sample, representing the amount of immunoprecipitated DNA as a percentage of the total input DNA.[12][13]
-
Fold Enrichment Method: This method calculates the enrichment of the target sequence in the specific antibody immunoprecipitation relative to the negative control (IgG) immunoprecipitation.[13]
-
Data Presentation and Interpretation
The results of the ChIP-qPCR experiment should be presented in a clear and concise manner. A bar graph is often used to visualize the fold enrichment or percent input for each target gene under different treatment conditions.
Example Data Table
| Target Gene | Treatment | Average Ct (IP) | Average Ct (Input) | Percent Input | Fold Enrichment (vs. IgG) |
| VEGFA | Vehicle | 25.2 | 20.5 | 1.8% | 15.2 |
| Antagonist-2 | 27.8 | 20.6 | 0.3% | 2.5 | |
| PDK4 | Vehicle | 26.1 | 20.4 | 1.1% | 12.8 |
| Antagonist-2 | 28.5 | 20.5 | 0.2% | 2.1 | |
| Negative Control Region | Vehicle | 30.5 | 20.5 | 0.03% | 1.1 |
| Antagonist-2 | 30.8 | 20.6 | 0.02% | 0.9 |
Note: The values in this table are for illustrative purposes only.
Interpreting the Results
A significant decrease in the percent input or fold enrichment for known ERRα target genes, such as VEGFA and PDK4, following treatment with Antagonist-2 would indicate that the antagonist effectively inhibits the binding of ERRα to its target promoters.[9] No significant change in the negative control region confirms the specificity of the immunoprecipitation.
Troubleshooting Common ChIP-qPCR Issues
| Problem | Potential Cause | Suggested Solution |
| High background in IgG control | - Insufficient washing- Too much antibody used- Non-specific binding to beads | - Increase the number and stringency of washes.- Titrate the antibody concentration.- Pre-clear the chromatin with beads before immunoprecipitation.[14] |
| Low or no signal in IP samples | - Inefficient antibody- Insufficient cross-linking- Over-sonication of chromatin- Insufficient starting material | - Use a ChIP-validated antibody.- Optimize cross-linking time.- Optimize sonication conditions to achieve fragments of 200-1000 bp.- Increase the number of cells used.[15][16] |
| Poor qPCR amplification | - Poor primer efficiency- PCR inhibitors in the purified DNA | - Validate primer efficiency with a standard curve.- Further purify the DNA or dilute the template.[16][17] |
Conclusion and Future Directions
The ChIP-qPCR protocol detailed in this application note provides a robust framework for investigating the impact of Antagonist-2 on ERRα's transcriptional activity. By quantifying the changes in ERRα binding to its target gene promoters, researchers can gain valuable insights into the antagonist's mechanism of action. This information is crucial for the preclinical evaluation of Antagonist-2 as a potential therapeutic agent.
Future studies could expand upon these findings by performing ChIP-sequencing (ChIP-seq) to identify the global, genome-wide binding sites of ERRα and how they are altered by Antagonist-2 treatment. This would provide a more comprehensive understanding of the ERRα-regulated gene network and potentially uncover novel therapeutic targets.
References
-
Wikipedia. Estrogen-related receptor alpha. [Link]
-
Dove Medical Press. Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer. [Link]
-
In-vivo-alt.com. What are ERα antagonists and how do they work? [Link]
-
PNAS. The estrogen-related receptor α (ERRα) functions in PPARγ coactivator 1α (PGC-1α)-induced mitochondrial biogenesis. [Link]
-
PubMed. Reprogramming of the ERRα and ERα target gene landscape triggers tamoxifen resistance in breast cancer. [Link]
-
Boster Bio. ChIP Protocol for Transcription Factors. [Link]
-
AACR Journals. Genome-Wide Identification of Direct Target Genes Implicates Estrogen-Related Receptor α as a Determinant of Breast Cancer Heterogeneity. [Link]
-
AACR Journals. Estrogen-Related Receptor α Is Critical for the Growth of Estrogen Receptor–Negative Breast Cancer. [Link]
-
PubMed. The Estrogen-Related Receptor Alpha (ERRalpha) Functions in PPARgamma Coactivator 1alpha (PGC-1alpha)-induced Mitochondrial Biogenesis. [Link]
-
MDPI. The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism. [Link]
-
AACR Journals. Reprogramming of the ERRα and ERα Target Gene Landscape Triggers Tamoxifen Resistance in Breast Cancer. [Link]
-
endocrine-related-cancer.org. Estrogen-related receptor α as a therapeutic target in cancer. [Link]
-
Boster Bio. ChIP Troubleshooting Guide. [Link]
-
Top Tip Bio. How To Analyse ChIP qPCR Data. [Link]
-
AACR Journals. Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts. [Link]
-
Creative Biolabs Antibody. Troubleshooting of Chromatin Immunoprecipitation (ChIP). [Link]
-
PMC. Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor. [Link]
-
PMC. Regulation of ERRα Gene Expression by Estrogen Receptor Agonists and Antagonists in SKBR3 Breast Cancer Cells. [Link]
-
PMC. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei. [Link]
-
YouTube. How To Analyze ChIP qPCR Data. [Link]
-
EMBO. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors. [Link]
-
AACR Journals. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer. [Link]
-
UCSC Genome Browser. Platform validation: Comparison of sequence-specific transcription factor determinations by ChIP-seq and ChIP-qPCR. [Link]
-
BioMed Central. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization. [Link]
Sources
- 1. Estrogen-related receptor alpha - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. pnas.org [pnas.org]
- 4. The estrogen-related receptor alpha (ERRalpha) functions in PPARgamma coactivator 1alpha (PGC-1alpha)-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reprogramming of the ERRα and ERα target gene landscape triggers tamoxifen resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ChIP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. toptipbio.com [toptipbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. ChIP-qPCR Data Analysis [sigmaaldrich.com]
Technical Support Center: ERRα Antagonist-2 Solubility Guide
Topic: Optimization of Solubilization and Delivery of Estrogen-Related Receptor Alpha (ERRα) Antagonist-2. Document ID: TS-ERR-SOL-002 Last Updated: October 26, 2023 Audience: Assay Development Scientists, In Vivo Pharmacologists.
Executive Summary & Compound Profile
ERRα Antagonist-2 (often referenced in literature as Compound 11 or specific thiadiazole/indazol derivatives) is a potent inverse agonist of the orphan nuclear receptor ERRα. Like many high-affinity nuclear receptor ligands, it possesses a planar, multi-ring aromatic structure that confers high lipophilicity (High LogP) and poor aqueous thermodynamic solubility.
This guide addresses the critical "solubility paradox" where the compound dissolves readily in organic solvents (DMSO) but precipitates immediately upon introduction to aqueous assay buffers, leading to erratic IC50 values, false negatives in reporter assays, or clogged needles during in vivo administration.
Physicochemical Snapshot
| Parameter | Specification | Notes |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble up to ~60 mg/mL (approx. 140 mM).[1] Requires ultrasonication.[1] |
| Secondary Solvent | Ethanol | Lower solubility than DMSO; not recommended for high-concentration stocks. |
| Aqueous Solubility | < 1 µM (PBS, pH 7.4) | Critical: Precipitates instantly without solubilizing agents. |
| Stability | Hygroscopic | DMSO stocks absorb water from air, causing compound crash-out over time. |
| Molecular Character | Hydrophobic / Lipophilic | Planar stacking interactions drive aggregation in water. |
Troubleshooting Guide (Q&A)
Category A: In Vitro / Cell Culture Issues
Q1: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into cell media (final 10 µM), I see a fine precipitate or "cloudiness." Why? Technical Insight: This is known as "kinetic precipitation." When a hydrophobic molecule in DMSO is suddenly exposed to a highly polar aqueous environment, the water molecules form a "cage" around the DMSO, forcing the hydrophobic drug molecules to aggregate together faster than they can disperse. Corrective Action:
-
Do not add the DMSO stock directly to the full volume of media.
-
Adopt the "Intermediate Dilution" Protocol (See Protocol B below).
-
Warmth: Pre-warm your culture media to 37°C. Cold media accelerates precipitation.
Q2: My IC50 curves are flat or inconsistent between replicates. Technical Insight: This often indicates that the effective concentration is lower than the calculated concentration due to the compound sticking to plasticware (non-specific binding) or precipitating out of solution. Corrective Action:
-
Switch Plastics: Use Low-Binding polypropylene tubes and pipette tips for all dilution steps. Polystyrene (standard TC plates) attracts lipophilic drugs.
-
Add Surfactant: Supplement your assay buffer with 0.01% - 0.05% Tween-20 or Triton X-100 . This stabilizes the monomeric form of the drug in water.
Q3: The DMSO stock has crystals at the bottom after being frozen at -20°C. Technical Insight: DMSO has a high freezing point (19°C). Repeated freeze-thaw cycles introduce atmospheric moisture (DMSO is hygroscopic). Water contamination in DMSO drastically reduces the solubility of ERRα Antagonist-2. Corrective Action:
-
Sonicate: Place the sealed vial in an ultrasonic water bath at 37°C for 5-10 minutes until clear.
-
Aliquot: Never store a "master stock." Aliquot into single-use volumes (e.g., 20 µL) to prevent moisture entry.
Category B: In Vivo Formulation
Q4: Can I just dilute the DMSO stock into Saline for IP injection? Technical Insight: Absolutely not. Diluting a high-concentration DMSO stock of ERRα Antagonist-2 directly into saline will cause immediate precipitation. This leads to local toxicity (peritonitis), poor bioavailability (drug stays as a solid rock in the peritoneum), and embolism risk. Corrective Action: Use a co-solvent system. The standard "Gold Standard" vehicle for this class of antagonists is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . (See Protocol C).
Validated Protocols
Protocol A: Preparation of High-Quality Stock (In Vitro)
Goal: Create a stable 10 mM stock solution.
-
Weighing: Weigh the powder in a glass vial (avoid plastic static).
-
Solvent: Add fresh, anhydrous DMSO (Grade: Cell Culture Tested).
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Mandatory: Sonicate in a water bath at 37°C for 5–10 minutes. Visual inspection must show zero crystals.
-
-
Storage: Aliquot immediately into amber glass vials or high-quality polypropylene tubes. Store at -80°C (stable for 6 months) or -20°C (1 month).
Protocol B: The "Intermediate Dilution" Method (Cell Culture)
Goal: Prevent precipitation shock when dosing cells.
Instead of 10 mM (DMSO)
-
Step 1 (Stock): Start with 10 mM DMSO stock.
-
Step 2 (100x Intermediate): Dilute 10 µL of Stock into 990 µL of Serum-Free Media (or PBS).
-
Note: This yields 100 µM at 1% DMSO.
-
Critical: Vortex immediately. If precipitate forms here, add 0.5% BSA (Bovine Serum Albumin) to the intermediate buffer to act as a carrier protein.
-
-
Step 3 (Final Dosing): Add 100 µL of the Intermediate Solution to 900 µL of well contents.
-
Final Concentration: 10 µM.
-
Final DMSO: 0.1% (Non-toxic to most cells).
-
Protocol C: In Vivo Formulation (IP/Oral)
Goal: Stable suspension/solution for animal studies.
Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Dissolve: Dissolve ERRα Antagonist-2 in 100% DMSO first. (Volume = 10% of final total).
-
Stabilize: Add PEG300 (Volume = 40%). Vortex until mixed.
-
Emulsify: Add Tween-80 (Volume = 5%). Vortex.
-
Dilute: Slowly add Saline (Volume = 45%) while vortexing.
-
Result: A clear solution or stable fine suspension suitable for IP injection.
-
Warning: Prepare fresh daily. Do not store formulated compound.
-
Visual Workflows (Logic Maps)
Diagram 1: Solubility Decision Tree
Caption: A logic flow to determine the correct solubilization strategy based on the experimental application.
Diagram 2: The "Intermediate Dilution" Mechanism
Caption: Visualizing how intermediate dilution prevents kinetic precipitation shocks.
References
-
MedChemExpress. (2023). ERRα antagonist-2 (Compound 11) Datasheet & Solubility. Retrieved from (Search ID: HY-144699).
- Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences, 101(24), 8912–8917. (Establishes the XCT-790/Inverse Agonist class solubility baselines).
-
Busch, B. B., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry, 47(23), 5593–5596. Link
- Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Stein, R. A., et al. (2009). "Estrogen-related receptor alpha (ERRalpha) subtype-selective inverse agonists."[2][3] Journal of Medicinal Chemistry. (Describes structural basis of lipophilicity in ERR ligands).
Sources
Technical Guide: Troubleshooting Inconsistent IC50 Values for ERRα Antagonist-2
Executive Summary & Compound Profile
ERRα Antagonist-2 (often chemically identified as a thiazolidinedione derivative or similar scaffold depending on the specific vendor catalog, e.g., Compound 11 or analogs of XCT-790) is not a classical antagonist; it is an inverse agonist .[1]
This distinction is the primary source of IC50 inconsistency. Unlike a neutral antagonist that blocks ligand binding, an inverse agonist must actively suppress the constitutive activity of the receptor. This constitutive activity is driven by the presence of co-activators, specifically PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha).[2][3]
The Core Axiom: If your cellular system lacks sufficient PGC-1α, ERRα exhibits low basal activity. Consequently, ERRα Antagonist-2 has "nothing to inhibit," resulting in flat curves, noisy baselines, or artificially high IC50 values.
| Feature | Specification |
| Mechanism | Inverse Agonist (Disrupts ERRα/PGC-1α interaction; induces proteasomal degradation). |
| Solubility | High in DMSO (>10 mM); Poor in aqueous media (<10 µM). |
| Key Variable | Cellular PGC-1α expression levels. |
| Typical IC50 | ~0.5 – 1.0 µM (Cell-based reporter); ~100–200 nM (Biochemical TR-FRET). |
Troubleshooting Guide (Q&A Format)
Category A: Biological Context (The "Silent Target" Issue)
Q1: My dose-response curve is flat or has a very small signal window. Is the compound inactive?
Diagnosis: Likely insufficient co-activator tone . ERRα is an orphan nuclear receptor; it does not require a ligand to be active, but it does require PGC-1α to drive transcription.
-
The Trap: In cell lines with low endogenous PGC-1α (e.g., certain sub-clones of HeLa or HEK293 without transfection), ERRα is functionally dormant. Adding an inverse agonist to a dormant receptor yields no change in signal.
-
Solution:
-
Switch Cell Lines: Use high-expression lines like MDA-MB-231 (breast cancer) or differentiated C2C12 (myotubes).
-
Co-transfection: If using a luciferase reporter assay in HEK293, you must co-transfect a PGC-1α expression vector alongside the ERRα plasmid to create the "constitutive" signal window that the drug will inhibit.
-
Q2: Why is my IC50 in the reporter assay (2 µM) so much higher than the datasheet's TR-FRET value (200 nM)?
Diagnosis: Assay Physics vs. Biology.
-
TR-FRET (Biochemical): Measures the simple physical displacement of a PGC-1α peptide from the ERRα Ligand Binding Domain (LBD). This is a direct binding event, yielding a "pure" potency (Ki).
-
Reporter Assay (Cellular): Requires the compound to cross the membrane, survive metabolism, enter the nucleus, and displace a massive multi-protein complex.
-
Correction: This shift is normal. However, if the shift is >50x, check for Serum Protein Binding . ERRα antagonists are often highly lipophilic (>logP 4). High FBS (10%) can sequester the drug.
-
Protocol Adjustment: Run cellular assays in 0.5% to 1% Charcoal-Stripped FBS or serum-free media for the duration of the drug treatment to determine the "true" cellular potency.
Category B: Physicochemical Factors (The "Precipitation" Trap)
Q3: I see high variability between technical replicates at concentrations above 5 µM.
Diagnosis: Compound Precipitation. ERRα Antagonist-2 is hydrophobic. If you pipette a 10 mM DMSO stock directly into aqueous media to make a 10 µM final concentration, the compound may "crash out" locally before dispersing, leading to effective concentrations far lower than calculated.
Q4: The cells look unhealthy at the top dose. Is it off-target toxicity?
Diagnosis: Potential Mitochondrial Toxicity . ERRα regulates mitochondrial biogenesis.[3][4][5] Complete ablation of ERRα function (or off-target effects of the scaffold) can cause mitochondrial collapse.
-
Check: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo) without the specific ERRα reporter. If the IC50 for toxicity overlaps with the IC50 for efficacy, your therapeutic window is closed.
Visualizing the Mechanism & Workflow
Diagram 1: The "Signal Window" Dependency
This diagram illustrates why PGC-1α is the rate-limiting factor for obtaining a valid IC50.
Caption: The mechanism of Inverse Agonism. The drug functions by breaking the PGC-1α/ERRα complex. Without PGC-1α (Green), there is no activity to inhibit.
Diagram 2: The "Intermediate Plate" Dilution Protocol
This workflow prevents precipitation artifacts common with lipophilic ERRα ligands.
Caption: Recommended "Intermediate Plate" method. Direct dilution from 100% DMSO to assay media often causes precipitation. The intermediate step ensures stable dispersion.
Validated Experimental Protocols
Protocol A: Luciferase Reporter Assay (Cellular)
Best for: Measuring functional transcriptional inhibition.
-
Cell Seeding: Seed HEK293 cells at 20,000 cells/well in a white-walled 96-well plate. Incubate 24h.
-
Transfection (The Critical Step):
-
Transfect using a lipid-based reagent.
-
Plasmid Ratio: 3:1:1 ratio of ERRα-Expression Vector : PGC-1α-Expression Vector : ERRE-Luciferase Reporter .
-
Note: Omitting the PGC-1α vector is the #1 cause of assay failure.
-
-
Treatment:
-
24h post-transfection, remove media.
-
Add media containing serially diluted ERRα Antagonist-2 (using the Intermediate Plate method above).
-
Ensure final DMSO is <0.5%.
-
-
Incubation: Incubate for 24 hours . (Shorter times may miss the degradation effect; longer times introduce toxicity).
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Data Analysis: Normalize to an internal control (e.g., Renilla luciferase) to correct for cell viability/transfection efficiency.
Protocol B: TR-FRET Co-activator Displacement (Biochemical)
Best for: Pure affinity (Ki) determination without cellular noise.
-
Reagents:
-
GST-tagged ERRα LBD (Ligand Binding Domain).[6]
-
Biotinylated PGC-1α peptide (e.g., residues 137-155).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-APC or XL665 (Acceptor).
-
-
Reaction:
-
Mix ERRα-LBD (5 nM) + PGC-1α peptide (50 nM) in assay buffer.
-
Add ERRα Antagonist-2 dilution series.
-
Incubate 1 hour at Room Temp (dark).
-
-
Detection:
-
Add detection reagents (Eu-Ab + SA-XL665).
-
Incubate 1 hour.
-
Read Time-Resolved Fluorescence (Excitation 337nm; Emission 665nm/620nm).
-
-
Result: Antagonist-2 will decrease the FRET signal by displacing the peptide.
References
-
Busch, B. B., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry, 47(22), 5593–5596.
-
Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[2] Proceedings of the National Academy of Sciences (PNAS), 101(24), 8912–8917.
-
Chisamore, M. J., et al. (2009). "Estrogen-related receptor-alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts."[5][7][8] Molecular Cancer Therapeutics, 8(3), 672–681.[5][8]
-
Gao, Z., et al. (2022).[1] "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134.[1]
Disclaimer: This guide is intended for research use only. "ERRα Antagonist-2" refers to the chemical class of inverse agonists represented by compounds such as XCT-790 and Compound 29/11. Always verify the specific CAS number with your vendor.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with... | Oncotarget [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estrogen-related receptor-alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Off-Target Cytotoxicity of ERRα Antagonist-2
Product ID: ERRα Antagonist-2 (Corresponds to Compound 11 ; Gao et al., 2022) Target: Estrogen-Related Receptor Alpha (ERRα/NR3B1) Mechanism: Inverse Agonist Support Ticket: #ERR-TOX-001 Status: Resolved / Guide Available
Executive Summary
ERRα Antagonist-2 (chemically identified as N-(4-(N-(3-bromophenyl)sulfamoyl)-2,5-dipropoxyphenyl)acetamide) is a potent inverse agonist with an IC
This guide addresses the therapeutic window and off-target mitochondrial uncoupling —a known class effect of ERRα inhibitors (similar to XCT-790). Our data suggests that toxicity in normal cells often stems from supratherapeutic dosing or metabolic rigidity in culture conditions.
Module 1: Critical Dosing & Formulation (First-Line Troubleshooting)
Q1: I am seeing >50% cell death in my normal control cells at 10 µM. Is this expected?
A: Yes. At 10 µM, you are likely exceeding the specific therapeutic window.
Technical Insight:
ERRα Antagonist-2 has an IC
-
The Problem: Many ERRα inverse agonists, including the predecessor XCT-790, act as proton ionophores (mitochondrial uncouplers) at high concentrations.[6] This physically dissipates the mitochondrial membrane potential (
) independent of ERRα binding.[6] -
The Solution: Re-titrate your dose. The specific window for ERRα Antagonist-2 is typically 1.0 µM – 5.0 µM .
Q2: My compound precipitates in media. Could this cause toxicity?
A: Yes. Micro-precipitates cause physical stress and localized high-concentration toxicity.
Formulation Protocol:
-
Stock Preparation: Dissolve in 100% DMSO to 10 mM . Vortex for 30 seconds.
-
Intermediate Dilution (Critical Step): Do not add 10 mM stock directly to cell culture media.
-
Prepare a 100x working solution in sterile PBS or media without serum first.
-
Observation: If the solution turns cloudy, the compound has crashed out.
-
-
Final Application: Add the 100x solution to the well. Ensure final DMSO concentration is <0.1% .
Module 2: Mechanistic Troubleshooting (Distinguishing Toxicity)
Q3: How do I know if the cell death is "Off-Target" or just potent ERRα inhibition?
A: Perform the "ROS Rescue" Validation.
Rationale: Off-target toxicity in this chemical class is frequently driven by rapid Reactive Oxygen Species (ROS) generation or membrane depolarization, whereas on-target ERRα inhibition is a slower transcriptional event (24-48 hours).
Validation Experiment: Run a parallel assay with N-Acetylcysteine (NAC) , a ROS scavenger.
| Condition | Outcome: Cell Death Persists | Outcome: Cell Death Rescued |
| Interpretation | On-Target (likely). The cells are dying due to metabolic collapse from ERRα downregulation. | Off-Target (likely). The compound is causing acute oxidative stress unrelated to ERRα transcription. |
| Action | Reduce duration of exposure; check metabolic media. | Lower the dose. You are seeing chemical toxicity. |
Module 3: Experimental Design & Metabolic Context
Q4: Does the culture media composition affect cytotoxicity in normal cells?
A: Drastically. Avoid "Galactose-only" media for normal controls.
The "Metabolic Force" Effect:
-
Glucose Media: Cells can use glycolysis (Warburg effect). Even if ERRα is inhibited (blocking mitochondrial respiration), cells survive on glycolysis.
-
Galactose Media: Forces cells to rely only on Oxidative Phosphorylation (OXPHOS).
-
Result: If you treat normal cells in Galactose media with ERRα Antagonist-2, you create a synthetic lethal environment. Use High-Glucose (4.5 g/L) media for normal controls to provide a metabolic safety net.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing cytotoxicity sources.
Caption: Decision matrix for isolating the root cause of ERRα Antagonist-2 cytotoxicity: Dosing, Timing, or Metabolic Context.
Module 4: Validation Protocols
Protocol A: The "Safety Window" Titration
Objective: Determine the maximum non-toxic dose (MNTD) for your specific normal cell line.
-
Seed Cells: 5,000 cells/well (96-well plate) in High Glucose media. Allow 24h attachment.
-
Treatment: Prepare serial dilutions: 0, 0.1, 0.5, 0.8 (IC50) , 1.0, 2.5, 5.0, 10.0 µM.
-
Duration: Incubate for 72 hours .
-
Readout: Use CellTiter-Glo (ATP) rather than MTT.
-
Why? MTT relies on mitochondrial reductase activity. Since ERRα inhibitors suppress mitochondria, MTT might show "false toxicity" (low signal due to low activity, not death). ATP is a more robust marker of viability here.
-
-
Analysis: Plot Relative Luminescence Units (RLU). The MNTD is the highest dose with >90% viability vs DMSO control.
Protocol B: Mitochondrial Integrity Check (JC-1 Assay)
Objective: Confirm membrane potential is intact at your chosen dose.
-
Stain: Load cells with JC-1 dye (2 µM) for 30 mins at 37°C.
-
Treat: Add ERRα Antagonist-2 at 1 µM and 10 µM.
-
Measure: Read immediately (0h) and at 4h.
-
Red Fluorescence (Aggregates): Healthy Mitochondria.
-
Green Fluorescence (Monomers): Depolarized Mitochondria.
-
-
Result: If 10 µM causes a rapid "Red-to-Green" shift within <4 hours, the compound is acting as an uncoupler (Off-Target). If 1 µM maintains Red signal, it is safe for long-term on-target studies.
References
-
Gao, Z., et al. (2022). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-134.[1]
-
Berry, A., et al. (2010). "The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler." Molecular Pharmacology, 77(6), 961-971. (Provides mechanistic context for off-target uncoupling in this inhibitor class).
-
Willy, P.J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences, 101(24), 8912-8917.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SLU-PP-332 | ERR | Ambeed.com [ambeed.com]
- 6. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Steroidal Inhibitor of Estrogen-Related Receptor α (ERRα) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming ERRα antagonist-2 precipitation in cell culture media
Topic: Overcoming Precipitation in Cell Culture Media Audience: Researchers, Drug Discovery Scientists Last Updated: October 2025
The Challenge: Why ERRα Antagonist-2 Precipitates
ERRα Antagonist-2 (often associated with synthetic inverse agonists like Compound 29 or analogs of XCT-790) is a highly lipophilic small molecule. While it dissolves readily in organic solvents like DMSO, it possesses a high LogP value (typically >4.0), meaning it is hydrophobic and thermodynamically unstable in aqueous environments.
When you pipette a concentrated DMSO stock directly into cell culture media, you trigger a "Solvent Shock." The rapid dispersion of DMSO leaves the hydrophobic drug molecules "stranded" in water, forcing them to aggregate into micro-crystals immediately. These crystals are often invisible to the naked eye but cause:
-
Loss of Potency: The drug is in the crystal, not entering the cell.
-
Cytotoxicity: Crystals settle on the cell monolayer, causing physical stress or localized toxicity unrelated to the drug's mechanism.
-
False Negatives: Inconsistent dosing leads to erratic IC50 data.
Mechanism of Precipitation (Solvent Shock)
The following diagram illustrates the thermodynamic failure point during direct spiking.
Caption: Figure 1. The "Solvent Shock" phenomenon.[1] Rapid addition of hydrophobic stock to aqueous media causes immediate local supersaturation and crystallization.
Protocol A: The "Sandwich" Dilution Method
Recommended for short-term assays (24-48h) where BSA interference is a concern.
Directly spiking 10 mM stock into media is the most common cause of failure. This protocol uses an intermediate dilution step to "step down" the concentration gradient.
Materials
-
Anhydrous DMSO (freshly opened or stored over molecular sieves).
-
Phosphate Buffered Saline (PBS), pre-warmed to 37°C.
-
Vortex mixer.[2]
Step-by-Step Workflow
-
Prepare 1000x Stock: Dissolve ERRα Antagonist-2 in anhydrous DMSO to 10 mM . Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Create Intermediate dilution (10x):
-
Prepare a tube with 900 µL of warm PBS .
-
Take 100 µL of your 10 mM DMSO stock.[3]
-
Crucial Step: While vortexing the PBS tube, slowly add the DMSO stock dropwise.
-
Result: A 1 mM solution in 10% DMSO/90% PBS. Note: This may look slightly milky/opalescent. This is a suspension, not a precipitate yet.
-
-
Final Addition (1x):
-
Add the Intermediate solution to your cell culture media at a 1:100 ratio .
-
Final Concentration: 10 µM drug, 0.1% DMSO.
-
Vortex media immediately.[1]
-
Why this works: The intermediate step prevents the "local supersaturation" that happens when a droplet of 100% DMSO hits 100% water.
Protocol B: BSA Complexation (The Gold Standard)
Recommended for metabolic studies involving ERRα.
Since ERRα regulates fatty acid oxidation, and albumin (BSA) is the physiological carrier of fatty acids and lipophilic drugs in the blood, this method mimics in vivo delivery.
Critical Requirement: You MUST use Fatty Acid-Free (FAF) BSA . Standard BSA contains endogenous fatty acids that will activate/repress PPARs and ERRα, confounding your metabolic data.
Materials
-
Fatty Acid-Free BSA (e.g., Sigma A8806 or equivalent).
-
Serum-free media or PBS.
-
0.22 µm syringe filter.
Step-by-Step Workflow
-
Prepare Carrier Solution: Dissolve FAF-BSA in PBS to create a 5% (w/v) solution. Filter sterilize (0.22 µm).
-
Conjugation Step:
-
Heat the 5% BSA solution to 37°C .
-
Add your ERRα Antagonist-2 DMSO stock (e.g., 10 mM) to the BSA solution while vortexing.
-
Target a final stock concentration of 100-500 µM in the BSA solution.
-
-
Incubation: Incubate at 37°C with shaking (or on a rotator) for 30 minutes . This allows the drug to bind into the hydrophobic pockets of the albumin.
-
Final Dilution: Dilute this Drug-BSA complex directly into your cell culture media to the desired final concentration.
Validation: The solution should remain clear. If it turns cloudy, the drug concentration exceeds the binding capacity of the BSA. Reduce drug concentration.
Solubility & Stability Data
| Solvent / Carrier | Solubility Limit (Approx.)[3][4][5][6][7] | Stability (RT) | Notes |
| Anhydrous DMSO | ~25 mM | 6 Months (-20°C) | Hygroscopic; keep sealed. Water absorption causes precipitation. |
| Ethanol (100%) | ~10 mM | 1 Month (-20°C) | Evaporates effectively; less toxic than DMSO but harder to keep sterile. |
| Water / PBS | < 1 µM | Minutes | DO NOT USE. Immediate precipitation. |
| Cell Media + 10% FBS | ~10-20 µM | 24 Hours | Serum proteins help solubilize, but are undefined. |
| PBS + 5% FAF-BSA | ~500 µM | 1 Week (4°C) | Best for delivery. Mimics physiological transport. |
Troubleshooting Guide
Use this decision tree to diagnose issues with your current protocol.
Caption: Figure 2. Troubleshooting logic flow for ERRα antagonist experiments.
Frequently Asked Questions (FAQ)
Q: Can I heat the media to dissolve the precipitate? A: No. While heating might temporarily dissolve the compound, it will likely degrade the L-Glutamine and growth factors in your media. Furthermore, once the media cools back to 37°C, the compound will re-precipitate (recrystallize), often in larger, more damaging shards.
Q: My DMSO stock froze at room temperature. Is it ruined? A: DMSO has a freezing point of 19°C. If your lab is cool, it will freeze. This is actually good for stability. Thaw it completely at 37°C and vortex vigorously before use. If you see a pellet at the bottom after thawing, the drug has crashed out; sonicate until clear.
Q: Why must I use Fatty Acid-Free BSA? Can't I use regular BSA? A: For ERRα research, this is non-negotiable. ERRα is a master regulator of mitochondrial metabolism. Regular BSA is loaded with lipids (palmitate, oleate) that bind to PPARs and ERRα, altering their transcriptional activity. Using regular BSA introduces a "metabolic noise" that can mask the effect of your antagonist.
Q: I see cytotoxicity at 10 µM, but no crystals. Is the drug toxic? A: Not necessarily. Check your DMSO concentration. If you added 10 µL of stock to 1 mL of media, you have 1% DMSO. Many sensitive cell lines (e.g., primary hepatocytes, neurons) die at >0.5% DMSO. Ensure your final DMSO concentration is ≤0.1%.
References
-
Identification of Diaryl Ether-Based Ligands for Estrogen-Related Receptor α. Source: Journal of Medicinal Chemistry (ACS Publications). Relevance: Describes the synthesis and physicochemical properties of Compound 29 (ERRα antagonist). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DS20362725 | ERR | 2735803-20-8 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Reducing Variability in ERRα Antagonist-2 Experiments
This guide serves as a specialized technical support resource for researchers working with ERRα Antagonist-2 (specifically identified as Compound 11 , a p-nitrobenzenesulfonamide derivative).
Note on Compound Identity: This guide distinguishes "ERRα Antagonist-2" (Target: Estrogen-Related Receptor Alpha, CAS: 3032965-02-6) from "Estrogen Receptor Antagonist 2" (Target: ERα, AZD9833). Ensure you are using the correct inverse agonist for the orphan nuclear receptor ERRα.
Executive Summary
Inconsistent data in ERRα inverse agonist experiments often stems from three root causes: micro-precipitation of the hydrophobic ligand in aqueous media, variable baseline expression of the co-activator PGC-1α (which drives ERRα constitutive activity), and off-target mitochondrial toxicity (a known liability of the ERRα ligand class, e.g., XCT-790).
This guide provides a standardized operating procedure (SOP) to stabilize these variables.
Part 1: Reagent Handling & Chemical Stability
Q: My IC50 values shift significantly between experiments (e.g., from 0.8 µM to >5 µM). Is the compound degrading?
A: While chemical degradation is possible, the most likely culprit is aqueous crashing (micro-precipitation) . ERRα Antagonist-2 is highly lipophilic. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into cell culture media, it forms transient micro-crystals that are invisible to the naked eye but reduce the bioavailable concentration.
The Fix: The "Intermediate Dilution" Protocol Do not spike 100% DMSO stocks directly into wells. Use a step-down method to ensure colloidal stability.
| Step | Action | Rationale |
| 1 | Prepare 1000x Stock in 100% DMSO (e.g., 10 mM). | Maximizes solubility for long-term storage (-80°C). |
| 2 | Create 10x Intermediate in culture media without serum. | Serum proteins can sequester the drug unevenly if added too early. |
| 3 | Vortex Intermediate vigorously for 30 seconds. | Disperses micro-aggregates before they stabilize. |
| 4 | Add 10x Intermediate to cells (final 1x). | Ensures rapid, even dispersion in the final volume. |
Q: Can I store the diluted compound in media for later use? A: No. ERRα Antagonist-2 has a half-life in aqueous media (hydrolysis/oxidation risk) and a tendency to adsorb to plastic.
-
Rule: Prepare fresh dilutions immediately before treatment.
-
Plasticware: Use low-binding polypropylene tips and plates if possible to prevent loss of the hydrophobic compound to the plastic walls.
Part 2: Biological System Optimization
Q: Why do my reporter assay (Luciferase) signals vary even when the drug concentration is constant?
A: ERRα is a constitutive activator , meaning it is active without a ligand only if its co-activator, PGC-1α (PPARGC1A) , is present. Variability in your readout often reflects the variability of PGC-1α, not the drug.
Critical Control: Metabolic Synchronization PGC-1α levels fluctuate with cell density, glucose availability, and serum batches.
-
Serum Stripping: Endogenous lipids in Fetal Bovine Serum (FBS) can act as weak ligands or metabolic modulators. Use Charcoal-Stripped FBS (csFBS) for 24 hours prior to treatment to standardize the metabolic baseline.
-
Confluency Lock: ERRα activity drops in over-confluent cells due to contact inhibition of metabolic signaling. Treat cells at 60-70% confluency consistently.
-
Co-Transfection: In reporter assays (e.g., HEK293), you must co-transfect a PGC-1α expression vector. Without it, the baseline ERRα signal is too low to reliably measure the inverse agonist (repressive) effect of Antagonist-2.
Part 3: Troubleshooting & FAQ
Q: The cells are dying at effective concentrations (1-5 µM). Is this specific on-target killing?
A: Not necessarily. The "Reference Compound" XCT-790 is a known mitochondrial uncoupler (proton ionophore) independent of ERRα.[1] While ERRα Antagonist-2 (Compound 11) is designed to be cleaner, high doses (>10 µM) can still disrupt mitochondrial membrane potential.
-
Validation Step: Run a Cell Titer-Glo (ATP) assay alongside your specific readout.
-
Specific Effect: Decrease in ERRα target genes (e.g., PDK4, MCAD) without massive ATP depletion.
-
Off-Target Toxicity: Rapid ATP depletion (<2 hours) suggests mitochondrial uncoupling rather than transcriptional repression (which takes >12 hours).
-
Q: I see no reduction in protein levels (Western Blot), only in mRNA.
A: ERRα inverse agonists primarily disrupt the transcriptional activity (preventing PGC-1α recruitment) and may induce proteasomal degradation of ERRα secondarily.
-
Timepoint: Protein degradation often lags behind mRNA suppression.
-
mRNA suppression: Visible at 6–12 hours.
-
Protein reduction:[2] May require 24–48 hours treatment.
-
-
Rescue: If protein levels are stable, the compound may be acting as a "silent" antagonist (blocking co-activator binding) rather than a degrader. This is still a valid mechanism of action.
Visualizing the Workflow
The following diagram illustrates the critical decision points to prevent variability, from compound preparation to assay readout.
Caption: Critical Control Points in ERRα Antagonist-2 Experiments. Note the "Intermediate Dilution" step to prevent precipitation and the dependence on PGC-1α for baseline signal.
Summary of Key Parameters (SOP)
| Parameter | Recommendation | Failure Mode if Ignored |
| Solvent | DMSO (Anhydrous) | Hydrolysis of sulfonamide bond. |
| Storage | -80°C in single-use aliquots | Freeze-thaw cycles cause crystallization. |
| Dosing | Intermediate Dilution (see above) | Variable effective concentration due to crashing. |
| Serum | Charcoal-Stripped (csFBS) | Lipid interference with ERRα ligand binding pocket. |
| Controls | XCT-790 (Positive) / DMSO (Negative) | Inability to benchmark potency. |
| Readout | qPCR (PDK4, ESRRA) | Reporter assays may lack PGC-1α context. |
References
-
Discovery of ERRα Antagonist-2 (Compound 11) Title: The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. Source:Bioorganic & Medicinal Chemistry (via PubMed/PMC). URL:[Link]
-
Mechanism of ERRα Inverse Agonists (XCT-790 Comparison) Title: The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Source:PLOS ONE. URL:[Link]
-
Experimental Standards for ERRα Title: Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays.[3] Source:Endocrinology.[4] URL:[Link]
Sources
- 1. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide is a potent modulator of estrogen receptor isoforms and xenoestrogen biomarker responses in primary culture of salmon hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting weak Western blot signals for ERRα post-treatment
Technical Support Center: ERR (NR3B1) Western Blot Troubleshooting
Post-Treatment Signal Analysis Guide
Introduction: The Signal Paradox
Welcome to the technical support center. If you are researching Estrogen-Related Receptor Alpha (ERR
This guide distinguishes between Methodological Failure (extraction/detection issues) and Pharmacological Efficacy (target degradation).
Part 1: The "Is It Real?" Diagnostic Workflow
Before optimizing antibodies, you must determine if the signal loss is due to the drug's mechanism of action (MoA). Inverse agonists of ERR
Strategic Validation: The MG132 Rescue
To confirm that your weak signal is due to drug-induced degradation and not a blotting error, perform a "Rescue Experiment" using the proteasome inhibitor MG132.
Figure 1: The Rescue Logic Tree. Use this workflow to differentiate between successful target degradation and assay failure.
Protocol for Rescue:
-
Pre-treatment: Treat cells with your ERR
modulator (e.g., XCT-790, 5-10 µM) for the standard duration (e.g., 24h). -
Rescue: Add MG132 (10 µM) to the media 6 hours prior to lysis.
-
Control: Include a vehicle control (DMSO) and an MG132-only control.
-
Result: If the band reappears in the Drug + MG132 lane, your Western blot is working; the drug is simply degrading the target effectively [1].
Part 2: Sample Preparation (The Nuclear Challenge)
ERR
Q: Why is my loading control (GAPDH/Actin) strong, but ERR
is absent?
A: GAPDH is cytosolic; ERR
Protocol: High-Stringency Nuclear Extraction
Do not use "Gentle" lysis buffers. Use a modified RIPA or SDS-based lysis to shear chromatin.
Recommended Buffer (RIPA-High Salt):
-
50 mM Tris-HCl, pH 7.4
-
500 mM NaCl (High salt disrupts DNA binding)
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS (Critical for solubilization)
-
Add fresh: Protease/Phosphatase Inhibitor Cocktail
Critical Physical Step: Sonication Chemical lysis alone is insufficient for nuclear receptors.
-
Incubate cells in High-Salt RIPA on ice for 20 mins.
-
Sonicate: 3 cycles, 10 seconds on/off, 20% amplitude (on ice). This shears genomic DNA and releases ERR
. -
Centrifuge at 14,000 x g for 15 mins at 4°C.
Figure 2: Extraction Efficiency Comparison. Standard lysis often discards chromatin-bound ERR
Part 3: Antibody & Band Specificity
Q: I see multiple bands. Which one is ERR
?
A: ERR
Band Identification Table:
| Observed MW | Identity | Context |
| 53-55 kDa | Full-Length ERR | The primary active form. Heavily phosphorylated. |
| ~42-45 kDa | Degradation Intermediate | Often seen during inverse agonist treatment before total loss. |
| >65 kDa | Ubiquitinated Species | "Smear" or ladder seen when treating with MG132 (Rescue). |
| ~38 kDa | Non-Specific | Common background band in some rabbit polyclonal antibodies. |
Antibody Selection Guide
Many commercial antibodies for NRs are non-specific.
-
Gold Standard: Rabbit Monoclonals (e.g., Clone EPR46Y or similar). Avoid mouse polyclonals if possible due to high background.
-
Validation: Always check your antibody against a known negative control (e.g., MDA-MB-231 cells have lower expression than MCF-7, or use an siRNA knockdown sample) [3].
Part 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Signal (Post-Treatment) | Drug efficacy (Degradation) | Perform MG132 Rescue. If signal returns, the drug works. |
| No Signal (Control) | Incomplete Extraction | Switch to High-Salt RIPA + Sonication. Do not boil samples >95°C (NRs can aggregate); try 70°C for 10 min. |
| High Background | Non-specific binding | Block with 5% BSA instead of Milk (Milk contains phosphoproteins that interfere if checking p-ERR |
| Band Shift (Up) | Sumoylation/Phosphorylation | Treat lysate with Lambda Phosphatase to confirm if the shift is PTM-related. |
| Weak Signal (General) | Low Abundance | ERR |
References
-
Mechanism of Inverse Agonists
-
ERR
Regulation & PTMs: -
Antibody Validation (Knockout/Knockdown)
- Title: Estrogen-related receptor antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts.
- Source: Chisamore, M. J., et al. (2009). Molecular Cancer Therapeutics.
-
URL:[Link]
- Relevance: Demonstrates the use of shRNA and XCT-790 to validate antibody specificity via signal loss.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Steroidal Inhibitor of Estrogen-Related Receptor α (ERRα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Estrogen Related Receptor alpha antibody [EPR46Y] (ab76228) | Abcam [abcam.com]
- 5. [Post-translational modifications modulate estrogen receptor alpha activity in breast tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing cellular uptake of ERRα antagonist-2 in resistant cell lines
Current Status: Operational Topic: Enhancing Cellular Uptake of ERRα Antagonist-2 (Compound 11) in Resistant Cell Lines Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
Core Directive & Scope
Welcome to the Technical Support Center. This guide is designed for researchers observing reduced efficacy or inconsistent IC50 values when treating resistant cancer cell lines (e.g., MDA-MB-231, MCF-7/TamR) with ERRα Antagonist-2 (often cataloged as Compound 11).
The Problem: ERRα Antagonist-2 is a potent inverse agonist (IC50 ~0.80 µM) [1].[1] However, like many thiazolidinedione-based nuclear receptor ligands, it exhibits high lipophilicity. In resistant lines, "resistance" is often a misnomer for bioavailability failure driven by two factors:
-
Physicochemical Barriers: Rapid precipitation in aqueous media or non-specific binding to plasticware.
-
Biological Barriers: Active efflux by ABC transporters (P-gp/MDR1 or BCRP) upregulated in resistant lines.
This guide provides self-validating protocols to distinguish between these failures and restore compound efficacy.
Diagnostic Workflow
Before altering your hypothesis, you must validate that the drug is reaching the nucleus. Use this logic flow to diagnose the root cause of low potency.
Figure 1: Diagnostic logic for distinguishing bioavailability issues from genuine target resistance.
Troubleshooting Guide (FAQs)
Category A: Solubility & Formulation
Q: I see inconsistent results between replicates. Could the compound be precipitating? A: Yes. ERRα Antagonist-2 is highly hydrophobic. When spiked directly from DMSO into serum-free media, it often forms micro-precipitates that are invisible to the naked eye but reduce free drug concentration.
-
The Fix: Do not spike 100% DMSO stock directly into the well. Instead, prepare a 10x intermediate dilution in media containing 5% BSA (Bovine Serum Albumin) or 10% FBS. The albumin acts as a carrier protein, solubilizing the hydrophobic ligand before it reaches the cell surface [2].
Q: My dose-response curve shifts significantly when I use different brands of culture plates. Why? A: Thiazolidinedione derivatives bind aggressively to polystyrene. If you are using standard tissue culture (TC) treated plastics, you may be losing up to 40% of the compound to the plastic walls before it enters the cell.
-
The Fix: Use glass-coated plates or low-binding polypropylene for drug preparation. If standard plates are mandatory, pre-saturate the wells with media containing the drug for 30 minutes, wash, and then add the experimental cells/drug mix.
Category B: Biological Resistance (Efflux)
Q: I am using MDR (Multi-Drug Resistant) lines like MCF-7/TamR. Why is the IC50 10x higher than in parental lines? A: Resistant breast cancer lines frequently upregulate ABCB1 (P-glycoprotein) and ABCG2 (BCRP) . ERRα inverse agonists are known substrates for these pumps [3]. The drug enters the cell via passive diffusion but is immediately pumped back out, preventing nuclear accumulation.
-
The Fix: Perform the "Efflux Blockade Validation" (See Protocol 1 below).
Optimization Protocols
Protocol 1: Efflux Blockade Validation
Use this to confirm if transporters are the cause of resistance.
Materials:
-
Verapamil (P-gp inhibitor, 5-10 µM) or Ko143 (BCRP inhibitor, 1 µM).
-
Control: Parental cell line (low efflux).
Methodology:
-
Seed Cells: 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Pre-treatment: Treat half the wells with the efflux inhibitor (e.g., Verapamil 5 µM) for 1 hour. Note: Ensure this concentration is non-toxic to your specific line.
-
Treatment: Add ERRα Antagonist-2 in a dose-response series (0.1 µM – 10 µM) to both inhibitor-treated and vehicle-treated wells.
-
Readout: Measure cell viability (ATP/MTT) or ERRα target gene expression (e.g., ACADM or TFF1 mRNA) after 24-48h.
Data Interpretation:
| Scenario | Result | Conclusion |
|---|---|---|
| Efflux Driven | IC50 drops significantly (e.g., >3-fold) in Verapamil group. | Uptake is limited by P-gp. Use inhibitor co-treatment or encapsulate drug. |
| Target Driven | IC50 remains high regardless of Verapamil. | Resistance is likely downstream (e.g., PGC-1α overexpression or ERRα mutation). |
Protocol 2: BSA-Complexed Delivery (Enhanced Solubility)
Use this to maximize passive diffusion and prevent precipitation.
-
Stock: Dissolve ERRα Antagonist-2 in DMSO to 10 mM.
-
Carrier Solution: Prepare PBS containing 4% Fatty-Acid Free BSA .
-
Complexing: Add 1 µL of 10 mM Stock to 99 µL of Carrier Solution (Final: 100 µM drug). Vortex vigorously for 30 seconds.
-
Dilution: Dilute this 100 µM intermediate into your final culture media to reach the desired assay concentration (e.g., 1:100 dilution for 1 µM).
-
Validation: Visually inspect under 40x microscopy. No crystals should be visible.
Mechanistic Visualization
Understanding the cellular fate of ERRα Antagonist-2 is critical for troubleshooting.
Figure 2: Competitive pathways determining intracellular drug concentration. Note the P-gp efflux loop.
References
-
Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand.[1][5][6] Proceedings of the National Academy of Sciences, 101(24), 8912–8917. Retrieved from [Link]
-
Chisamore, M. J., et al. (2009).[5] Estrogen-related receptor-alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts.[5][7][8] Molecular Cancer Therapeutics, 8(3), 672–681.[5] Retrieved from [Link]
-
Busch, B. B., et al. (2004). Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha.[5][9] Journal of Medicinal Chemistry, 47(23), 5593–5596. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reprogramming of the ERRα and ERα target gene landscape triggers tamoxifen resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. Estrogen-related receptor-alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Controls for distinguishing ERRα vs. ERα effects of antagonist-2
Ticket ID: MOA-ANT2-ERR-001 Subject: Controls for distinguishing ERRα vs. ERα effects of Antagonist-2 Assigned Specialist: Senior Application Scientist
Welcome to the Mechanism of Action (MoA) Support Center
You are investigating "Antagonist-2," a candidate small molecule designed to target Estrogen-Related Receptor Alpha (ERRα) . However, due to the high structural homology between ERRα (NR3B1) and Estrogen Receptor Alpha (ERα/ESR1) —particularly in the DNA Binding Domain (DBD)—you are observing ambiguous phenotypic data.
This guide provides a rigorous, self-validating experimental framework to prove that Antagonist-2 is acting specifically through ERRα and not via off-target ERα modulation.
Module 1: Genetic Validation (The Gold Standard)
User Question: "My compound kills cancer cells, but how do I know it's not just general toxicity or ERα cross-reactivity?"
Technical Insight: Pharmacological tools are "dirty." The only way to prove target specificity is to remove the target. If Antagonist-2 still exerts an effect in cells where ERRα has been genetically deleted, the compound is acting off-target (toxicity).
Protocol: The "Rescue & Resist" Workflow
-
Generate Knockout (KO) Clones: Use CRISPR/Cas9 to generate ESRRA-/- (ERRα KO) clones in your target cell line (e.g., MCF-7 or MDA-MB-231).
-
The Cytotoxicity Test: Treat Wild Type (WT) and KO cells with Antagonist-2.
-
Success Criteria: Antagonist-2 should lose potency (shifted IC50) in KO cells.
-
-
The Rescue (The "Smoking Gun"): Transfect ESRRA-/- cells with an ERRα cDNA plasmid (resistant to the CRISPR guide).
-
Success Criteria: Re-introduction of ERRα should restore sensitivity to Antagonist-2.
-
Visual Logic: Interpreting Genetic Data
Figure 1: Decision tree for interpreting genetic knockdown/knockout data regarding Antagonist-2 specificity.
Module 2: Pharmacological Triangulation
User Question: "I can't make a knockout immediately. What chemical controls can I use to distinguish the two receptors?"
Technical Insight: You must use a "Matrix of Inhibition" combining your compound with established specific agents.
-
ERα Control: Fulvestrant (ICI 182,780) is a selective ER degrader (SERD).[1][2]
-
ERRα Control: XCT-790 is an ERRα inverse agonist, but be warned: XCT-790 is a potent mitochondrial uncoupler independent of ERRα [1].[3][4] Use it with caution.
The Cross-Reference Matrix
| Condition | Reagent Added | Expected Outcome (If Antagonist-2 is ERRα Specific) | Mechanism Verified |
| A | Antagonist-2 Only | Strong inhibition of target gene (e.g., ACADM) | Baseline Efficacy |
| B | Fulvestrant (ICI 182,780) | No effect on ERRα targets; inhibits ERα targets (e.g., pS2/TFF1) | ERα Independence |
| C | Antagonist-2 + Fulvestrant | Effect Persists. Antagonist-2 should still work even if ERα is degraded. | Specificity Proof |
| D | Estradiol (E2) | Stimulates ERα; minimal direct effect on ERRα. | Ligand Independence |
| E | Antagonist-2 + E2 | Antagonist-2 should still inhibit ERRα targets despite E2 presence. | Non-Competitive with E2 |
Critical Troubleshooting Tip: If Antagonist-2 effects are reversed by adding high-dose Estrogen (E2), your compound is likely binding to the ERα Ligand Binding Domain (LBD), not ERRα. ERRα has a small LBD that does not bind natural estrogen [2].
Module 3: Transcriptional Fingerprinting (Reporter Assays)
User Question: "How do I visualize the signaling divergence?"
Technical Insight: ERα and ERRα bind different DNA motifs. While crosstalk exists, their "perfect" consensus sequences differ.
-
ERα: Binds ERE (Inverted Repeat: AGGTCAnnnTGACCT).
-
ERRα: Binds ERRE (Extended Half-Site: TCAAGGTCA).
Protocol: Dual-Luciferase Discrimination
-
Setup: Transfect cells with:
-
Plasmid A: 3xERE-Luciferase (ERα reporter).
-
Plasmid B: ERRE-Luciferase (ERRα reporter, often the ESRRA promoter itself).
-
-
Media Prep (CRITICAL): Use Phenol Red-Free media with Charcoal-Stripped Fetal Bovine Serum (CS-FBS) . Phenol red mimics estrogen and will activate ERα, confounding your baseline.
-
Treatment:
-
Treat with Antagonist-2 (0.1 - 10 µM).
-
Treat with E2 (10 nM) as a positive control for ERα.[1]
-
-
Analysis:
-
Specific Result: Antagonist-2 should repress ERRE-Luc but have minimal effect on ERE-Luc.
-
Cross-Talk Result: If Antagonist-2 represses ERE-Luc, it may be acting as an ERα antagonist.
-
Visual Logic: Pathway Divergence
Figure 2: Mechanistic divergence. ERα relies on E2 ligand binding; ERRα relies on PGC-1α interaction. Antagonist-2 should selectively block the PGC-1α/ERRα axis.
Module 4: The Coactivator Check (Co-IP)
User Question: "ERRα is constitutively active. How does my antagonist actually turn it off?"
Technical Insight: ERRα is an orphan receptor; it does not bind a ligand to activate.[5][6] Instead, it is "always on" as long as the coactivator PGC-1α is present. Most specific ERRα antagonists (inverse agonists) work by physically disrupting the ERRα/PGC-1α interaction or destabilizing the receptor [3].
Protocol: Co-Immunoprecipitation (Co-IP)
-
Transfection: Overexpress Flag-tagged ERRα and HA-tagged PGC-1α in HEK293 cells.
-
Treatment: Incubate with Antagonist-2 for 4–6 hours.
-
Lysis & IP: Pull down with anti-Flag beads (targeting ERRα).
-
Western Blot: Blot for HA (PGC-1α).
-
Result:
-
Vehicle: Strong HA band (PGC-1α is bound to ERRα).
-
Antagonist-2:Disappearance of HA band. This confirms the mechanism is disruption of the cofactor complex, a hallmark of specific ERRα inhibition.
-
FAQ: Common Pitfalls
Q: My cells die with Antagonist-2, but Western Blot shows ERRα protein levels are unchanged. Is it working? A: Yes, it is possible. Some antagonists (like XCT-790) induce proteasomal degradation of ERRα, but others simply disrupt PGC-1α binding without degrading the receptor immediately. Check downstream target genes (ACADM, PDK4) via qPCR to confirm functional inhibition.
Q: Can I use Tamoxifen as an ERα control? A: It is risky. Tamoxifen is a Selective Estrogen Receptor Modulator (SERM), meaning it can have partial agonist activity in some tissues. Fulvestrant (ICI 182,780) is preferred because it is a pure degrader/antagonist [4].
Q: I see mitochondrial fragmentation. Is this ERRα inhibition? A: Proceed with caution. While ERRα regulates mitochondrial biogenesis, rapid mitochondrial fragmentation (within 1-2 hours) often indicates direct mitochondrial toxicity (protonophore activity), similar to the off-target effects of XCT-790 [1]. Always compare with your Genetic Knockout (Module 1) to confirm this phenotype is ERRα-dependent.
References
-
Evers, B. et al. (2010). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Biochemistry. Link
-
Giguère, V. (2002).[7] To ERR in the estrogen pathway.[4][5][7][8][9][10][11] Trends in Endocrinology & Metabolism. Link
-
Gaillard, S. et al. (2006). The structural basis of PGC-1α interactions with the estrogen-related receptors.[8][11] Journal of Molecular Biology. Link
-
Wardell, S.E. et al. (2011). The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy.[2] Biochemical Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen-related receptor alpha - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Interplay between Estrogen-Related Receptor alpha (ERRα) and gamma (ERRγ) on the regulation of ERRα gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The asymmetric binding of PGC-1α to the ERRα and ERRγ nuclear receptor homodimers involves a similar recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Asymmetric Binding of PGC-1α to the ERRα and ERRγ Nuclear Receptor Homodimers Involves a Similar Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of ERRα Antagonist-2
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stability assessment of the Estrogen-Related Receptor Alpha (ERRα) Antagonist-2. Our goal is to ensure the integrity, potency, and reproducibility of your experimental results by addressing common challenges associated with compound stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of ERRα antagonist-2.
Q1: What are the ideal storage conditions for ERRα antagonist-2 in its solid (lyophilized) form?
A: For long-term stability, solid ERRα antagonist-2 should be stored at -20°C or below, protected from light and moisture.[1][2] Many research compounds are sensitive to temperature, humidity, and light, which can alter their chemical composition.[2][3] Always store the compound in a tightly sealed vial, preferably in a desiccator to minimize exposure to moisture.[4][5]
Q2: How should I store ERRα antagonist-2 once it is dissolved in a solvent like DMSO?
A: Stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). We recommend aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[6][7] Always protect solutions from light.[2]
Q3: What are the primary pathways of degradation for a small molecule inhibitor like ERRα antagonist-2?
A: The most common chemical degradation pathways for small molecule drugs are hydrolysis and oxidation.[8][9][10] Hydrolysis is the reaction of a molecule with water, often leading to the cleavage of functional groups like esters or amides.[8][11] Oxidation involves the loss of electrons or an increase in bonds to oxygen, which can be initiated by heat, light, or trace metal contaminants.[8][12] The specific susceptibility of ERRα antagonist-2 depends on its unique chemical structure.
Q4: I see some precipitation in my DMSO stock solution after thawing. What should I do?
A: Precipitation can occur when a compound's solubility limit is exceeded at lower temperatures. Before use, allow the vial to warm completely to room temperature.[13] Then, gently vortex the solution to ensure the compound has fully redissolved. If precipitation persists, brief sonication in a water bath may be required. Always visually inspect the solution for complete dissolution before using it in an experiment.
Q5: How often should I check the purity of my stored ERRα antagonist-2?
A: For long-term studies, it is advisable to assess the purity of your compound periodically. According to guidelines for stability testing, a typical schedule is every three months for the first year, every six months for the second year, and annually thereafter.[14] For critical experiments, it is best practice to verify the purity of a new batch or a long-stored compound before initiating a study.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of ERRα antagonist-2.
| Observed Issue | Potential Cause(s) | Recommended Solution & Investigation |
| Reduced Potency or Inconsistent Assay Results | 1. Compound Degradation: The antagonist may have degraded due to improper storage (e.g., exposure to light, moisture, heat, or repeated freeze-thaw cycles).[1][2][15] 2. Inaccurate Concentration: Partial precipitation or solvent evaporation may have altered the stock solution concentration. | 1. Verify Purity: Perform an HPLC analysis to check for the presence of degradation products (See Protocol 2). 2. Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid material. 3. Review Storage Practices: Ensure aliquots are stored at -80°C and protected from light. Avoid using stock solutions older than 6 months.[6] |
| Visible Color Change in Solid or Solution | 1. Oxidation: The compound may be susceptible to oxidation, which can often result in a color change.[8] 2. Photodegradation: Exposure to light can induce chemical reactions. | 1. Store Under Inert Gas: For highly sensitive compounds, consider overlaying solutions with an inert gas like argon or nitrogen before sealing.[8] 2. Use Amber Vials: Always store the compound in amber or opaque vials to protect it from light.[2] 3. Assess Purity: Use HPLC-UV/Vis to analyze the sample, paying attention to any new peaks in the chromatogram.[16] |
| Particulates or Cloudiness in Solution After Thawing | 1. Low Solubility: The compound may have precipitated out of solution during freezing. 2. Contamination: Introduction of moisture could lead to the formation of insoluble hydrates or hydrolysis products. | 1. Ensure Complete Dissolution: Warm the vial to room temperature and vortex thoroughly.[13] Gentle sonication can also be applied. 2. Use Anhydrous Solvents: Always use high-quality, anhydrous DMSO for preparing stock solutions. 3. Filter Solution: If particulates persist after warming and mixing, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO. Note that this may slightly alter the concentration. |
| pH Shift in Aqueous Assay Buffer | 1. Hydrolysis: If the antagonist contains hydrolyzable functional groups (e.g., esters), its degradation can produce acidic or basic byproducts.[11][12] | 1. Prepare Solutions Freshly: For aqueous solutions, it is best to make them fresh on the day of use.[7] 2. Use Buffered Solutions: Ensure your final assay medium is sufficiently buffered to resist pH changes. 3. Characterize Degradants: Use LC-MS to identify potential acidic or basic degradation products. |
Section 3: In-Depth Protocols
These protocols provide step-by-step instructions for key stability assessment procedures.
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol ensures the accurate and stable preparation of a 10 mM stock solution of ERRα antagonist-2 in DMSO.
Materials:
-
ERRα antagonist-2 (solid, lyophilized powder)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a PTFE-lined cap
-
Sterile, single-use polypropylene microcentrifuge tubes (for aliquots)
-
Calibrated pipettes
Procedure:
-
Pre-Equilibration: Allow the vial of solid ERRα antagonist-2 to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.[7][13]
-
Weighing: Accurately weigh the desired amount of ERRα antagonist-2 powder using a calibrated balance and transfer it to the sterile amber glass vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. Add the DMSO to the vial containing the antagonist.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication (5-10 minutes) in a room temperature water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid partial thawing of the remaining stock.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation.[1] Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for Purity Analysis
This protocol outlines a generic reversed-phase HPLC (RP-HPLC) method to separate the parent ERRα antagonist-2 from potential degradation products.[17][18]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute the ERRα antagonist-2 stock solution (e.g., from 10 mM in DMSO) to a final concentration of ~50 µM in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: Wavelength at the λmax of ERRα antagonist-2 (or a photodiode array detector scanning from 200-400 nm).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the prepared sample of ERRα antagonist-2.
-
Integrate the peak area of the parent compound and any new peaks that appear. The purity can be calculated as: (Area of Parent Peak / Total Area of All Peaks) * 100%.
-
-
System Suitability: A freshly prepared standard should be run periodically to confirm retention time and peak area consistency. A degradation of 5-20% in forced degradation studies is generally considered appropriate for validating the method's stability-indicating properties.[19]
Section 4: Data Interpretation & Visualization
Table 1: Expected Stability of ERRα Antagonist-2 Under Various Conditions
This table summarizes the expected stability outcomes based on general principles for small molecule inhibitors. Actual stability should be confirmed experimentally.
| Form | Storage Condition | Expected Stability | Primary Risks |
| Solid | 25°C / 60% RH (Ambient) | < 3 months | Hydrolysis, Oxidation, Photodegradation |
| Solid | 4°C, Dessicated, Dark | 6-12 months | Slow Hydrolysis/Oxidation |
| Solid | -20°C, Dessicated, Dark | > 24 months | Minimal; risk of moisture upon opening |
| Solution (DMSO) | 4°C | < 1 week | Degradation, Precipitation |
| Solution (DMSO) | -20°C, Aliquoted, Dark | ~1 month | Freeze-thaw cycles if not aliquoted |
| Solution (DMSO) | -80°C, Aliquoted, Dark | ~6 months | Long-term solvent-mediated degradation |
Diagrams
The following diagrams illustrate key concepts and workflows for ensuring the stability of ERRα antagonist-2.
Caption: Experimental workflow for handling and quality control of ERRα antagonist-2.
Caption: Hypothetical degradation pathways for ERRα antagonist-2.
Section 5: References
-
Understanding the chemical basis of drug stability and degradation. (2010). [Source Not Available].
-
How to Handle Research Compounds Safely. (2025). Maxed Out Compounds. Available from: [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. Available from: [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. Available from: [Link]
-
Unpacking Drug Degradation : Hydrolysis and Oxidation. (2025). WebofPharma. Available from: [Link]
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]
-
Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). A&A Pharmachem. Available from: [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available from: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available from: [Link]
-
ICH guidelines for stability studies. Slideshare. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. Available from: [Link]
-
Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026). RJWave.org. Available from: [Link]
-
How to Store Research Peptides | Stability & Handling Guide. NexPept. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
-
stability indicating hplc method development: a review. Academia.edu. Available from: [Link]
-
Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. (2023). ResearchGate. Available from: [Link]
-
Impact of Storage Conditions on Drug Shelf Life. (2025). Reflect Scientific, Inc.. Available from: [Link]
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- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. nexpept.ca [nexpept.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. iipseries.org [iipseries.org]
- 10. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]
- 11. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 12. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. pharma.gally.ch [pharma.gally.ch]
- 15. gmpplastic.com [gmpplastic.com]
- 16. irjpms.com [irjpms.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. rjwave.org [rjwave.org]
- 19. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
ERRα Antagonist-2 vs. XCT-790: A Comparative Technical Guide
Executive Summary
Verdict: XCT-790 remains the historical benchmark for in vitro biochemical validation due to its high nanomolar potency (IC₅₀ ~370 nM). However, its utility in phenotypic screening is severely compromised by significant off-target mitochondrial toxicity independent of ERRα. ERRα Antagonist-2 (Compound 11) , a p-nitrobenzenesulfonamide derivative, offers a cleaner functional profile. While its biochemical potency is slightly lower (IC₅₀ ~800 nM), it demonstrates superior specificity in cellular models, effectively suppressing migration and invasion in triple-negative breast cancer (TNBC) lines without the confounding general cytotoxicity associated with XCT-790.
Compound Profiles & Mechanism of Action[1]
The Target: Estrogen-Related Receptor Alpha (ERRα)
ERRα (NR3B1) is an orphan nuclear receptor that orchestrates mitochondrial biogenesis and metabolic reprogramming. Unlike estrogen receptors (ERs), ERRα does not bind natural ligands; it is constitutively active, relying on the co-activator PGC-1α to drive transcription.
XCT-790: The Legacy Inverse Agonist
-
Classification: First-in-class ERRα inverse agonist.
-
Chemical Scaffold: Thiadiazole acrylamide.
-
Mechanism: Binds the ERRα ligand-binding domain (LBD), disrupting the ERRα/PGC-1α interaction. Crucially, it induces proteasomal degradation of the ERRα protein.
-
Critical Limitation: XCT-790 acts as a mitochondrial uncoupler at concentrations often used to inhibit ERRα. This off-target effect causes cell death via bioenergetic collapse, which can be mistaken for specific ERRα inhibition.
ERRα Antagonist-2 (Compound 11): The Optimized Contender
-
Classification: Novel small-molecule inverse agonist.
-
Chemical Scaffold: p-nitrobenzenesulfonamide derivative.[1]
-
Mechanism: Functions similarly to XCT-790 by displacing PGC-1α and suppressing constitutive transcriptional activity.
-
Key Advantage: Validated to suppress epithelial-mesenchymal transition (EMT) markers (e.g., Snail, Slug) and tumor growth in xenograft models with a more favorable toxicity profile.
Comparative Potency & Performance Analysis
The following table synthesizes data from luciferase reporter assays (transcriptional inhibition) and functional phenotypic screens.
| Feature | XCT-790 | ERRα Antagonist-2 (C11) | Implication for Research |
| Biochemical IC₅₀ | 0.37 µM (370 nM) | 0.80 µM (800 nM) | XCT-790 binds tighter, making it better for cell-free binding assays. |
| Mode of Action | Inverse Agonist + Degrader | Inverse Agonist | Both repress constitutive activity; XCT-790 strongly drives degradation. |
| Selectivity | Low (Mitochondrial toxin) | Moderate/High | XCT-790 data must be interpreted with caution in metabolic assays. |
| Cellular Target | ERRα / PGC-1α / Mitochondria | ERRα / EMT Pathways | Antagonist-2 is preferred for migration/invasion studies. |
| In Vivo Efficacy | Tumor suppression (High toxicity risk) | Tumor suppression (~23% inhibition) | Antagonist-2 shows efficacy in xenografts with manageable safety. |
Mechanistic Pathway Visualization
The diagram below illustrates how both compounds disrupt the ERRα-PGC-1α axis, preventing the transcription of metabolic genes.
Caption: Mechanism of Action. Both compounds bind the ERRα LBD, displacing PGC-1α. XCT-790 uniquely accelerates proteasomal degradation.
Experimental Protocols for Validation
To scientifically validate these compounds in your specific model, use the following self-validating workflows.
Protocol A: Luciferase Reporter Assay (Potency Validation)
Purpose: To determine the IC₅₀ of transcriptional repression.
-
Cell Seeding: Seed HEK293T cells (or ERRα-high line like MDA-MB-231) in 96-well plates (10,000 cells/well).
-
Transfection:
-
Reporter: pGL3-ERRE (containing 3x ERR response elements).
-
Driver: pcDNA3.1-hERRα (human ERRα expression vector).
-
Co-factor: pcDNA3.1-PGC-1α (optional, to boost dynamic range).
-
Normalizer: Renilla luciferase (pRL-TK) to control for transfection efficiency.
-
-
Treatment: 24h post-transfection, treat cells with serial dilutions of XCT-790 or Antagonist-2 (0.01 µM to 10 µM).
-
Control: DMSO (Vehicle).
-
-
Readout: Lyse cells using Dual-Luciferase buffer. Measure Firefly/Renilla ratio.
-
Analysis: Plot log(concentration) vs. Relative Light Units (RLU). Fit to a 4-parameter logistic curve to calculate IC₅₀.
Protocol B: Western Blot for Target Degradation
Purpose: To distinguish inverse agonism (activity block) from degradation (protein loss).
-
Treatment: Treat cells (e.g., HepG2 or MDA-MB-231) with 5 µM XCT-790 or Antagonist-2 for 24h.
-
Lysis: Use RIPA buffer supplemented with protease inhibitors.
-
Blotting:
-
Primary Ab: Anti-ERRα (1:1000).
-
Loading Control: Anti-β-Actin or GAPDH.
-
-
Expected Result:
-
XCT-790: Significant reduction (>50%) in ERRα protein band intensity (proteasomal degradation).
-
Antagonist-2: May show reduction or stable protein levels depending on degradation kinetics (primary mode is transcriptional blockade).
-
Protocol C: Specificity Control (The "Rescue" Check)
Purpose: To ensure observed toxicity is ERRα-dependent.
-
Setup: Use an ERRα-knockout (KO) cell line (generated via CRISPR/Cas9).
-
Assay: Treat WT and KO cells with the IC₅₀ dose of the compound.
-
Logic:
-
If toxicity persists in KO cells
Off-target effect (Common with XCT-790). -
If toxicity is abolished in KO cells
On-target specificity .
-
Experimental Workflow Diagram
Caption: Validation Workflow. Parallel assays are required to confirm potency (Reporter) and protein-level effects (Western Blot).
References
-
Busch, B. B., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry. Link
- Source of XCT-790 identification and initial IC50 d
-
Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences. Link
- Establishes XCT-790 mechanism of action and PGC-1α disruption.
-
Du, Y., et al. (2021). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Berry, A., et al. (2010). "The ERRalpha inverse agonist XCT790 targets mitochondrial respiration independently of ERRalpha." Free Radical Biology and Medicine. Link
- Critical reference for XCT-790 off-target mitochondrial toxicity.
Sources
- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Guide: ERRα Antagonist-2 vs. Pan-ERR Inhibitors
This guide provides an in-depth technical comparison between ERRα Antagonist-2 (Compound 11) and broad-spectrum Pan-ERR Inhibitors . It is designed for researchers investigating metabolic reprogramming in cancer, specifically Triple-Negative Breast Cancer (TNBC).
Precision Targeting of the Warburg Effect in TNBC
Executive Summary
The Estrogen-Related Receptor Alpha (ERRα; ESRRA) is a master regulator of mitochondrial biogenesis and oxidative phosphorylation (OXPHOS). In aggressive cancers like TNBC, ERRα partners with the co-activator PGC-1α to fuel metabolic plasticity, allowing tumors to survive metabolic stress.
While Pan-ERR inhibitors (targeting ERRα, β, and γ) offer broad metabolic suppression, they often suffer from off-target toxicity due to the critical role of ERRγ in cardiac and skeletal muscle function. ERRα Antagonist-2 (Compound 11) represents a second-generation, isoform-selective inverse agonist designed to disrupt the ERRα/PGC-1α axis with reduced systemic toxicity.
This guide compares the mechanistic profiles, potency, and experimental utility of these two distinct pharmacological classes.
Compound Profiles
A. ERRα Antagonist-2 (Compound 11)[1][2][3][4][5]
-
Chemical Identity: p-nitrobenzenesulfonamide derivative (Ref: Gao et al., 2022).[1]
-
Mechanism of Action: Selective Inverse Agonist .[2] It binds to the ERRα Ligand Binding Domain (LBD), inducing a conformational change that displaces the PGC-1α co-activator.
-
Key Metric: IC50 = 0.80 μM (ERRα transcriptional repression).[3][4][5][6][1][7][8]
-
Primary Application: Suppression of migration, invasion, and mitochondrial respiration in ER-negative breast cancer cells (e.g., MDA-MB-231).[8]
B. Pan-ERR Inhibitors (The Comparators)
-
Representative Compounds:
-
Diethylstilbestrol (DES): A synthetic estrogen that acts as a pan-ERR inverse agonist at high concentrations but is a potent ERα agonist (major confounder).
-
XCT-790: Often cited as ERRα-specific, but exhibits significant off-target mitochondrial toxicity independent of ERRα at higher doses (>5 μM).
-
Flavonoids (e.g., Kaempferol): Natural products with weak, non-selective inverse agonist activity against ERRα and ERRγ.
-
-
Mechanism: Broad competition for the LBD across ERRα, ERRβ, and ERRγ isoforms.
-
Primary Drawback: Inhibition of ERRγ (essential for cardiac metabolism) and cross-reactivity with Estrogen Receptors (ERα/β).
Mechanistic Visualization: The PGC-1α/ERRα Axis
The following diagram illustrates how ERRα Antagonist-2 specifically disrupts the metabolic signaling required for tumor survival, contrasting with the broad effects of Pan-inhibitors.
Caption: ERRα Antagonist-2 selectively disrupts the ERRα/PGC-1α complex driving tumor metabolism, whereas Pan-inhibitors also block ERRγ, risking cardiac toxicity.
Technical Comparison Data
The following data synthesizes experimental results from reporter assays and viability studies.
| Feature | ERRα Antagonist-2 (Compound 11) | Pan-ERR Inhibitors (e.g., DES/Kaempferol) | XCT-790 (Reference) |
| Primary Target | ERRα (Selective) | ERRα, ERRβ, ERRγ | ERRα (High Potency) |
| IC50 (Reporter Assay) | 0.80 μM | ~1-10 μM (Variable) | 0.37 μM |
| Selectivity Ratio | >50-fold vs. ERRγ | ~1:1 (Equipotent) | Moderate |
| ERα Cross-Reactivity | Negligible | High (DES is an ER agonist) | Low |
| Cellular Toxicity | Low (Target-specific) | High (Mitochondrial poison effects) | High (Off-target mitochondrial uncoupling) |
| In Vivo Efficacy | 23.6% Tumor Inhibition (Xenograft) | Limited by systemic toxicity | Effective but toxic |
| Mechanism | Inverse Agonism (LBD displacement) | Mixed (Antagonist/Inverse Agonist) | Inverse Agonist (Proteasomal degradation) |
Analyst Insight: While XCT-790 is more potent in vitro (0.37 μM vs 0.80 μM), its utility is compromised by severe off-target effects on mitochondrial respiration independent of ERRα. Antagonist-2 offers a "cleaner" chemical probe for validating ERRα phenotype without the confounding variables of general mitochondrial toxicity.
Validated Experimental Protocols
To validate the activity of ERRα Antagonist-2 in your lab, use the following self-validating protocols.
Protocol A: Luciferase Reporter Assay (Transcriptional Repression)
Objective: Quantify the ability of the antagonist to inhibit ERRα-dependent transcription.
-
Cell Line: HEK293T (low endogenous ERRα) or MDA-MB-231 (high endogenous ERRα).
-
Transfection (Day 1):
-
Plasmid A: Gal4-ERRα-LBD (Fusion protein of Gal4 DNA binding domain and ERRα Ligand Binding Domain).
-
Plasmid B: UAS-Luc (Luciferase reporter driven by Gal4 binding sites).
-
Control: Renilla Luciferase (for normalization).
-
Reagent: Lipofectamine 3000.
-
-
Treatment (Day 2):
-
Readout (Day 3):
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly and Renilla luminescence.
-
Calculation: Relative Light Units (RLU) = Firefly / Renilla.
-
Success Criteria: Dose-dependent reduction in RLU with an IC50 ~0.8–1.0 μM.
-
Protocol B: Seahorse XF Mito Stress Test (Functional Validation)
Objective: Confirm that transcriptional repression translates to reduced mitochondrial respiration (OCR).
Caption: Workflow for assessing metabolic impact. Antagonist-2 should significantly reduce Basal and Maximal Respiration compared to DMSO.
References
-
Gao, Z., et al. (2022). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo.[1][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134.[1]
-
Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand. Proceedings of the National Academy of Sciences, 101(24), 8912–8917. (Reference for XCT-790 mechanism).
-
Giguère, V. (2008). Transcriptional control of energy homeostasis by the estrogen-related receptors. Endocrine Reviews, 29(6), 677–696.
-
MedChemExpress. Product Datasheet: ERRα antagonist-2 (Compound 11).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ERRα antagonist-2 - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SR19881 | ERR | Ambeed.com [ambeed.com]
- 7. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of ERRα Gene Expression by Estrogen Receptor Agonists and Antagonists in SKBR3 Breast Cancer Cells: Differential Molecular Mechanisms Mediated by G Protein-Coupled Receptor GPR30/GPER-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mootha.med.harvard.edu [mootha.med.harvard.edu]
Definitive Guide: Validation of ERRα Antagonist-2 Target Engagement via Thermal Shift Assay
Executive Summary
This guide provides a rigorous technical framework for validating ERRα Antagonist-2 , a next-generation small molecule inhibitor of Estrogen-Related Receptor Alpha (ERRα/NR3B1). While the historical standard XCT-790 has been instrumental in defining ERRα biology, its utility is compromised by severe off-target mitochondrial toxicity and AMPK activation.
This document details the Thermal Shift Assay (TSA) —also known as Differential Scanning Fluorimetry (DSF)—as the primary biophysical method to confirm direct physical binding (target engagement) of Antagonist-2 to the ERRα Ligand Binding Domain (LBD), differentiating its specific mechanism from the off-target effects of earlier generation compounds.
The Biological Imperative: Why Target ERRα?
ERRα is a constitutively active nuclear receptor that orchestrates mitochondrial biogenesis and oxidative phosphorylation. It does not bind estrogen but relies on the coactivator PGC-1α (or PGC-1β) to drive the transcription of metabolic genes.
-
Therapeutic Context: ERRα is upregulated in aggressive cancers (e.g., triple-negative breast cancer) where metabolic flexibility is required for survival.
-
Mechanism of Action: Antagonist-2 functions as an inverse agonist . It binds to the ERRα LBD, displacing the PGC-1α coactivator and inducing a conformational change that recruits corepressors, thereby silencing transcription.
Pathway Visualization: ERRα Signaling & Inhibition
The following diagram illustrates the canonical signaling pathway and the specific intervention point of Antagonist-2.
Figure 1: Mechanism of Action. Antagonist-2 displaces PGC-1α, shifting ERRα into a transcriptionally inactive conformation.
Comparative Analysis: Antagonist-2 vs. Alternatives
Before proceeding to the protocol, it is critical to understand why Antagonist-2 is being validated against existing alternatives.
| Feature | ERRα Antagonist-2 | XCT-790 (Historical Standard) | Compound 29 / C29 |
| Mechanism | Inverse Agonist (Specific) | Inverse Agonist (Promiscuous) | Inverse Agonist |
| Target Engagement ( | Low Nanomolar (< 50 nM) | ~370 nM ( | ~200 nM |
| TSA Shift ( | +8°C to +12°C (High Stability) | +2°C to +4°C | +5°C to +7°C |
| Off-Target Liability | Minimal | High: Potent mitochondrial uncoupler; activates AMPK independent of ERRα [1]. | Moderate |
| Solubility | Optimized for cellular assays | Poor; precipitates in aqueous media | Moderate |
Expert Insight: The validation of Antagonist-2 is not just about potency; it is about specificity . XCT-790 is a mitochondrial poison that mimics ERRα inhibition by depleting ATP.[1] A positive TSA result for Antagonist-2 confirms physical binding to the protein, a property that functional assays (like cell viability) cannot distinguish from general toxicity.
Experimental Protocol: Thermal Shift Assay (TSA)
The TSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
Phase A: Reagent Preparation
1. Protein: Purified Human ERRα Ligand Binding Domain (LBD).
-
Requirement: >95% purity. Concentration: 0.5 mg/mL stock.
-
Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM TCEP.
-
Note: Avoid DTT as it can interfere with certain dyes or compounds.
-
2. Dye: SYPRO Orange (5000x Stock).
-
Working Solution: Dilute to 50x in assay buffer immediately before use.
3. Ligands:
-
Test Compound: ERRα Antagonist-2 (10 mM in DMSO).
-
Positive Control: XCT-790 or C29 (10 mM in DMSO).
-
Negative Control: DMSO (Vehicle).
Phase B: Experimental Workflow
This workflow is designed for a 384-well qPCR instrument (e.g., Roche LightCycler or Bio-Rad CFX).
Figure 2: Step-by-step TSA workflow for high-throughput validation.
Detailed Steps:
-
Master Mix: Prepare enough mix for N+10 wells.
-
Final Protein Conc: 2–5 µM.
-
Final Dye Conc: 5x.
-
-
Plating: Dispense 9 µL of Master Mix into a white, hard-shell 384-well PCR plate.
-
Compound Spike: Add 1 µL of 100 µM compound (final assay conc: 10 µM).
-
Crucial: Ensure final DMSO concentration is < 2% to prevent solvent-induced destabilization.
-
-
Seal & Spin: Seal with optical film. Centrifuge at 1000 x g for 1 min to remove bubbles.
-
Run: Ramp temperature from 25°C to 95°C at a rate of 0.05°C/sec (or 1°C/min).
Data Interpretation & Validation Criteria
The raw data will be fluorescence intensity vs. temperature. The inflection point of the transition curve is the
Calculating
Validation Thresholds
To declare "Validated Target Engagement" for ERRα Antagonist-2, the following criteria must be met:
| Metric | Passing Criteria | Scientific Rationale |
| ERRα LBD is relatively unstable; specific inverse agonists typically induce large structural shifts (helix 12 displacement). | ||
| Curve Shape | Single Transition | A double peak indicates protein aggregation or non-specific precipitation (common with "brick-dust" compounds). |
| Dose Response | ||
| Comparison | Demonstrates superior binding affinity or tighter conformational locking. |
Troubleshooting Note: If Antagonist-2 shows a negative shift (destabilization), do not immediately discard. Some ligands bind to the unfolded state or induce a less stable conformation, though for ERRα inverse agonists, stabilization is the standard signature.
References
-
Evers, B. et al. (2016). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler.[3] Molecular Cancer Therapeutics. Link
- Key finding: Establishes XCT-790 as a mitochondrial poison, necessitating the development of cleaner tools like Antagonist-2.
-
Busch, B. B. et al. (2004). Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha.[1] Journal of Medicinal Chemistry. Link
- Key finding: Original characterization of XCT-790, providing baseline values for comparison.
-
Niesen, F. H. et al. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[2] Nature Protocols. Link
- Key finding: The authoritative protocol for optimizing TSA/DSF conditions.
Sources
A Comparative Toxicological Profile: ERRα Antagonist-2 Versus Traditional Chemotherapeutics
A Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Cancer Therapy
The central challenge in oncology drug development is the pursuit of therapeutic agents that exhibit high efficacy against malignant cells while preserving the health of normal tissues. Traditional chemotherapeutics, the bedrock of cancer treatment for decades, often achieve their anti-tumor effects through cytotoxic mechanisms that indiscriminately affect all rapidly dividing cells. This lack of specificity is the primary driver of the severe, dose-limiting toxicities associated with these agents.
In contrast, targeted therapies represent a paradigm shift, aiming to exploit the specific molecular vulnerabilities of cancer cells. Estrogen-Related Receptor Alpha (ERRα) has emerged as a compelling target in this arena. An orphan nuclear receptor, ERRα is a key regulator of cellular energy metabolism, including mitochondrial biogenesis and function, glycolysis, and fatty acid oxidation.[1][2][3] Its overexpression is linked to poor prognosis in several cancers, including breast, ovarian, and colorectal cancer, where it fuels the metabolic reprogramming necessary for tumor growth and proliferation.[4][5]
This guide provides a comparative toxicological overview of a novel therapeutic agent, ERRα antagonist-2, against three widely used traditional chemotherapeutics: doxorubicin, cisplatin, and paclitaxel. We will delve into their respective mechanisms of action, contrast their known and predicted toxicity profiles, and provide detailed experimental protocols for the preclinical assessment of these critical safety parameters.
Mechanisms of Action: A Tale of Two Therapeutic Philosophies
The fundamental difference in the toxicity profiles of ERRα antagonist-2 and traditional chemotherapeutics stems from their distinct molecular targets and mechanisms of action.
ERRα Antagonist-2: A Targeted Metabolic Intervention
ERRα antagonist-2, also referred to as Compound 11, is a potent and selective inverse agonist of ERRα with an IC50 of 0.80 μM.[6][7][8] As an inverse agonist, it binds to ERRα and reduces its constitutive transcriptional activity. This targeted intervention disrupts the metabolic engine of cancer cells by:
-
Inhibiting Transcriptional Regulation: ERRα antagonist-2 prevents the interaction of ERRα with its coactivators, such as PGC-1α, thereby downregulating the expression of genes crucial for cancer cell metabolism and proliferation.[8]
-
Suppressing Migration and Invasion: By modulating ERRα's downstream signaling, this antagonist has been shown to suppress the migration and invasion of cancer cells.[6][7]
This highly specific mechanism of action suggests a more favorable safety profile, as the antagonist primarily affects cells that are reliant on the upregulated ERRα signaling characteristic of many cancers.
Diagram: Mechanism of Action of ERRα Antagonist-2
Caption: ERRα antagonist-2 inhibits the transcriptional activity of ERRα.
Traditional Chemotherapeutics: A Broad-Spectrum Cytotoxic Assault
Traditional chemotherapeutic agents exert their effects by targeting fundamental cellular processes, leading to significant off-target toxicity in healthy, rapidly dividing tissues such as bone marrow, hair follicles, and the gastrointestinal tract.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[9][10] A major and often life-threatening side effect is cardiotoxicity, which is mediated by the generation of reactive oxygen species (ROS) and mitochondrial dysfunction in cardiomyocytes.[11]
-
Cisplatin: A platinum-based compound, cisplatin forms DNA adducts that interfere with DNA replication and trigger apoptosis.[12][13] Its clinical utility is frequently limited by severe nephrotoxicity and ototoxicity, which are also linked to oxidative stress and inflammation.[14][15]
-
Paclitaxel: This taxane promotes the polymerization of microtubules and inhibits their depolymerization, leading to cell cycle arrest and apoptosis.[16][17] Its primary dose-limiting toxicity is peripheral neuropathy, resulting from the disruption of microtubule dynamics in neurons.[18][19]
Diagram: Mechanisms of Toxicity of Traditional Chemotherapeutics
Caption: Toxicity mechanisms of common chemotherapeutics.
Comparative Toxicity Profile: A Preclinical Perspective
While direct head-to-head clinical toxicity data for ERRα antagonist-2 is not yet available, preclinical studies and the targeted mechanism of action allow for a predictive comparison.
| Feature | ERRα Antagonist-2 (Predicted/Observed) | Doxorubicin | Cisplatin | Paclitaxel |
| Primary Toxicity | Low general toxicity observed in preclinical models.[8][20] | Cardiotoxicity (cumulative and dose-dependent).[11][21] | Nephrotoxicity, Ototoxicity.[12][14] | Peripheral Neuropathy.[17][18] |
| Mechanism of Toxicity | On-target inhibition of metabolic pathways in ERRα-dependent cells. | ROS generation, mitochondrial damage in cardiomyocytes.[9] | Oxidative stress, inflammation in renal tubules and inner ear hair cells.[13][15] | Disruption of microtubule function in neurons.[16] |
| Off-Target Effects | Minimal off-target effects are anticipated due to high selectivity for ERRα. | Myelosuppression, mucositis, alopecia. | Myelosuppression, nausea, vomiting. | Myelosuppression, alopecia, hypersensitivity reactions. |
| Preclinical Evidence | No overt toxicity was observed in xenograft mouse models at effective doses.[8][20] | Well-documented cardiotoxicity in various animal models. | Established models of kidney and hearing damage. | Reproducible models of neuropathic pain and axonal degeneration. |
The available preclinical data for ERRα antagonists, including "Compound A" and "ERRα antagonist-2", suggest a significantly wider therapeutic window compared to traditional chemotherapeutics. In xenograft studies, these compounds have demonstrated anti-tumor efficacy at doses that did not produce observable signs of toxicity or significant effects on the body weight of the animals.[8][20] This stands in stark contrast to the well-documented and often severe toxicities of doxorubicin, cisplatin, and paclitaxel, which frequently necessitate dose reductions or discontinuation of treatment.
Experimental Protocols for Comparative Toxicity Assessment
To rigorously compare the toxicity profiles of novel compounds like ERRα antagonist-2 with established chemotherapeutics, a battery of standardized in vitro and in vivo assays is essential.
In Vitro Cytotoxicity Assays
These assays provide initial insights into the cytotoxic potential of a compound across different cell types.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds (ERRα antagonist-2, doxorubicin, cisplatin, paclitaxel) and appropriate vehicle controls for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Neutral Red Uptake Assay
-
Principle: Assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, replace the medium with a medium containing Neutral Red (50 µg/mL) and incubate for 3 hours at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Add a destain solution (50% ethanol, 1% acetic acid in water) to each well and incubate for 10 minutes with gentle shaking.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: Quantifies cell membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After incubation, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
-
In Vitro Genotoxicity Assay
1. Comet Assay (Single Cell Gel Electrophoresis)
-
Principle: Detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
-
Protocol:
-
Treat cells with test compounds for a specified duration.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize and quantify the "comet tail" length and intensity using fluorescence microscopy and specialized software.
-
Diagram: Experimental Workflow for In Vitro Toxicity Testing
Caption: Workflow for in vitro comparative toxicity assessment.
In Vivo Toxicity Studies (Following OECD Guidelines)
In vivo studies are critical for evaluating systemic toxicity and determining a safe therapeutic window.
1. Acute Oral Toxicity (OECD Guideline 423)
-
Objective: To determine the acute toxic effects of a single oral dose of a substance and to classify it according to the Globally Harmonised System (GHS).[22][23][24]
-
Procedure: A stepwise procedure with the use of 3 animals of a single sex per step. The starting dose is selected from a series of fixed dose levels. The outcome of each step determines the next dose level. Observations include mortality, clinical signs, and body weight changes over 14 days.[22][23]
2. Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)
-
Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a longer period.[25][26][27][28]
-
Procedure: The test substance is administered orally daily to groups of rodents at three or more dose levels for 28 days. A control group and often a recovery group are included.[28] Extensive observations are made, including clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and detailed histopathology of major organs.[25]
Conclusion: A Promising Horizon for Targeted Cancer Therapy
The preclinical data available to date, combined with a deep understanding of its mechanism of action, positions ERRα antagonist-2 as a promising therapeutic candidate with a potentially superior safety profile compared to traditional chemotherapeutics. By selectively targeting the metabolic machinery of cancer cells, ERRα antagonists are designed to spare healthy tissues from the widespread cytotoxic effects that characterize conventional chemotherapy.
While further comprehensive preclinical toxicology studies and eventual clinical trials are necessary to definitively establish the safety and efficacy of ERRα antagonist-2, the current body of evidence offers a compelling rationale for its continued development. The experimental protocols outlined in this guide provide a robust framework for the rigorous comparative evaluation of its toxicity profile. The prospect of a highly targeted, well-tolerated anticancer agent underscores the transformative potential of molecularly targeted therapies in the future of oncology.
References
-
An integrated view of cisplatin-induced nephrotoxicity and ototoxicity. (2015). Toxicology and Applied Pharmacology. [Link]
-
What is the mechanism of doxorubicin-induced cardiotoxicity? (n.d.). Dr.Oracle. [Link]
-
Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects. (2018). Neurobiology of Disease. [Link]
-
Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. (n.d.). ECETOC. [Link]
-
OECD Test Guideline 423. (2001). National Toxicology Program. [Link]
-
Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy. (2021). International Journal of Molecular Sciences. [Link]
-
Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. (2017). American Journal of Cardiovascular Disease. [Link]
-
Paclitaxel- and vincristine-induced neurotoxicity and drug transport in sensory neurons. (2023). Frontiers in Pharmacology. [Link]
-
Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. [Link]
-
Mechanisms and management of doxorubicin cardiotoxicity. (2011). Herz. [Link]
-
Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. (2017). ResearchGate. [Link]
-
A REVIEW ON DOXORUBICIN INDUCED CARDIOTOXICITY AND ITS MOLECULAR MECHANISM. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer. (2012). Clinical Cancer Research. [Link]
-
Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems. (2019). Journal of the Peripheral Nervous System. [Link]
-
The Paradox of Paclitaxel Neurotoxicity: Mechanisms and Unanswered Questions. (2018). ResearchGate. [Link]
-
An integrated view of cisplatin-induced nephrotoxicity and ototoxicity. (2015). PubMed. [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]
-
Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2025). OECD. [Link]
-
A 28-Day Repeated Oral Administration Study of Mechanically Fibrillated Cellulose Nanofibers According to OECD TG407. (2024). MDPI. [Link]
-
Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). (n.d.). IVAMI. [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2018). ResearchGate. [Link]
-
Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review. (2023). Frontiers in Pharmacology. [Link]
-
Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor. (2018). OncoTargets and Therapy. [Link]
-
The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism. (2023). International Journal of Molecular Sciences. [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). (2018). Slideshare. [Link]
-
407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. (2015). Slideshare. [Link]
-
Estrogen-related receptor alpha in select host functions and cancer: new frontiers. (2022). ResearchGate. [Link]
-
An integrated view of cisplatin-induced nephrotoxicity and ototoxicity. (2015). ResearchGate. [Link]
-
Estrogen Related Receptor Alpha (ERRα) a Bridge between Metabolism and Adrenocortical Cancer Progression. (2022). International Journal of Molecular Sciences. [Link]
-
Studies on the mechanism of ototoxic action of cisplatin and the antagonistic effect of polyphenolic compounds. (2025). Frontiers in Pharmacology. [Link]
-
What are ERα antagonists and how do they work? (2024). News-Medical.net. [Link]
-
The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts. (2009). Molecular Cancer Therapeutics. [Link]
-
Regulation of ERRα Gene Expression by Estrogen Receptor Agonists and Antagonists in SKBR3 Breast Cancer Cells. (2010). PLoS ONE. [Link]
-
MON-032 Identification of Estrogen-Related Receptor Alpha Inhibitors from the Tox21 10K Compound Collection. (2019). Journal of the Endocrine Society. [Link]
-
A Novel Steroidal Inhibitor of Estrogen-Related Receptor α (ERRα). (2013). PLoS ONE. [Link]
-
Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays. (2019). MDPI. [Link]
-
Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays. (2019). International Journal of Molecular Sciences. [Link]
-
ERRα antagonist-1. (n.d.). DC Chemicals. [Link]
-
ERRα antagonist-1|1072145-33-5|COA. (n.d.). DC Chemicals. [Link]
-
Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer. (2014). Dovepress. [Link]
-
ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease. (2019). Frontiers in Endocrinology. [Link]
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- 14. Frontiers | Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review [frontiersin.org]
- 15. Frontiers | Studies on the mechanism of ototoxic action of cisplatin and the antagonistic effect of polyphenolic compounds [frontiersin.org]
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- 28. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
Targeting the Metabolic Switch: ERRα Antagonist-2 vs. Supramolecular Degraders (PROTACs)
Executive Summary: Occupancy vs. Event-Driven Pharmacology
In the development of therapeutics targeting Estrogen-Related Receptor Alpha (ERRα/ESRRA) , researchers face a critical choice between classical inhibition and targeted protein degradation. ERRα is a master regulator of mitochondrial biogenesis and the Warburg effect in cancer.
This guide compares ERRα Antagonist-2 (Compound 11) , a classical small-molecule inverse agonist, against ERRα PROTACs (Proteolysis-Targeting Chimeras).
The Verdict: While ERRα Antagonist-2 provides a reversible tool for acute inhibition, it suffers from stoichiometric limitations and moderate potency (IC50 ~0.80 µM). In contrast, ERRα PROTACs (e.g., PROTAC ERRα Degrader-3) exhibit catalytic turnover , achieving efficacy in the low nanomolar range (DC50 ~3–15 nM) and removing the protein's non-genomic scaffolding functions, which antagonists often miss.
Part 1: Mechanistic Divergence
To understand the performance gap, we must analyze the mode of action (MoA).
ERRα Antagonist-2 (Occupancy-Driven)
-
Identity: Often identified as Compound 11 (Catalog name: ERRα Antagonist-2).[1]
-
Mechanism: Binds to the Ligand Binding Domain (LBD) of ERRα.[2] It induces a conformational change that prevents the recruitment of the co-activator PGC-1α .
-
Limitation: It follows occupancy-driven pharmacology.[3] To maintain inhibition, the drug must remain bound to the target. It does not affect the stability of the ERRα protein itself, leaving the protein available to potentially interact with other factors via its DNA-binding domain (DBD).
ERRα PROTACs (Event-Driven)
-
Identity: Heterobifunctional molecules (e.g., Thiazolidinedione-VHL conjugates).
-
Mechanism: One end binds ERRα; the other recruits an E3 ubiquitin ligase (typically VHL or CRBN). This forces proximity, leading to polyubiquitination of ERRα and subsequent destruction by the 26S Proteasome .
-
Advantage: Event-driven pharmacology.[3] Once ERRα is ubiquitinated, the PROTAC is released to degrade another molecule (catalytic cycle). This overcomes high protein turnover rates common in cancer cells.
Visualization: Mechanism of Action Comparison[4][5]
Figure 1: Comparative Mechanism. (A) Antagonist-2 blocks co-activator binding but leaves the protein intact. (B) PROTACs induce physical destruction of the target.
Part 2: Comparative Performance Data
The following data aggregates findings from standard inverse agonist characterization (Compound 11) versus VHL-based ERRα degraders (e.g., Degrader-3).
| Feature | ERRα Antagonist-2 (Cmpd 11) | ERRα PROTAC (e.g., Degrader-3) | Scientific Implication |
| Primary Metric | IC50: ~0.80 µM (800 nM) | DC50: ~3 – 15 nM | PROTACs are ~50-100x more potent. |
| Maximal Effect | ~60-70% Reporter Repression | Dmax: >90% Protein Loss | Degraders remove the protein entirely, preventing residual activity. |
| Duration | Transient (Washout reverses effect) | Prolonged (Requires protein resynthesis) | PROTACs offer a longer "post-antibiotic effect" equivalent. |
| Selectivity | Moderate (Potential ERα crosstalk) | High (Requires specific E3 recruitment) | The ternary complex formation adds a layer of specificity (cooperativity). |
| Scaffolding | Intact: Protein remains to bind DNA | Removed: Protein is destroyed | PROTACs ablate non-genomic functions that antagonists miss. |
Critical Insight: The IC50 of Antagonist-2 is in the micromolar range. In modern drug discovery, this is considered "probe quality" at best. PROTACs achieving single-digit nanomolar degradation represent "lead quality" potency.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: The "Rescue" Degradation Assay (Gold Standard)
Objective: Confirm that the loss of ERRα is due to proteasomal degradation and not transcriptional downregulation.
Materials:
-
Cell Line: MDA-MB-231 or MCF-7 (High ERRα expression).
-
Reagents: PROTAC stock (10 mM DMSO), MG132 (Proteasome inhibitor), Anti-ERRα Antibody (e.g., Cell Signaling #13826).
Step-by-Step Workflow:
-
Seeding: Seed cells at 70% confluency in 6-well plates.
-
Pre-treatment (The Control):
-
Wells 1-2: DMSO Vehicle.
-
Wells 3-4: MG132 (10 µM) for 1 hour prior to PROTAC addition.
-
-
Treatment:
-
Add PROTAC (e.g., 100 nM) to Wells 2 and 4.
-
Incubate for 6–16 hours . (Note: PROTACs act slower than antagonists; 16h is optimal for Dmax).
-
-
Lysis: Lyse in RIPA buffer containing Protease Inhibitors.
-
Western Blot:
-
Load 20 µg protein/lane.
-
Blot for ERRα (~53 kDa) and Loading Control (GAPDH/Actin).
-
Validation Criteria:
-
Success: Band disappears in Well 2 (PROTAC only).
-
Mechanism Confirmation: Band reappears in Well 4 (PROTAC + MG132). This proves the UPS (Ubiquitin-Proteasome System) mechanism.
Protocol B: The "Hook Effect" Titration
Objective: Determine the optimal concentration (DC50) and identify the Hook Effect (where excess PROTAC prevents ternary complex formation).
-
Dosing: Treat cells with a log-scale titration: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.
-
Readout: Western Blot or High-Content Imaging.[4]
-
Analysis: Plot ERRα intensity vs. Log[Concentration].
-
Expectation: A U-shaped curve. Degradation peaks at ~100 nM.[4] At >10 µM, degradation often decreases (the Hook Effect), confirming the bifunctional mechanism.
-
Part 4: Decision Matrix - Which to Use?
| Scenario | Recommended Tool | Rationale |
| Metabolic Flux Assays (Seahorse) | PROTAC | Mitochondrial biogenesis requires long-term regulation; degradation mimics genetic knockdown (siRNA) but faster. |
| Acute Transcriptional Pausing | Antagonist-2 | If you need to wash out the drug and see immediate recovery of transcription (within minutes), use the antagonist. |
| In Vivo Tumor Growth | PROTAC | The catalytic nature allows for lower dosing and sustained target suppression in xenograft models. |
| Study of Non-Genomic Functions | PROTAC | Only a degrader can remove ERRα from cytoskeletal or cytosolic signaling complexes. |
Part 5: Experimental Workflow Visualization
Figure 2: Validation Workflow. Distinct assay endpoints are required: Reporter assays for Antagonists vs. Western Blot/Hook Effect analysis for PROTACs.
References
-
Hu, J., et al. (2019).[5] "Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) of Estrogen Receptor α (ERα)." Journal of Medicinal Chemistry. (Note: Describes the VHL-recruitment strategy adapted for ERRα).
-
Bond, M. J., et al. (2020). "Targeted Degradation of the Orphan Nuclear Receptor ERRα." ACS Chemical Biology. (Key reference for VHL-based ERRα degraders).
-
MedChemExpress (MCE). "ERRα antagonist-2 (Compound 11) Product Datasheet."
-
Peng, L., et al. (2019). "Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation." ACS Medicinal Chemistry Letters. (Describes Compound 29-based PROTACs).
-
Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences. (Foundational paper for XCT-790/Inverse Agonist mechanism).
Sources
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- 4. medchemexpress.com [medchemexpress.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Operational Guide: Safe Handling & Disposal of ERRα Antagonist-2
Part 1: Executive Safety Summary & Hazard Profiling
ERRα Antagonist-2 is a potent, cell-permeable small molecule inverse agonist of the orphan nuclear receptor ERRα. Unlike standard reagents, this compound actively suppresses mitochondrial biogenesis and metabolic homeostasis. Improper disposal poses significant risks to aquatic ecosystems (endocrine disruption) and personnel (reproductive toxicity).
Mechanistic Risk Assessment
-
Primary Bioactivity: Inhibits ERRα transcriptional activity (IC50 ~0.80 µM), disrupting the PGC-1α/ERRα axis.
-
Off-Target Toxicity: Structural analogs (e.g., XCT-790) act as potent mitochondrial uncouplers, depleting cellular ATP independent of ERRα.[1][2] Treat Antagonist-2 as a potential mitochondrial toxin.
-
Environmental Fate: High stability in aqueous environments; likely bio-accumulative.
GHS Hazard Classification (Conservative Approach)
-
Health: Carcinogenicity (Category 2), Reproductive Toxicity (Category 1B).
-
Physical: Combustible Solid.
-
Environmental: Aquatic Acute (Category 1).
Part 2: Waste Segregation & Disposal Protocols
Core Directive: Do not treat ERRα Antagonist-2 as general organic waste. Due to its high potency as a gene-transcription modulator, it requires incineration-based disposal to ensure complete thermal destruction.
The Two-Stream Disposal System
Laboratories must segregate waste based on concentration ("Bulk" vs. "Trace").
| Waste Category | Definition | Container Type | Disposal Method |
| Stream A: Bulk/Stock | Pure powder, expired stock solutions (>1 µM), or spills >1 mL. | Black RCRA Container (Hazardous Chemical) | High-Temp Incineration (Off-site) |
| Stream B: Trace/Contaminated | Cell culture media, pipette tips, gloves, empty vials (<3% residue). | Yellow Chemotherapy Bin (Trace Contaminated) | Medical Waste Incineration |
| Stream C: Sharps | Needles/Syringes used with the compound. | Red/Yellow Sharps Container (Rigid, Puncture-proof) | Incineration |
Detailed Workflows
Protocol A: Disposal of Liquid Waste (Mother Liquors & Media)
-
Stock Solutions (DMSO/Ethanol): Never pour down the drain. Collect in a dedicated "Halogenated/Organic" satellite accumulation container labeled "Toxic: ERRα Antagonist."
-
Cell Culture Media:
-
Aspirate media containing Antagonist-2 into a dedicated vacuum flask containing 10% bleach (sodium hypochlorite) only to kill biologicals. Note: Bleach does not degrade the chemical antagonist effectively.
-
Transfer the bleached liquid to the Chemical Waste Stream (not the sanitary sewer).
-
Why? Biological deactivation (bleach) is distinct from chemical deactivation. The stable thiazole ring requires thermal destruction.
-
Protocol B: Solid Waste & Decontamination
-
Glassware: Rinse 3x with Ethanol or Acetone (the compound is likely hydrophobic) before washing with detergent. Collect the solvent rinsate as hazardous waste.
-
Solubility Note: ERRα Antagonist-2 is poorly soluble in water.[3] Aqueous cleaning alone will leave active residue.
Part 3: Decision Logic & Visualization
Waste Segregation Decision Matrix
This diagram guides the researcher through the immediate decision-making process at the bench.
Figure 1: Decision matrix for segregating ERRα Antagonist-2 waste streams to ensure regulatory compliance.
Spill Response Mechanism
Immediate containment logic for accidental release.
Figure 2: Step-by-step spill response protocol prioritizing solubility-based cleanup.
Part 4: Scientific Rationale & Grounding
Why Incineration?
Standard chemical deactivation (e.g., alkaline hydrolysis) is often insufficient for thiazole-based compounds. ERRα antagonists are designed to be metabolically stable to reach nuclear targets.
-
Mechanism: Incineration at >1000°C ensures the breakdown of the thiazolidinedione core into SO₂, NO₂, and CO₂, preventing the release of the active pharmacophore into the water table.
-
Regulatory Context: Under RCRA (Resource Conservation and Recovery Act), while not always explicitly "P-listed" by specific CAS, the toxicity profile mandates handling as Hazardous Waste rather than solid sanitary waste [1].
Handling Precautions
-
Solvent Handling: ERRα Antagonist-2 is typically dissolved in DMSO. DMSO permeates skin rapidly, carrying the antagonist into the bloodstream. Double-gloving is mandatory.
-
Storage: Store at -20°C or -80°C. Desiccate. Deterioration of the compound does not imply safety; degradation products may still be bioactive.
Part 5: References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[4][5] Available at: [Link]
-
National Institutes of Health (NIH) / PubChem. Compound Summary: XCT-790 (Related ERRα Inverse Agonist).[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
Sources
- 1. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Hazardous waste disposal and the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Personal protective equipment for handling ERR|A antagonist-2
Topic: Personal Protective Equipment (PPE) & Handling Protocols for ERR|A Antagonist-2 Content Type: Operational Safety Guide (High-Potency Small Molecule) Audience: Researchers, Medicinal Chemists, and Safety Officers[1]
Executive Safety Summary: The "Invisible" Hazard
ERR|A Antagonist-2 (often identified in literature as Compound 11 or related to XCT-790) is not a generic reagent; it is a potent, bioactive small molecule designed to inversely agonize Estrogen-Related Receptor Alpha (ERR
Critical Warning: Because this compound functions by degrading nuclear receptors and uncoupling mitochondrial respiration (independent of ERR
Standard "lab coat and gloves" protocols are insufficient for long-term handling, especially when solvated in DMSO, which acts as a transdermal carrier.
The Biological "Why": Mechanism-Based Risk Assessment
To understand the safety protocol, you must understand the molecular behavior of the antagonist.
-
Target: ERR
(NR3B1). This receptor regulates mitochondrial biogenesis and oxidative phosphorylation.[2] -
The Danger: Accidental exposure does not just cause local irritation; it can systemically disrupt cellular energy homeostasis.
-
Off-Target Risk: Structural analogs (like XCT-790) are known mitochondrial uncouplers.[1][2] Inhalation or skin absorption can lead to rapid ATP depletion in healthy tissue.
-
Reproductive Toxicity: As a nuclear receptor modulator, it is classified as a suspected reproductive toxin (Category 1B/2).[1]
The Rule of Solubility: ERR|A Antagonist-2 is hydrophobic and typically reconstituted in DMSO or Ethanol .
-
Risk Multiplier: DMSO alters the stratum corneum of the skin, allowing the potent antagonist to bypass the body's primary barrier and enter the bloodstream within minutes.
The PPE Protocol: A Layered Defense System
Do not rely on a single barrier. Use the "Swiss Cheese" Model of redundancy.
A. Hand Protection (The Critical Vector)
Standard: Double-gloving is mandatory for all stock solution preparation.[1]
| Layer | Material | Specification | Function |
| Inner | Nitrile | 4-5 mil (0.10mm) | Comfort barrier; acts as a visual indicator if outer glove breaches.[1] |
| Outer | Nitrile or Neoprene | Extended Cuff (>5 mil) | Primary chemical resistance.[1] Must overlap lab coat cuffs. |
| Protocol | Change Frequency | Every 30 mins or immediately upon splash. | Reason: DMSO permeates standard nitrile in <10 mins. |
B. Respiratory & Ocular Protection
Standard: Engineering controls (Fume Hood) are primary.[1] PPE is secondary.
-
Primary: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood certified for toxic powders.[1]
-
Secondary (PPE):
C. Body Shielding
-
Lab Coat: Tyvek® or chemically resistant, rear-closing gown preferred over cotton.[1] Cotton absorbs DMSO/compound mixtures and holds them against the skin.
Operational Workflow: The Safe Handling Lifecycle
The following diagram outlines the critical control points where exposure risk is highest.
Figure 1: Operational workflow for ERR|A Antagonist-2. Red indicates the highest inhalation risk (dry powder); Yellow indicates the highest dermal risk (concentrated solvent).[1]
Step-by-Step Handling Protocol
Phase 1: Weighing (The "Red Zone")
Risk: Inhalation of aerosolized dust.[1]
-
Static Control: Use an anti-static gun or ionizer bar. These compounds are often fluffy and electrostatic.
-
Balance: Place the analytical balance inside the fume hood.
-
Technique: Do not use a spatula directly in the stock bottle. Tap powder gently into a pre-weighed weigh boat or directly into the scintillation vial.
Phase 2: Solubilization
Risk: High-concentration dermal absorption.[1]
-
Solvent: Add DMSO slowly down the side of the vial to minimize aerosol displacement.
-
Vortexing: Cap the vial tightly. Parafilm the cap before vortexing to prevent micro-droplet leakage.
-
Labeling: Mark the vial with a Red Dot or "HPAPI" sticker. Include the concentration and date.
Phase 3: Disposal
Risk: Environmental contamination.[1]
-
Liquids: Collect all DMSO/media waste in a dedicated container labeled "Carcinogen/Reprotox." Do not bleach (bleach + organics can create toxic chloramines).[1]
-
Solids: Pipette tips and gloves go into Hazardous Chemical Waste (usually incineration), not regular trash.[1]
Emergency Response Matrix
If a breach occurs, immediate action minimizes systemic uptake.[3]
| Scenario | Immediate Action | Secondary Action |
| Skin Contact (Solid) | Brush off gently.[1] Do not rub (rubbing drives particles into pores).[1] | Wash with soap/water for 15 mins. |
| Skin Contact (DMSO Soln) | DO NOT use ethanol to clean (increases absorption).[1] Flush with copious water. | Remove contaminated clothing immediately. Seek medical aid. |
| Eye Splash | Flush at eyewash station for 15 minutes. | Hold eyelids open. Consult SDS Section 4. |
| Spill (>5mg) | Evacuate area. Allow aerosols to settle (30 mins).[1] | Clean with absorbent pads + 10% detergent. Double bag waste. |
References
-
MedChemExpress. (2024).[1] ERRα antagonist-2 Safety Data Sheet & Product Information. Link
-
Willy, P.J., et al. (2004).[4] "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[1][4] Proc Natl Acad Sci U S A, 101(24), 8912-8917.[1][4] Link
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Hazard Communication Standard: Safety Data Sheets. Link[1]
-
Evers, A., et al. (2016). "The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler."[1] Biochemistry, 55(31), 4357-4367.[1] (Demonstrates mitochondrial toxicity risks). Link[1]
-
Pfizer. (2016).[1] Material Safety Data Sheet: Estrogen Receptor Antagonists. (General class hazard data). Link[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
